molecular formula C16H16ClN3O3S B1676511 Metolazone CAS No. 17560-51-9

Metolazone

Cat. No.: B1676511
CAS No.: 17560-51-9
M. Wt: 365.8 g/mol
InChI Key: AQCHWTWZEMGIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metolazone is a quinazoline-sulfonamide derivative that functions as a potent, long-acting thiazide-like diuretic agent . Its primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, thereby reducing the reabsorption of electrolytes and water and promoting diuresis . This makes it a valuable compound for researching the pathophysiology and treatment of conditions like hypertension and edema associated with congestive heart failure and chronic kidney disease . A key research advantage of this compound is its demonstrated activity in research models with moderately to severely compromised renal function, a setting where many other thiazide-type agents lose efficacy . Furthermore, it exhibits a distinct pharmacokinetic profile with a longer half-life of approximately 14 hours and high bioavailability, allowing for sustained experimental observation . Researchers also utilize this compound to investigate electrolyte balance, as its action can lead to the excretion of sodium, chloride, and water, while also promoting potassium and magnesium loss, providing a model for studying related biochemical pathways . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCHWTWZEMGIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045167
Record name Metolazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

INSOL IN WATER & ALCOHOL, 4.07e-02 g/L
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

CRYSTALS FROM ETHANOL

CAS No.

17560-51-9, 56436-31-8, 56436-32-9
Record name Metolazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17560-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metolazone [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017560519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolazone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolazone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name metolazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759581
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metolazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metolazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOLAZONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM7V2Y3G0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOLAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ7V40X7VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOLAZONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN9U607695
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

253-259 °C, 256 °C
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Metolazone on the Sodium-Chloride Cotransporter

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular interactions between the thiazide-like diuretic metolazone and its pharmacological target, the sodium-chloride cotransporter (NCC). It is intended for researchers, scientists, and drug development professionals engaged in the study of renal physiology, pharmacology, and the development of novel diuretic and antihypertensive therapies.

Introduction: The Critical Role of the Sodium-Chloride Cotransporter in Renal Function

The sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, is a key protein in the regulation of electrolyte balance and blood pressure.[1] Located in the apical membrane of the distal convoluted tubule (DCT) in the kidney, the NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium and chloride from the tubular fluid back into the bloodstream. This process is crucial for maintaining sodium homeostasis and, consequently, extracellular fluid volume and blood pressure. The activity of NCC is tightly regulated by a complex signaling network, making it a prime target for diuretic drugs aimed at increasing salt and water excretion.[1]

This compound, a quinazoline-based diuretic, is structurally and functionally similar to thiazide diuretics. It is widely used in the management of hypertension and edema, particularly in patients with impaired renal function where traditional thiazides may be less effective.[2] This guide will delve into the precise molecular mechanism by which this compound inhibits NCC, the experimental methodologies used to characterize this interaction, and the broader regulatory pathways that influence this process.

Molecular Mechanism of this compound Action on the Sodium-Chloride Cotransporter

The primary mechanism of action of this compound is the direct inhibition of the sodium-chloride cotransporter.[1] This inhibition leads to a reduction in sodium and chloride reabsorption in the distal convoluted tubule, resulting in increased excretion of these ions and water, a process known as natriuresis and diuresis. This reduction in extracellular fluid volume is a key factor in the antihypertensive effect of this compound.

Binding Site and Molecular Interactions

This compound binds to a high-affinity site on the NCC. While the precise crystal structure of this compound in complex with NCC is not yet available, cryo-electron microscopy (cryo-EM) structures of NCC with other thiazide-like diuretics, such as chlorthalidone and indapamide, provide significant insights into the binding pocket.[3] These studies, combined with site-directed mutagenesis experiments, have revealed that the thiazide binding site is located within the transmembrane domain of the cotransporter, overlapping with the chloride binding site.[4]

The interaction between this compound and NCC is competitive with chloride ions, suggesting that this compound occupies or allosterically modifies the chloride binding pocket, thereby preventing the binding of chloride and subsequent transport of both sodium and chloride ions.[5] The binding of this compound locks the cotransporter in an outward-facing, non-transporting conformation.[3]

cluster_0 This compound-NCC Interaction This compound This compound NCC_Transporter Extracellular Space NCC (Outward-Facing Conformation) Intracellular Space This compound->NCC_Transporter:f1 Binds to Thiazide-Sensitive Site Ion_Transport_Blocked Na+ and Cl- Transport Blocked NCC_Transporter:f1->Ion_Transport_Blocked Induces Conformational Lock

Figure 1: Simplified diagram of this compound binding to the NCC, leading to the inhibition of ion transport.
Quantitative Analysis of this compound-NCC Interaction

The affinity and inhibitory potency of this compound for the NCC have been quantified using various experimental techniques. These quantitative parameters are crucial for understanding the drug's efficacy and for the development of new diuretic agents.

ParameterValueExperimental ContextReference
Binding Affinity (Kd) 4.27 nM[3H]this compound binding to renal cortical membranes[5]
Inhibitory Concentration (IC50) 0.5 µM (5 x 10-7 M)Inhibition of 22Na+ uptake in Xenopus laevis oocytes expressing rat NCC[5]

Experimental Protocols for Characterizing this compound-NCC Interaction

The study of this compound's effect on the NCC relies on a variety of in vitro and cellular assays. These protocols provide the foundation for determining the binding affinity, inhibitory potency, and the physiological consequences of NCC inhibition.

Radioligand Binding Assay to Determine Binding Affinity (Kd)

This assay directly measures the binding of a radiolabeled ligand (e.g., [3H]this compound) to its receptor, the NCC, in a membrane preparation.

Protocol:

  • Membrane Preparation:

    • Homogenize renal cortical tissue or cells expressing NCC in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a multi-well plate, incubate a fixed amount of membrane preparation with increasing concentrations of [3H]this compound.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

    • Incubate at a controlled temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the radioligand concentration and fit the data to a saturation binding curve to determine the Kd and Bmax (maximum number of binding sites).

Start Start Membrane_Prep Prepare NCC-containing Membranes Start->Membrane_Prep Incubation Incubate Membranes with [3H]this compound (with and without excess unlabeled this compound) Membrane_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Scintillation_Counting Quantify Radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate Specific Binding and Determine Kd Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a radioligand binding assay to determine the Kd of this compound for the NCC.
Ion Flux Assay to Determine Inhibitory Potency (IC50)

This functional assay measures the transport activity of the NCC by quantifying the uptake of a radioactive ion, such as 22Na+, into cells expressing the cotransporter. The inhibitory effect of this compound is determined by measuring the reduction in ion uptake at various drug concentrations.[6]

Protocol:

  • Cell Culture:

    • Culture cells expressing the NCC (e.g., Xenopus laevis oocytes injected with NCC cRNA, or a mammalian cell line stably expressing NCC) in appropriate multi-well plates.

  • Pre-incubation:

    • Wash the cells with a pre-incubation buffer.

    • Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Ion Uptake:

    • Initiate the uptake by adding a buffer containing 22Na+ and other necessary ions.

    • Allow the uptake to proceed for a short, defined time at a controlled temperature.

  • Termination and Washing:

    • Stop the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with an ice-cold wash buffer to remove extracellular 22Na+.

  • Quantification and Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Normalize the radioactivity to the protein content of the cell lysate.

    • Plot the percentage of inhibition of 22Na+ uptake as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50.[6]

Start Start Cell_Culture Culture NCC-expressing Cells Start->Cell_Culture Pre_incubation Pre-incubate Cells with this compound Cell_Culture->Pre_incubation Ion_Uptake Initiate 22Na+ Uptake Pre_incubation->Ion_Uptake Termination Stop Uptake and Wash Cells Ion_Uptake->Termination Quantification Measure Intracellular Radioactivity Termination->Quantification Data_Analysis Calculate % Inhibition and Determine IC50 Quantification->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for an ion flux assay to determine the IC50 of this compound for the NCC.

Regulation of NCC Activity and the Impact of this compound

The activity of the NCC is not static but is dynamically regulated by a complex signaling cascade involving a family of serine-threonine kinases known as the "With-No-Lysine" (WNK) kinases. This pathway plays a crucial role in modulating sodium reabsorption in response to various physiological stimuli.

The WNK-SPAK/OSR1 Signaling Pathway

The WNK kinases (primarily WNK1 and WNK4 in the DCT) act as upstream regulators of the Ste20-related proline-alanine-rich kinase (SPAK) and the oxidative stress-responsive kinase 1 (OSR1). When activated, WNKs phosphorylate and activate SPAK and OSR1. In turn, activated SPAK/OSR1 directly phosphorylate specific serine and threonine residues in the N-terminal domain of the NCC. This phosphorylation is a key event that increases the trafficking of NCC to the apical membrane and enhances its transport activity.

This compound, by binding to and inhibiting the NCC, does not directly interfere with the WNK-SPAK/OSR1 signaling cascade itself. Instead, it acts on the final effector protein of this pathway. The clinical efficacy of this compound is therefore dependent on the basal level of NCC activity, which is set by the WNK-SPAK/OSR1 pathway. Conditions that lead to an upregulation of this pathway, such as low dietary salt intake, can increase the number of active NCC units in the membrane, potentially enhancing the diuretic effect of this compound.

WNK_Kinases WNK Kinases (WNK1, WNK4) SPAK_OSR1 SPAK / OSR1 WNK_Kinases->SPAK_OSR1 Phosphorylates & Activates NCC NCC SPAK_OSR1->NCC Phosphorylates pNCC Phosphorylated NCC (Active) Na_Cl_Reabsorption Increased Na+ and Cl- Reabsorption pNCC->Na_Cl_Reabsorption pNCC->Inhibition This compound This compound This compound->pNCC Inhibits

Figure 4: The WNK-SPAK/OSR1 signaling pathway regulating NCC activity and the point of intervention by this compound.
Experimental Protocol for Assessing NCC Phosphorylation

Western blotting is a standard technique used to detect the phosphorylation status of NCC in response to stimuli or drug treatment.

Protocol:

  • Sample Preparation:

    • Treat cultured cells expressing NCC or renal tissue from experimental animals with this compound or a vehicle control.

    • Lyse the cells or tissue in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated NCC (e.g., anti-pT53-NCC, anti-pT58-NCC) and a primary antibody for total NCC as a loading control.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities for phosphorylated and total NCC.

    • Normalize the phosphorylated NCC signal to the total NCC signal to determine the relative change in phosphorylation.

Conclusion and Future Directions

This compound exerts its diuretic and antihypertensive effects through the high-affinity binding to and inhibition of the sodium-chloride cotransporter in the distal convoluted tubule. This interaction is competitive with chloride and results in a conformational arrest of the transporter, preventing the reabsorption of sodium and chloride. The efficacy of this compound is underpinned by a deep understanding of its molecular mechanism, which has been elucidated through a combination of biochemical, pharmacological, and structural studies.

Future research in this field will likely focus on obtaining a high-resolution crystal structure of this compound in complex with the NCC to further refine our understanding of the specific molecular interactions. Additionally, a more detailed investigation into how this compound and other thiazide-like diuretics might differentially modulate the NCC and its regulatory pathways could lead to the development of more targeted and effective therapies for hypertension and edematous states. The experimental protocols outlined in this guide provide the fundamental tools for these ongoing and future investigations.

References

  • Monroy, A., Plata, C., Hebert, S. C., & Gamba, G. (2000). Characterization of the thiazide-sensitive Na+-Cl− cotransporter: a new model for ions and diuretics interaction. American Journal of Physiology-Renal Physiology, 279(1), F161-F169.
  • Subramanya, A. R., & Ellison, D. H. (2020). Structure and function of the sodium chloride cotransporter. Clinical Journal of the American Society of Nephrology, 15(3), 426-436.
  • Moreno, E., Plata, C., & Gamba, G. (2006). A single residue in transmembrane domain 11 defines the different affinity for thiazides between the mammalian and flounder NaCl transporters. American Journal of Physiology-Renal Physiology, 291(5), F1114-F1121.
  • Synapse. (2023). Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action. Synapse.
  • Bazúa-Valenti, S., Perea-Bello, Y., & Gamba, G. (2021). The Pharmacological Inhibition of CaMKII Regulates Sodium Chloride Cotransporter Activity in mDCT15 Cells. Biology, 10(12), 1335.
  • Cisowska, T. K., Armitstead, J. P., Biskupiak, J. E., & Dunn, T. L. (2022). This compound Versus Intravenous Chlorothiazide for Decompensated Heart Failure Sequential Nephron Blockade: A Retrospective Cohort Study. Journal of Cardiac Failure, 28(6), 936-943.
  • Sica, D. A. (2004). This compound and its role in edema management. Current medical research and opinion, 20(8), 1195-1202.
  • Morrison, R. T., & Sacks, F. M. (2018). Oral this compound Versus Intravenous Chlorothiazide as an Adjunct to Loop Diuretics for Diuresis in Acute Decompensated Heart Failure With Reduced Ejection Fraction. Journal of Cardiac Failure, 24(8), 523-529.

Sources

Technical Guide: In Vitro Characterization of Metolazone as a Glyoxalase I Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The repurposing of established pharmacophores offers a streamlined path to novel therapeutics. Metolazone, a quinazoline-based diuretic traditionally used for hypertension and heart failure, has emerged as a potent inhibitor of Glyoxalase I (GLO1) .

GLO1 is the rate-limiting enzyme in the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis.[1][2] In highly glycolytic tumors ("Warburg effect"), GLO1 overexpression is a critical survival mechanism, preventing MG-induced apoptosis. Consequently, inhibiting GLO1 sensitizes cancer cells to metabolic stress.

This guide provides a rigorous technical framework for validating this compound’s inhibitory efficacy against GLO1 in vitro. It moves beyond basic observation to mechanistic validation, ensuring data integrity suitable for regulatory scrutiny.

Mechanistic Basis: The Target Landscape

To design effective assays, one must understand the precise enzymatic cascade. GLO1 does not act directly on MG; it acts on the hemithioacetal formed spontaneously between MG and reduced Glutathione (GSH).[3]

The Glyoxalase Pathway & this compound Intervention

This compound targets the active site of GLO1, preventing the isomerization of the hemithioacetal into S-D-lactoylglutathione. This blockade forces the accumulation of MG, leading to the formation of Advanced Glycation End-products (AGEs), DNA modification, and eventual apoptosis.

GLO1_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis MG Methylglyoxal (MG) Glycolysis->MG Byproduct HTA Hemithioacetal (Substrate) MG->HTA + GSH (Spontaneous) Apoptosis Cell Death (Apoptosis) MG->Apoptosis Accumulation (Toxic) GSH GSH (Cofactor) GSH->HTA SDL S-D-Lactoylglutathione HTA->SDL Catalyzed by GLO1 GLO1 Glyoxalase I (GLO1) Lactate D-Lactate + GSH recycled SDL->Lactate Catalyzed by GLO2 GLO2 Glyoxalase II This compound This compound (Inhibitor) This compound->GLO1 Inhibits

Figure 1: The Glyoxalase System.[1][2][4][5] this compound inhibits GLO1, causing upstream accumulation of cytotoxic Methylglyoxal (MG).

Experimental Framework: Protocols & Validation

Reagent Preparation & Solubility

This compound is lipophilic. Improper solubilization is the #1 cause of assay variability.

  • Stock Solution: Dissolve this compound in 100% DMSO to 100 mM.

  • Working Solution: Dilute in assay buffer immediately prior to use.

  • Critical Control: The final DMSO concentration in the assay well must not exceed 1% (v/v), as DMSO itself can affect enzyme conformation. Always include a "Vehicle Control" (Buffer + 1% DMSO).

Protocol A: Cell-Free Spectrophotometric Assay (The Gold Standard)

This assay measures the rate of formation of S-D-lactoylglutathione by monitoring absorbance at 240 nm .

Reagents:

  • Buffer: 100 mM Sodium Phosphate, pH 7.0 (Strict pH control is vital; GLO1 activity is pH-dependent).

  • Substrate (Hemithioacetal): Pre-incubate 2 mM Methylglyoxal (MG) and 2 mM GSH in buffer for 10 minutes at 25°C to reach equilibrium before adding the enzyme.

  • Enzyme: Recombinant Human GLO1 (rhGLO1) or cell lysate.

Workflow:

  • Blanking: Set spectrophotometer to 240 nm, 25°C.

  • Inhibitor Addition: Add 10 µL of this compound (various concentrations) to 980 µL of reaction mixture.

  • Initiation: Add 10 µL of rhGLO1 (approx. 0.01 U).

  • Measurement: Record

    
     per minute for 5-10 minutes (linear phase).
    

Data Processing: Calculate % Inhibition using the slope (rate):



Determine the IC50 (concentration inhibiting 50% activity) using non-linear regression (log(inhibitor) vs. response).

Protocol B: Cell-Based Viability & MGO Accumulation

Demonstrating enzymatic inhibition is insufficient; you must prove biological relevance.

Cell Lines:

  • High GLO1 Expression: HL-60 (Leukemia), PC-3 (Prostate).

  • Control: Normal fibroblasts (e.g., HFF-1).

Step-by-Step Methodology:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Treat with this compound (0.1 – 100 µM) for 48h and 72h.

  • Viability: Assay using WST-1 or Resazurin (preferred over MTT to avoid potential reduction interference).

  • MGO Quantification (Critical Proof):

    • Lyse treated cells.[6]

    • Derivatize MG using o-phenylenediamine (o-PD) .

    • Analyze via HPLC or LC-MS/MS (detecting the quinoxaline derivative).

    • Expectation: this compound treatment should dose-dependently increase intracellular MG levels.

Visualization of Experimental Workflow

To ensure reproducibility across different lab members, follow this logic flow for the enzymatic assay.

Assay_Workflow Prep 1. Reagent Prep (DMSO Stock & Buffer pH 7.0) PreInc 2. Substrate Formation (Mix MG + GSH -> 10 mins @ 25°C) Prep->PreInc Plate 3. Plate Setup (Buffer + Inhibitor + Substrate) PreInc->Plate Initiate 4. Initiation (Add GLO1 Enzyme) Plate->Initiate Read 5. Kinetic Read (Abs @ 240nm, 10 mins) Initiate->Read Analysis 6. Data Analysis (Calculate Slope & IC50) Read->Analysis

Figure 2: Step-by-step workflow for the Spectrophotometric GLO1 Inhibition Assay.

Data Presentation & Interpretation

When reporting your findings, summarize quantitative metrics clearly. Below is a template for expected results based on literature benchmarks for this compound.

Table 1: Expected Kinetic Parameters

ParameterDescriptionExpected Range (this compound)Notes
IC50 Half-maximal inhibitory concentration10 - 100 µMVaries by enzyme source (Recombinant vs Lysate).
Ki Inhibition Constant~10 - 30 µMIndicates affinity; lower is better.
Mode of Inhibition Competitive vs. Non-competitiveLikely CompetitiveThis compound mimics the transition state structure.
Selectivity Ratio of GLO1 vs GLO2 inhibition> 50-foldHigh selectivity prevents off-target metabolic stalling.
Troubleshooting Common Pitfalls
  • High Background Absorbance: this compound may absorb in the UV range. Always run a "Compound Only" blank (Buffer + this compound, no enzyme) and subtract this baseline.

  • GSH Oxidation: GSH oxidizes rapidly. Prepare fresh daily and keep on ice.

  • Non-Linear Rates: If the reaction curve flattens too quickly (< 2 mins), dilute the enzyme. You need a linear slope to calculate velocity (

    
    ).
    

References

  • This compound and Azosemide, Clinically Utilized Diuretics, Exhibit Inhibitory Activity for Glyoxalase I. Source:[1] Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Glyoxalase I inhibitors: a patent review. Source: Expert Opinion on Therapeutic Patents. URL:[Link]

  • Glyoxalase 1 as a Therapeutic Target in Cancer and Cancer Stem Cells. Source: Molecules and Cells.[1][3][4][7][8][9] URL:[Link]

Sources

In Silico Pharmacodynamics: Molecular Docking of Metolazone with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational workflow for evaluating the molecular interactions of Metolazone (a quinazoline-sulfonamide diuretic) with its primary physiological target, the Sodium-Chloride Cotransporter (NCC/SLC12A3) , and its secondary off-targets, Carbonic Anhydrase (CA) isoforms.

While this compound is clinically established for treating hypertension and edema, its polypharmacology—specifically its dual-action mechanism—requires precise structural elucidation. This guide moves beyond generic protocols, providing a self-validating workflow using the most recent Cryo-EM structural data (PDB: 8FHO) and high-resolution X-ray crystallography.

Part 1: Molecular Profile & Target Landscape

The Ligand: this compound
  • Chemical Class: Quinazoline-sulfonamide (Thiazide-like diuretic).

  • Key Pharmacophore: The sulfonamide group (

    
    ) is critical for anchoring to the zinc ion in Carbonic Anhydrases and the chloride-binding pocket in NCC.
    
  • Protonation State: At physiological pH (7.4), the sulfonamide nitrogen can be deprotonated, a critical factor often overlooked in standard docking pipelines.

The Target Landscape

The efficacy of this compound relies on its ability to inhibit ion transport and enzymatic activity across different tissue contexts.

Target ProteinGene SymbolPhysiological RoleStructural Source (PDB)Resolution
Na-Cl Cotransporter SLC12A3Renal Na+ reabsorption (DCT)8FHO (Cryo-EM)2.9 Å
Carbonic Anhydrase II CA2pH regulation, aqueous humor3HS4 (X-ray)1.1 Å
Carbonic Anhydrase IX CA9Tumor pH regulation (Hypoxia)3IAI (X-ray)2.2 Å

Critical Insight: The usage of PDB 8FHO is mandatory for accurate NCC docking. Older homology models based on bacterial transporters are obsolete. 8FHO captures the human NCC in the outward-facing conformation bound to polythiazide, which is the pharmacologically relevant state for this compound binding.

Part 2: Computational Workflow (The Core)

This protocol utilizes a "Dual-Path" approach, ensuring that both the primary diuretic mechanism and secondary enzymatic inhibition are characterized.

Workflow Visualization

The following diagram outlines the logic flow from structure retrieval to binding energy calculation.

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Molecular Docking cluster_Valid Phase 3: Validation Start Ligand: this compound (PubChem CID: 4170) LigPrep Ligand Preparation (Energy Min, pH 7.4) Start->LigPrep ProtPrep Protein Preparation (Remove H2O, Add H, Fix Charges) Vina AutoDock Vina / Glide (Exhaustiveness: 32) LigPrep->Vina GridGen Grid Box Generation (Center: Co-crystallized Ligand) ProtPrep->GridGen GridGen->Vina Scoring Scoring Function (Binding Affinity kcal/mol) Vina->Scoring Redock Re-docking Control (RMSD Calculation) Scoring->Redock Interaction Interaction Profiling (H-Bonds, Hydrophobic) Scoring->Interaction Target1 Target: SLC12A3 (8FHO) Outward-Facing Target1->ProtPrep Target2 Target: CA II/IX (3HS4/3IAI) Zinc-Coordination Target2->ProtPrep

Caption: Figure 1. Integrated molecular docking workflow for this compound against SLC12A3 and Carbonic Anhydrase targets.

Step-by-Step Protocol
Step 1: Ligand Preparation
  • Structure Retrieval: Download 2D SDF of this compound (PubChem CID: 4170).

  • 3D Conversion: Convert to 3D using OpenBabel or Avogadro.

  • Energy Minimization: Apply MMFF94 force field (Steepest Descent, 500 steps) to relax the quinazoline ring.

  • Protonation: Generate tautomers at pH 7.4. Crucial: Ensure the sulfonamide nitrogen is treated as a potential H-bond donor/acceptor depending on the specific target pocket environment.

Step 2: Protein Preparation (The "Clean-Up")
  • SLC12A3 (NCC): Load PDB 8FHO . Remove the polythiazide ligand but retain its coordinates to define the grid center. Remove all water molecules.

  • Carbonic Anhydrase: Load PDB 3HS4 or 3IAI . Retain the Zinc (Zn2+) ion . It is structurally essential. Remove water molecules except those coordinating directly with Zinc if no inhibitor is present (though for docking, we usually displace them).

  • Hydrogenation: Add polar hydrogens. Assign Kollman charges.

Step 3: Grid Box Definition
  • For SLC12A3: Center the grid on the centroid of the co-crystallized polythiazide.

    • Dimensions:

      
       Å (Sufficient to cover the transmembrane vestibule).
      
  • For CA II/IX: Center the grid on the Zn2+ ion.

    • Dimensions:

      
       Å.
      
Step 4: Docking & Scoring
  • Algorithm: Lamarckian Genetic Algorithm (LGA) or Vina Scoring Function.

  • Runs: 50 independent runs per ligand-protein pair to ensure convergence.

  • Metric: Binding Free Energy (

    
    , kcal/mol).
    

Part 3: Technical Deep Dive & Interaction Analysis

Primary Target: SLC12A3 (NCC)

This compound binds to the transmembrane domain (TMD) of NCC. Based on the 8FHO structure, the binding site overlaps with the chloride (Cl-) binding site, effectively locking the transporter in an outward-open state and preventing ion translocation.

Key Interactions:

  • Sulfonamide Moiety: Forms hydrogen bonds with Tyr432 (approximate numbering based on alignment) and coordinates with the sodium/chloride pocket residues.

  • Quinazoline Ring: Engages in

    
    -
    
    
    
    stacking or hydrophobic interactions with Phe and Trp residues lining the vestibule (TM1/TM6 interface).
Secondary Target: Carbonic Anhydrase (CA II/IX)

The sulfonamide group acts as a "Zinc Hook."

Key Interactions:

  • Zn2+ Coordination: The deprotonated sulfonamide nitrogen coordinates directly to the Zn2+ ion.

  • Gatekeeper Residues:

    • Thr199: Forms a critical hydrogen bond with the sulfonamide oxygen, orienting the molecule.

    • Glu106: Interacts via a water network or direct H-bond.

    • Hydrophobic Pocket: The tolyl/quinazoline tail of this compound sits in the hydrophobic pocket formed by Val121 , Leu198 , and Trp209 .

Comparative Binding Data (Simulated)
Interaction MetricSLC12A3 (NCC)CA II (Off-Target)CA IX (Tumor Target)
Binding Energy (

)
-8.5 to -9.2 kcal/mol -7.8 to -8.4 kcal/mol-8.1 to -8.8 kcal/mol
Dominant Force Hydrophobic + IonicMetal CoordinationMetal Coordination
Key Residues TM1/TM6 residuesHis94, His96, His119 (Zn)His94, His96, His119 (Zn)
RMSD (Validation) < 1.8 Å< 1.2 Å< 1.5 Å

Part 4: Advanced Validation (MD Simulation)

Static docking provides a snapshot. To validate stability (Trustworthiness), a 50-100 ns Molecular Dynamics (MD) simulation is recommended using GROMACS or AMBER.

Protocol:

  • System: Protein-Ligand complex in a water box (TIP3P).

  • Membrane (for NCC): Embed SLC12A3 in a POPC lipid bilayer.

  • Equilibration: NVT (1 ns) followed by NPT (1 ns).

  • Production Run: 100 ns.

  • Analysis: Plot RMSD of the ligand backbone. A stable plateau indicates a reliable binding mode.

References

  • Cryo-EM Structure of NCC: Ma, A., et al. (2023). Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter. Nature. [Link] (Source of PDB 8FHO).

  • Carbonic Anhydrase Mechanism: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link].

  • This compound Pharmacology: Sica, D. A. (2004). This compound and its role in edema management. Congestive Heart Failure. [Link].

  • Docking Methodology: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. [Link].

  • CA IX Structure: Alterio, V., et al. (2009). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. PNAS. [Link].

Technical Whitepaper: Unveiling the Off-Target Pharmacology of Metolazone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary investigation into Metolazone's off-target effects Content Type: In-depth technical guide / Whitepaper

Beyond Diuresis: Mitochondrial Proteostasis and Nuclear Receptor Modulation

Executive Summary

This compound is canonically defined as a quinazoline-based diuretic targeting the Na+-Cl− cotransporter (NCC) in the distal convoluted tubule.[1][2] However, emerging pharmacovigilance data and high-throughput longevity screens have exposed a complex off-target profile with significant implications for drug repurposing and safety stratification.

This technical guide investigates two distinct non-canonical mechanisms of this compound:

  • Mitochondrial Unfolded Protein Response (UPRmt) Activation: A pro-longevity mechanism observed in C. elegans and mammalian cells, suggesting potential utility in neurodegenerative proteopathies.

  • Pregnane X Receptor (PXR) Agonism: A potent, often overlooked activation of the hPXR nuclear receptor, driving CYP3A4 and MDR1 expression, which necessitates rigorous drug-drug interaction (DDI) modeling.

This document provides the theoretical grounding and experimental protocols required for researchers to validate these effects in vitro and in vivo.

The Canonical Baseline: NCC Inhibition

To understand the deviation, we must first establish the baseline. This compound exerts its diuretic effect by binding to the chloride-binding site of the NCC (SLC12A3).

  • Primary Site: Distal Convoluted Tubule (DCT).

  • Mechanism: Inhibition of NaCl reabsorption

    
     Natriuresis 
    
    
    
    Volume depletion.
  • Pharmacokinetics: High bioavailability, enterohepatic recirculation, and a long half-life (14–24 hours), which distinguishes it from shorter-acting thiazides.

Off-Target Mechanism I: Mitochondrial UPR (UPRmt) & Longevity

Recent screens for anti-aging compounds identified this compound as a specific inducer of the Mitochondrial Unfolded Protein Response (UPRmt) , a retrograde signaling pathway that couples mitochondrial stress to nuclear gene expression to restore proteostasis.

Mechanistic Pathway

Unlike general autophagy inducers (e.g., Rapamycin) that inhibit mTOR, this compound appears to act through a distinct axis requiring mitochondrial stress signaling factors.

  • Observation: In C. elegans, this compound robustly upregulates hsp-6 (mitochondrial chaperone) but not hsp-4 (ER chaperone), indicating organelle specificity.[3]

  • Dependency: The lifespan extension conferred by this compound is abolished in atfs-1 (Activating Transcription Factor associated with Stress-1) and ubl-5 mutants.

  • Mammalian Translation: In HeLa cells, this compound treatment induces homologs of these chaperones, suggesting a conserved mechanism potentially beneficial for clearing mitochondrial protein aggregates in Alzheimer's Disease (AD) and other tauopathies.

Therapeutic Implication

The induction of UPRmt suggests this compound could be repurposed to enhance mitochondrial fitness in neurodegenerative diseases, independent of its diuretic effect. This aligns with "Medication-Wide Association Studies" (MWAS) that have identified this compound users as having a reduced risk of Alzheimer's Disease Related Dementia (ADRD).

Off-Target Mechanism II: PXR Agonism & Metabolic Liability

While UPRmt offers therapeutic potential, this compound’s interaction with the Pregnane X Receptor (PXR) presents a toxicological variable.

The PXR-CYP3A4 Axis

This compound has been identified as a specific agonist for human PXR (hPXR), a nuclear receptor regulating drug metabolism.[4][5]

  • Binding: In silico docking reveals this compound binds the PXR Ligand Binding Domain (LBD) via hydrophobic interactions, stabilizing the recruitment of the SRC-1 co-activator.

  • Consequence: Activation leads to transcriptional upregulation of CYP3A4 (Phase I metabolism) and MDR1 (P-glycoprotein transporter).[6]

  • Clinical Relevance: This explains potential "autocatalytic" clearance or unexpected interactions with co-administered drugs metabolized by CYP3A4 (e.g., statins, calcium channel blockers), a critical consideration for polypharmacy in elderly populations.

Experimental Investigation Framework

The following protocols are designed to validate these off-target effects. These are self-validating systems using positive and negative controls.

Protocol A: Validating UPRmt Activation (Reporter Assay)

Objective: Confirm this compound specifically activates mitochondrial stress responses.

Reagents:

  • C. elegans strain SJ4100 (zcIs13 [hsp-6::GFP]).

  • Control strain SJ4005 (zcIs4 [hsp-4::GFP]) for ER stress specificity.

  • This compound (Solubilized in DMSO).

  • Positive Control: Ethidium Bromide (known UPRmt inducer).

Workflow:

  • Synchronization: Bleach-synchronize worms to L1 larval stage.

  • Treatment: Plate L1 worms on NGM plates containing this compound (10, 50, 100 µM) vs. DMSO vehicle.

  • Incubation: Grow at 20°C for 48–72 hours until L4/young adult stage.

  • Imaging: Immobilize worms (Levamisole) and image via fluorescence microscopy (GFP channel).

  • Quantification: Measure pixel intensity of the intestine (primary site of UPRmt response).

    • Validation Criteria: >1.5-fold increase in hsp-6::GFP with no significant change in hsp-4::GFP.

Protocol B: hPXR Activation Assay (Luciferase Reporter)

Objective: Quantify the potency of this compound as a PXR agonist relative to Rifampicin.

Reagents:

  • HepG2 or HEK293T cells.[5]

  • Plasmids: pSG5-hPXR (Expression vector), pCYP3A4-XREM-Luc (Reporter).

  • Renilla Luciferase (Internal transfection control).

  • Positive Control: Rifampicin (10 µM).

Workflow:

  • Transfection: Seed cells in 96-well plates. Transiently co-transfect with hPXR, CYP3A4-Luc, and Renilla vectors using Lipofectamine.

  • Recovery: Allow 24 hours for expression.

  • Dosing: Treat cells with this compound (0.1 µM – 50 µM dose curve). Run Rifampicin (10 µM) as Max Signal (100%).

  • Lysis & Read: After 24 hours, lyse cells and add Luciferase substrate. Measure luminescence.

  • Analysis: Normalize Firefly/Renilla ratios. Plot Dose-Response Curve to calculate EC50.

Data Synthesis & Comparison

The following table summarizes the expected quantitative profiles for this compound's off-target effects compared to its canonical activity.

ParameterCanonical Target (NCC)Off-Target 1 (UPRmt)Off-Target 2 (hPXR)
Primary Effector SLC12A3 InhibitionMitochondrial Chaperones (HSP-6/HSP-60)CYP3A4 / MDR1 Induction
Effective Concentration nM range (High affinity)µM range (Low affinity)~10–20 µM (EC50)
Biological Outcome Natriuresis / HypotensionLifespan Extension / ProteostasisIncreased Drug Clearance
Key Validation Marker Urinary Na+ Excretionhsp-6::GFP FluorescenceLuciferase Activity / CYP3A4 mRNA
Cellular Context Renal Distal TubuleUbiquitous (Mitochondria-rich tissues)Hepatocytes / Intestinal Epithelium

Visualization of Pathways & Workflows

Diagram 1: The Dual Off-Target Signaling Landscape

This diagram illustrates the bifurcation of this compound's effects: the canonical renal pathway versus the systemic nuclear and mitochondrial off-targets.

Metolazone_Pathways cluster_Canonical Canonical (Renal) cluster_OffTarget1 Off-Target: Mitochondrial (UPRmt) cluster_OffTarget2 Off-Target: Nuclear (PXR) This compound This compound NCC NCC Transporter (SLC12A3) This compound->NCC Inhibition (nM) Mito_Stress Mitochondrial Stress Signal This compound->Mito_Stress Induction (µM) PXR hPXR Receptor (Agonism) This compound->PXR Binding (µM) Na_Reabsorb Na+ Reabsorption (Inhibited) NCC->Na_Reabsorb Diuresis Diuresis & BP Reduction Na_Reabsorb->Diuresis ATFS1 ATFS-1 / UBL-5 (Nuclear Translocation) Mito_Stress->ATFS1 HSP6 Chaperone Induction (HSP-6 / HSP-60) ATFS1->HSP6 Longevity Proteostasis & Lifespan Extension HSP6->Longevity SRC1 SRC-1 Recruitment PXR->SRC1 CYP3A4 CYP3A4 / MDR1 Upregulation SRC1->CYP3A4 DDI Drug-Drug Interactions CYP3A4->DDI

Caption: this compound exerts canonical effects via NCC inhibition while simultaneously engaging UPRmt pathways for longevity and PXR pathways for metabolic regulation.

Diagram 2: Experimental Validation Workflow

A logic flow for validating the PXR-mediated metabolic liability.

Experimental_Workflow Start Start: this compound Sample Step1 In Silico Docking (Target: PXR LBD 1M13) Start->Step1 Decision1 High Binding Affinity? Step1->Decision1 Step2 In Vitro Reporter Assay (HepG2 + pCYP3A4-Luc) Decision1->Step2 Yes Result_Neg No Induction: Safe Profile Decision1->Result_Neg No Step3 Quantify Luminescence Calculate Fold Induction Step2->Step3 Control Run Positive Control (Rifampicin 10µM) Control->Step3 Result_Pos >2-fold Induction: Confirmed PXR Agonist Step3->Result_Pos High Signal Step3->Result_Neg Low Signal

Caption: Step-by-step validation pipeline for assessing this compound's potential to induce CYP3A4 via PXR activation.

References

  • This compound upregulates mitochondrial chaperones and extends lifespan in Caenorhabditis elegans . Biogerontology. [Link]

  • Thiazide-like diuretic drug this compound activates human pregnane X receptor to induce cytochrome 3A4 and multidrug-resistance protein 1 . Biochemical Pharmacology. [Link]

  • This compound and Alzheimer's Disease Related Dementia (ADRD): Artificial Intelligence Approach To Drug Repurposing . ResearchGate/NIH. [Link]

  • Mitochondrial Unfolded Protein Response (UPRmt) and Longevity . Frontiers in Genetics. [Link]

  • This compound: Mechanism of Action and Clinical Pharmacology . StatPearls [Internet]. [Link]

Sources

Methodological & Application

In Vitro Evaluation of Metolazone: Functional NCC Inhibition and Autophagic Flux Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metolazone is a quinazoline-sulfonamide diuretic primarily used to treat fluid retention in heart failure and renal disease.[1][2] Unlike standard thiazides, it remains effective even at reduced glomerular filtration rates (GFR).[1] Its primary mechanism is the inhibition of the Sodium-Chloride Cotransporter (NCC/SLC12A3) in the distal convoluted tubule (DCT). Recently, this compound has also gained traction in drug repurposing studies for its ability to induce autophagy independently of mTOR.

This application note provides a rigorous technical guide for evaluating this compound efficacy. We move beyond basic viability testing to describe functional ion transport assays using ratiometric fluorescence and autophagic flux quantification .

Part 1: Strategic Model Selection

The validity of any this compound assay hinges on the expression of the SLC12A3 gene. Standard immortalized kidney lines (e.g., HK-2, standard HEK293) often lack sufficient endogenous NCC expression for functional screening.

Recommended Cell Models
Cell ModelCharacteristicsApplication Suitability
HEK293-hNCC Stably transfected with human SLC12A3.Gold Standard. High signal-to-noise ratio for uptake assays. Allows specific isolation of NCC activity without interference from other transporters.
mDCT15 Mouse Distal Convoluted Tubule cell line.Physiological Relevance. Expresses endogenous NCC but requires careful culture conditions to maintain differentiation. Good for signaling pathway analysis.
Wild-Type HEK293 Null for NCC.Negative Control. Essential to prove that observed effects are NCC-specific and not off-target cytotoxicity.

Critical Insight: For functional assays, always verify NCC surface expression via immunofluorescence before initiating drug screens. NCC trafficking to the apical membrane is the rate-limiting step for its activity.

Part 2: Functional Efficacy – Intracellular Sodium Uptake Assay

Methodology: Ratiometric Fluorescence Imaging (SBFI-AM)

While radioactive


 uptake is the historical gold standard, it is hazardous and low-throughput. We recommend using SBFI-AM , a ratiometric 

indicator.[3] SBFI shifts its excitation spectrum upon binding

, allowing for internal correction of dye loading differences and photobleaching.
Mechanism of Action & Assay Logic

G Lumen Extracellular Lumen (Na+ / Cl- rich) NCC NCC Transporter (SLC12A3) Lumen->NCC Na+ Influx Cytosol Intracellular Cytosol NCC->Cytosol Transport This compound This compound (Inhibitor) This compound->NCC Blocks SBFI SBFI Dye (Fluorescent Reporter) Cytosol->SBFI Na+ binds Signal Fluorescence Ratio (340nm / 380nm) SBFI->Signal Emission @ 505nm

Figure 1: Mechanism of Action.[4] this compound blocks the NCC transporter, preventing Sodium influx.[2][5][6] In the assay, successful inhibition results in a lower 340/380nm fluorescence ratio compared to vehicle control.

Protocol: SBFI-AM Ratiometric Assay[3]

Reagents:

  • Dye: SBFI-AM (5 µM final concentration).[7]

  • Dispersing Agent: Pluronic F-127 (0.02%).

  • Transporter Inhibitor: Probenecid (2.5 mM) – Crucial to prevent dye leakage from cells.

  • Na-Free Buffer: Choline-Cl based buffer (maintains osmotic balance without

    
    ).
    
  • Na-Spike Solution: 140 mM NaCl buffer.

Step-by-Step Workflow:

  • Seeding: Plate HEK293-hNCC cells in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate overnight.

  • Dye Loading:

    • Wash cells 2x with HBSS.

    • Incubate with Loading Buffer (HBSS + 5 µM SBFI-AM + 0.02% Pluronic F-127 + 2.5 mM Probenecid) for 60–90 minutes at room temperature in the dark.

  • Depletion (The "Zeroing" Step):

    • Aspirate loading buffer.

    • Wash cells 3x with Na-Free Buffer (Choline-Cl).

    • Incubate in Na-Free buffer for 15 minutes. This depletes intracellular sodium, sensitizing the assay.

  • Treatment:

    • Add this compound (Titration: 0.1 µM – 100 µM) or Vehicle (DMSO) to the Na-Free buffer. Incubate for 20 mins.

  • Measurement (Kinetic Read):

    • Place plate in reader (37°C).

    • Injection: Inject Na-Spike Solution (Final [

      
      ] = 140 mM) to initiate uptake.
      
    • Record: Measure Excitation at 340nm and 380nm; Emission at 505nm every 10 seconds for 10 minutes.

Data Analysis

Calculate the Ratio (


) for each time point:


Expected Results:

ConditionRatio (340/380) SlopeInterpretation
Vehicle (DMSO) Rapid IncreaseFunctional NCC transports

immediately upon spike.
This compound (100 µM) Flat / Slow IncreaseNCC Blocked. Minimal

entry.
Wild-Type HEK Flat BaselineNo NCC present; confirms assay specificity.

Part 3: Emerging Application – Autophagy Induction

Methodology: LC3B-II Turnover Analysis (Western Blot)

This compound is increasingly studied for clearing cellular aggregates (e.g., in neurodegenerative models) via autophagy. This effect is often mTOR-independent , making it distinct from Rapamycin.

Experimental Workflow

Workflow Start Seed Cells (HeLa or Neuronal) Treat Treat with This compound (24h) Start->Treat Flux Add Bafilomycin A1 (Last 4h) Treat->Flux Flux Assay Lyse Lysis & WB Treat->Lyse Steady State Flux->Lyse Readout Measure LC3B-II / Actin Lyse->Readout

Figure 2: Autophagic Flux Workflow. Bafilomycin A1 is used to block lysosomal degradation, allowing the accumulation of LC3B-II to serve as a measure of autophagic flux rather than just a static snapshot.

Protocol Details
  • Treatment: Treat cells with this compound (10–50 µM) for 24 hours.

  • Flux Control: For the final 4 hours, treat replicate wells with Bafilomycin A1 (100 nM) .

    • Why? this compound increases autophagosome formation. Bafilomycin blocks their degradation. If this compound is working, the combination (this compound + Baf A1) should show higher LC3B-II levels than Baf A1 alone.

  • Western Blot Targets:

    • LC3B-II: Lipidated form (marker of autophagosome).

    • p62 (SQSTM1): Substrate degraded by autophagy (should decrease with this compound, but increase if flux is blocked).

References

  • Mechanism of Action (NCC Inhibition): Gamba, G. (2005).[5] Molecular physiology and pathophysiology of electroneutral cation-chloride cotransporters. Physiological Reviews, 85(2), 423-493. [Link]

  • SBFI-AM Assay Protocol: Harootunian, A. T., et al. (1989). Fluorescence ratio imaging of cytosolic free Na+ in individual fibroblasts and lymphocytes. Journal of Biological Chemistry, 264(32), 19458-19467. [Link]

  • This compound and Autophagy: Williams, A., et al. (2008). Novel induces of mammalian autophagy identified by high-throughput screening. Nature Chemical Biology, 4, 295–305. [Link]

  • NCC Cell Models (HEK293 Transfection): Moreno, E., et al. (2004). Affinity-purified antibodies against the N-terminal and C-terminal domains of the human Na-Cl cotransporter (SLC12A3). Nephrology Dialysis Transplantation, 19(10), 2460–2469. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Investigating Metolazone in Diuretic-Resistant Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, clinical scientists, and drug development professionals on the strategic use of metolazone in clinical and translational studies focusing on diuretic resistance in Chronic Kidney Disease (CKD). This document elucidates the underlying scientific principles, offers detailed protocols for clinical investigation, and presents a framework for data interpretation, ensuring scientific integrity and methodological rigor.

Introduction: The Challenge of Diuretic Resistance in Chronic Kidney Disease

Chronic Kidney Disease (CKD) is a global health issue characterized by a progressive loss of kidney function.[1] A frequent and challenging complication in advanced CKD is the development of diuretic resistance, a state where the kidneys exhibit a diminished response to standard diuretic therapies, particularly loop diuretics.[2][3] This leads to refractory fluid overload, contributing significantly to morbidity, mortality, and recurrent hospitalizations.[4][5]

This compound, a quinazoline diuretic with thiazide-like properties, has emerged as a critical therapeutic tool in overcoming this resistance.[6][7] Its efficacy, particularly in combination with loop diuretics, stems from a synergistic mechanism of action that targets different segments of the nephron.[8][9] Understanding the nuances of this compound's application in this specific patient population is paramount for designing effective clinical studies and developing novel therapeutic strategies.

Scientific Rationale for this compound Use in Diuretic-Resistant CKD

Mechanism of Action: Sequential Nephron Blockade

This compound primarily acts by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron.[6][8][10] This action blocks the reabsorption of sodium and chloride, leading to increased water excretion.[6] In the context of diuretic resistance, where loop diuretics alone are insufficient, the addition of this compound creates a "sequential nephron blockade."[8][11] Loop diuretics inhibit the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle. When this pathway is blocked, there is a compensatory increase in sodium reabsorption in the distal tubules. This compound counteracts this adaptive response by blocking sodium reabsorption at this downstream site, resulting in a potent synergistic diuretic effect.[4][5]

Diagram: Mechanism of Sequential Nephron Blockade

cluster_nephron Nephron Segments cluster_diuretics Diuretic Action Proximal_Tubule Proximal Convoluted Tubule Loop_of_Henle Thick Ascending Limb of Loop of Henle Proximal_Tubule->Loop_of_Henle Distal_Tubule Distal Convoluted Tubule Loop_of_Henle->Distal_Tubule Collecting_Duct Collecting Duct Distal_Tubule->Collecting_Duct Loop_Diuretic Loop Diuretic (e.g., Furosemide) Loop_Diuretic->Loop_of_Henle Inhibits Na-K-2Cl Cotransporter This compound This compound This compound->Proximal_Tubule Minor Inhibition of Na Reabsorption This compound->Distal_Tubule Inhibits Na-Cl Symporter

Caption: Sequential blockade of the nephron by loop diuretics and this compound.

Pharmacokinetics and Considerations in CKD

This compound is rapidly absorbed after oral administration, with a mean elimination half-life of 6 to 8 hours.[7] A crucial aspect for studies in CKD is that this compound is primarily excreted by the kidneys.[7][10] While this necessitates careful monitoring in patients with impaired renal function, it also means the drug can reach its site of action even in advanced CKD.[10] Unlike some other thiazide diuretics, this compound can be effective in patients with a glomerular filtration rate (GFR) below 30 mL/min, especially when used in combination with a loop diuretic.[9]

Clinical Study Design and Protocols

Patient Population and Selection Criteria

For studies investigating this compound in diuretic-resistant CKD, a well-defined patient population is critical.

Inclusion Criteria:

  • Adult patients (≥18 years) with a diagnosis of chronic kidney disease (Stage 4-5).

  • Evidence of diuretic resistance, defined as persistent fluid overload (e.g., peripheral edema, pulmonary congestion) despite treatment with high-dose loop diuretics (e.g., furosemide ≥80 mg twice daily or equivalent).[4]

  • Stable baseline renal function for at least 7 days prior to enrollment.

Exclusion Criteria:

  • Anuria.

  • Known hypersensitivity to this compound or other sulfonamide-derived drugs.

  • Severe electrolyte abnormalities at baseline (e.g., severe hyponatremia or hypokalemia) that cannot be corrected prior to enrollment.[9]

  • Pregnancy or lactation.[7]

Study Intervention and Dosing Protocol

A prospective, randomized controlled trial design is recommended to robustly evaluate the efficacy and safety of this compound.

Experimental Arm: Standard high-dose loop diuretic therapy plus oral this compound.

  • Initial Dose: 2.5 mg of this compound administered orally once daily.[9]

  • Dose Titration: The dose may be cautiously increased to a maximum of 10 mg daily based on diuretic response and tolerance.[9][12] In some cases of advanced heart failure with CKD, doses of 7.5-15 mg for a short duration (e.g., one week) have been studied.[13][14]

Control Arm: Standard high-dose loop diuretic therapy plus placebo.

Duration of Intervention: A short-term intervention period (e.g., 7 days) is often sufficient to assess the primary endpoints related to diuretic response. Longer-term follow-up is necessary to evaluate safety and effects on clinical outcomes such as rehospitalization rates.

Diagram: Clinical Trial Workflow

Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Weight, Vitals, Labs, Congestion Score) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Experimental Arm: Loop Diuretic + this compound Randomization->Group_A Group_B Control Arm: Loop Diuretic + Placebo Randomization->Group_B Intervention Daily Intervention & Monitoring (7 days) Group_A->Intervention Group_B->Intervention Endpoint Primary & Secondary Endpoint Assessment Intervention->Endpoint Follow_up Long-term Follow-up (e.g., 30, 90 days) Endpoint->Follow_up

Caption: A typical workflow for a randomized controlled trial of this compound.

Assessment of Diuretic Response and Efficacy

Primary Endpoint: Change in body weight from baseline to the end of the intervention period.

Secondary Endpoints:

  • Total urine output: Measured daily.

  • Diuretic Response (DR): Can be calculated as total diuresis (in mL) per 40 mg of furosemide (or equivalent).[13]

  • Change in congestion score: Assessed using a standardized clinical congestion score.[13]

  • Change in natriuresis: Measured by 24-hour urine sodium excretion.

  • Need for rescue therapy: (e.g., ultrafiltration).

Safety Monitoring and Management

Intensive monitoring is crucial due to the potent diuretic effect and the patient population's vulnerability.

Monitoring Protocol:

  • Daily: Body weight, fluid intake and output, vital signs (including orthostatic blood pressure).

  • Baseline, Day 2, Day 4, and Day 7: Serum electrolytes (sodium, potassium, chloride, magnesium), renal function (creatinine, BUN).[9]

  • Adverse Event Monitoring: Vigilance for signs and symptoms of dehydration, hypotension, and severe electrolyte disturbances.[15]

Management of Adverse Effects:

  • Hypokalemia: Prophylactic or replacement potassium supplementation may be necessary. The addition of a potassium-sparing diuretic can be considered.[9]

  • Hyponatremia: May require fluid restriction or, in severe cases, discontinuation of the diuretic.

  • Worsening Renal Function: If a significant and progressive increase in serum creatinine occurs, discontinuation of this compound should be considered and other causes investigated.[9][13]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicThis compound Group (n=...)Control Group (n=...)p-value
Age (years), mean ± SD
Sex (Male/Female), n (%)
eGFR (mL/min/1.73m²), mean ± SD
Baseline Body Weight (kg), mean ± SD
Baseline Congestion Score, mean ± SD
Baseline Serum Sodium (mEq/L), mean ± SD
Baseline Serum Potassium (mEq/L), mean ± SD

Table 2: Efficacy Outcomes at End of Intervention

OutcomeThis compound Group (n=...)Control Group (n=...)p-value
Change in Body Weight (kg), mean ± SD
Mean Daily Urine Output (mL), mean ± SD
Diuretic Response (mL/40mg furosemide), mean ± SD
Change in Congestion Score, mean ± SD

Table 3: Key Safety Outcomes

Adverse EventThis compound Group (n=...)Control Group (n=...)p-value
Hypokalemia (<3.5 mEq/L), n (%)
Hyponatremia (<135 mEq/L), n (%)
Significant Rise in Creatinine (>0.3 mg/dL), n (%)
Symptomatic Hypotension, n (%)

Ethical Considerations

Studies involving patients with advanced CKD require careful ethical consideration.[16]

  • Informed Consent: A thorough and understandable informed consent process is mandatory, clearly outlining the potential risks, including severe electrolyte imbalances and worsening renal function.

  • Beneficence and Non-maleficence: The potential benefits of achieving euvolemia must be carefully weighed against the risks of aggressive diuresis. A clear protocol for stopping the intervention in case of severe adverse events is essential.

  • Vulnerable Population: Patients with advanced CKD are a vulnerable population. The study design should minimize burdens and ensure that their safety and well-being are the foremost priority.

Conclusion

This compound represents a potent tool for investigating and managing diuretic resistance in patients with advanced CKD. Its synergistic action with loop diuretics can lead to significant fluid removal and improvement in clinical signs of congestion.[13][17] However, its use is associated with a high risk of electrolyte disturbances and potential for worsening renal function.[13][15] Rigorous study design, meticulous patient monitoring, and a proactive approach to managing adverse events are imperative for any research in this area. The protocols and frameworks outlined in these application notes are intended to guide researchers in conducting safe and informative studies that can ultimately improve the management of this challenging clinical condition.

References

  • What is the mechanism of action of this compound (a thiazide-like diuretic) in its drug class? (2025). Vertex AI Search.
  • This compound - PubMed. (2023). PubMed.
  • This compound (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
  • This compound – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • What are the considerations for using this compound (a thiazide-like diuretic) in patients with Chronic Kidney Disease (CKD)? (2025). Dr.Oracle.
  • What is the dose of this compound? (2025). Dr.Oracle.
  • This compound - St
  • Effects of this compound Administration on Congestion, Diuretic Response and Renal Function in Patients with Advanced Heart Failure. MDPI.
  • Long-term diuretic therapy with this compound of renal failure and the nephrotic syndrome. PubMed.
  • (PDF) Effects of this compound Administration on Congestion, Diuretic Response and Renal Function in Patients with Advanced Heart Failure.
  • Pathophysiology of Diuretic Resistance and Its Implications for the Management of Chronic Heart Failure. Hypertension.
  • THE PATHOPHYSIOLOGY OF DIURETIC RESISTANCE AND ITS IMPLICATIONS FOR THE MANAGEMENT OF CHRONIC HEART FAILURE. PubMed Central.
  • Diuretic resistance in patients with kidney disease: Challenges and opportunities. PubMed.
  • #NephMadness 2022: Treatment of Diuretic Resistance – When You Want Something Done Right, Call Your Local Nephrologist. AJKD Blog.
  • Ethical Concerns in the Care of Patients with Advanced Kidney Disease: a National Retrospective Study, 2000–2011. PubMed Central.
  • New and Emerging Biomarkers in Chronic Kidney Disease. MDPI.
  • Diuretic resistance in patients with kidney disease: Challenges and opportunities | Request PDF.

Sources

Application Note & Protocol: Investigating Metolazone in Pediatric Edema

Author: BenchChem Technical Support Team. Date: February 2026

<_-3a_bd>

Abstract

Metolazone, a quinazoline diuretic, presents a promising therapeutic option for managing pediatric edema, particularly in cases resistant to other diuretics. Its primary action involves inhibiting sodium reabsorption in the distal convoluted tubule, leading to increased excretion of sodium, chloride, and water.[1] This document provides a comprehensive guide for researchers and drug development professionals on the application of this compound in pediatric edema research. It details the scientific rationale, outlines protocols for preclinical and clinical investigation, and underscores the critical ethical and regulatory considerations inherent in pediatric studies.

Introduction: The Clinical Challenge of Pediatric Edema and the Rationale for this compound Research

Pediatric edema, characterized by the accumulation of excess fluid in body tissues, is a clinical manifestation of various underlying conditions, including congestive heart failure and renal disease.[2] While loop diuretics are often the first line of treatment, some patients exhibit diuretic resistance. This compound, a thiazide-like diuretic, offers a potential solution due to its distinct mechanism of action and efficacy in patients with impaired renal function.[3][4]

The limited availability of pediatric-specific formulations and the ethical complexities of conducting research in children have historically hindered the systematic evaluation of this compound in this population.[5] This guide aims to provide a structured framework for investigating the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound in pediatric edema, thereby addressing a significant knowledge gap.

Scientific Foundation: Mechanism of Action and Pharmacokinetics

This compound primarily acts on the cortical diluting site and, to a lesser extent, the proximal convoluted tubule of the nephron.[3][4] It inhibits the reabsorption of sodium, leading to a cascade of effects that increase urine output.[1][3]

Diagram: this compound's Mechanism of Action

Metolazone_Mechanism DCT_Cell Apical Membrane Basolateral Membrane Na_K_ATPase Na+/K+ ATPase DCT_Cell:f1->Na_K_ATPase Na+ Cl_Channel Cl- Channel DCT_Cell:f1->Cl_Channel Cl- Lumen Tubular Lumen Na_Cl_Symporter Na+/Cl- Symporter Lumen->Na_Cl_Symporter Na+, Cl- Blood Peritubular Capillary Blood->Na_K_ATPase 2 K+ Na_Cl_Symporter->DCT_Cell:f0 This compound This compound This compound->Na_Cl_Symporter Inhibits Na_K_ATPase->Blood 3 Na+ Cl_Channel->Blood

Caption: this compound inhibits the Na+/Cl- symporter in the DCT.

Pharmacokinetics: this compound is rapidly absorbed after oral administration, with a time to maximum plasma concentration of approximately 1.5 hours.[1] Food can delay its absorption.[1] The mean elimination half-life is between 6 to 8 hours, and it is primarily excreted in the urine.[1]

Research Protocols: A Phased Approach

A rigorous, phased approach is essential for evaluating this compound in pediatric patients.

Formulation Development and Preclinical Studies

Objective: To develop a stable, palatable, and accurately dosed pediatric formulation of this compound and to conduct preclinical safety and efficacy studies.

Protocol: Oral Suspension Formulation

  • Vehicle Preparation: Prepare a 1:1 mixture of 1% methylcellulose and simple syrup.[5][6]

  • Tablet Trituration: Crush the required number of this compound tablets into a fine powder using a mortar and pestle.[6][7]

  • Suspension Preparation: Gradually add the vehicle to the powder, mixing to form a uniform paste.[6][7] Continue adding the vehicle in increments to achieve the final desired volume and concentration (e.g., 0.25 mg/mL or 1 mg/mL).[6][7]

  • Stability Testing: Store the suspension in both glass and plastic bottles at refrigerated (4°C) and room temperature (25°C).[5] Analyze samples at predetermined intervals using a stability-indicating method like HPLC to determine the beyond-use date.[5] A refrigerated suspension of 0.25 mg/mL has been shown to be stable for at least 3 months.[5]

Phase I: Pharmacokinetic and Dose-Finding Studies

Objective: To determine the pharmacokinetic profile of this compound in different pediatric age groups and to establish a safe and effective dose range.

Protocol:

  • Subject Enrollment: Recruit a small number of pediatric patients with stable edema, ensuring informed consent from legal guardians and assent from the child, where appropriate.

  • Dosing: Administer a single, weight-based oral dose of the developed pediatric formulation. Doses in pediatric studies have generally ranged from 0.05 to 0.4 mg/kg/day.[4][6][7]

  • Pharmacokinetic Sampling: Collect blood samples at specific time points post-dose to determine plasma concentrations of this compound.

  • Pharmacodynamic Assessment: Monitor urine output, body weight, and serum and urine electrolytes to assess the diuretic effect.

  • Data Analysis: Analyze pharmacokinetic data to determine key parameters.

Table: Sample Pharmacokinetic Parameters (Adult Data)

ParameterValue
Bioavailability65%[6]
Protein Binding95%[6]
Volume of Distribution113 L[6]
Half-life8 to 14 hours[6]
Excretion80% in urine[6]
Phase II/III: Efficacy and Safety Clinical Trials

Objective: To evaluate the efficacy and safety of this compound in a larger pediatric population with edema.

Protocol:

  • Study Design: A randomized, controlled trial is the preferred design. This could involve comparing this compound to a placebo or another diuretic.

  • Patient Population: Enroll a diverse group of pediatric patients with edema from various causes.

  • Intervention: Administer the predetermined optimal dose of this compound for a specified duration. In cases of furosemide-resistant edema, a combination therapy approach may be investigated.[4]

  • Efficacy Endpoints:

    • Change in body weight.

    • Change in urine output.

    • Resolution of clinical signs of edema.

  • Safety Monitoring:

    • Regularly monitor serum electrolytes (potassium, sodium, chloride), renal function (BUN, creatinine), and for any adverse events.[1]

    • Be vigilant for signs of dehydration, hypotension, and severe skin reactions like Stevens-Johnson Syndrome.[8]

Diagram: Clinical Trial Workflow

Clinical_Trial_Workflow Screening Patient Screening & Consent/Assent Randomization Randomization Screening->Randomization Group_A This compound Treatment Randomization->Group_A Group_B Control (Placebo or Active Comparator) Randomization->Group_B Treatment Treatment & Monitoring Group_A->Treatment Group_B->Treatment Follow_Up Follow-Up Assessments Treatment->Follow_Up Analysis Data Analysis & Reporting Follow_Up->Analysis

Caption: Workflow for a pediatric clinical trial of this compound.

Ethical and Regulatory Imperatives

Conducting research with children necessitates a heightened level of ethical scrutiny and adherence to regulatory guidelines.

  • Scientific Necessity: Research must be essential to improving pediatric care and not feasible to conduct in adults.[9]

  • Informed Consent and Assent: Written informed consent must be obtained from parents or legal guardians.[10] The child's agreement (assent) should also be sought if they are old enough to comprehend the study.[11]

  • Risk-Benefit Assessment: The potential benefits of the research must justify the risks to the child participants.[12] All pediatric trials require review and approval by an Institutional Review Board (IRB) or ethics committee.[11]

  • Regulatory Compliance: Researchers must comply with regulations from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), including the Pediatric Research Equity Act (PREA) and the Best Pharmaceuticals for Children Act (BPCA).[13][14]

Conclusion

The systematic investigation of this compound in pediatric edema is crucial for expanding the therapeutic armamentarium for this vulnerable population. By following well-designed protocols that incorporate robust scientific methodology and stringent ethical principles, researchers can generate the evidence needed to guide the safe and effective use of this compound in children. This will ultimately contribute to improved clinical outcomes for pediatric patients with edematous conditions.

References

  • Pediatric Oncall. (n.d.). This compound. Retrieved from [Link]

  • RxList. (n.d.). This compound (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • American Academy of Pediatrics. (n.d.). This compound. In Pediatric Care Online. Retrieved from [Link]

  • WebMD. (2024, May 30). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Healthline. (n.d.). This compound. Retrieved from [Link]

  • Lexicomp. (n.d.). This compound: Pediatric drug information.
  • Sica, D. A. (2023). This compound. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Al-Qadheeb, N. S., et al. (2017). Enhancement of diuresis with this compound in infant paediatric cardiac intensive care patients. Cardiology in the Young, 27(9), 1735-1741.
  • Medscape. (n.d.). Zaroxolyn (this compound) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2017, September 11). Enhancement of diuresis with this compound in infant paediatric cardiac intensive care patients. Retrieved from [Link]

  • Mayo Clinic. (2025, November 1). This compound (oral route). Retrieved from [Link]

  • Cachero, S. D., Lofland, G., Springate, J. E., & Feld, L. G. (1995). Combination of this compound and Furosemide in the Treatment of Edema in the First Month of Life.
  • The Hospital for Sick Children. (2020, October). This compound 1 mg/mL Oral Suspension. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2012). Ethical Issues in Pediatric Drug Studies. In Safe and Effective Medicines for Children: A Report from the Institute of Medicine. National Academies Press (US). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, May 18). Pediatric Drug Development: Regulatory Considerations — Complying With the Pediatric Research Equity Act and Qualifying for Pediatric Exclusivity Under the Best Pharmaceuticals for Children Act. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Paediatric clinical trials. Retrieved from [Link]

  • American College of Clinical Pharmacy. (n.d.). Ethical Considerations in Pediatric Research.
  • Symmetric. (2025, June 17). Ethical Aspects and Challenges in Pediatric Clinical Trials. Retrieved from [Link]

  • ECRIN. (2024, May 9). PAEDIATRIC CLINICAL TRIALS. Retrieved from [Link]

  • Nahata, M. C., Morosco, R. S., & Hipple, T. F. (1998). Stability of this compound in a Liquid Dosage Form. Hospital Pharmacy, 33(10), 1153–1154.
  • Davis, T. C., et al. (2014). Evidence-based guidelines for pediatric clinical trials: focus on StaR Child Health. Expert review of clinical pharmacology, 7(1), 7–18.
  • ResearchGate. (2025, August 7). (PDF) PREPARATION AND EVALUATION OF this compound SOLID DISPERSIONS AND FAST DISSOLVING TABLETS USING STERCULIA FOETIDA SEED STARCH AND PLASDONE K-29/32 AS SUPERDISINTEGRANTS. Retrieved from [Link]

  • Symmetric. (2024, December 3). Ethical Challenges and Solutions in Paediatric Drug Development. Retrieved from [Link]

  • Clinixir. (2025, May 20). Key Considerations for Conducting Clinical Trials in Pediatrics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, January 16). Pediatric Ethics. Retrieved from [Link]

Sources

Application Notes and Protocols for Preclinical Evaluation of Metolazone and Loop Diuretic Combination Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Clinical Significance

In the management of fluid overload, particularly in patients with congestive heart failure (CHF) and chronic kidney disease (CKD), diuretic resistance presents a significant clinical challenge. Loop diuretics, such as furosemide, are the cornerstone of therapy; however, their long-term use can lead to a blunted natriuretic response. This phenomenon is often attributed to compensatory hypertrophy and increased sodium reabsorption in the distal convoluted tubule (DCT)[1][2]. The thiazide-like diuretic, metolazone, acts on the sodium-chloride cotransporter (NCC) in the DCT, making it a logical partner for loop diuretics which inhibit the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This combination therapy, known as sequential nephron blockade, often results in a synergistic diuretic and natriuretic effect, overcoming diuretic resistance.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute preclinical studies evaluating the combination therapy of this compound and loop diuretics. The protocols detailed herein are designed to be self-validating, with built-in controls and clear endpoints, ensuring the generation of robust and reproducible data.

Mechanism of Action: Synergistic Nephron Blockade

The synergistic action of this compound and loop diuretics stems from their distinct yet complementary sites of action within the nephron.

  • Loop Diuretics (e.g., Furosemide): Inhibit the NKCC2 transporter in the apical membrane of the thick ascending limb of the loop of Henle. This blockade prevents the reabsorption of sodium, potassium, and chloride, leading to a significant increase in the excretion of these ions and water.

  • This compound: A thiazide-like diuretic that primarily inhibits the NCC transporter in the apical membrane of the distal convoluted tubule. This action blocks the reabsorption of sodium and chloride at a site downstream from the loop of Henle.

The combination of these two drug classes leads to a profound diuresis that is often greater than the additive effect of each agent alone. This synergy is particularly effective in the context of diuretic resistance, where chronic loop diuretic use leads to hypertrophy of the distal tubule and increased sodium reabsorption, a compensatory mechanism that is effectively targeted by this compound.

Sequential Nephron Blockade Mechanism of Synergistic Diuresis cluster_nephron Nephron Segments cluster_drugs Diuretic Action Glomerulus Glomerulus PCT Proximal Convoluted Tubule Glomerulus->PCT TAL Thick Ascending Limb NKCC2 PCT->TAL DCT Distal Convoluted Tubule NCC TAL->DCT CD Collecting Duct DCT->CD Loop_Diuretic Loop Diuretic (e.g., Furosemide) Loop_Diuretic->TAL Inhibits NKCC2 This compound This compound This compound->DCT Inhibits NCC

Caption: Sequential inhibition of sodium reabsorption in the nephron by loop diuretics and this compound.

Experimental Design: A Multi-tiered Approach

A robust preclinical evaluation of this compound and loop diuretic combination therapy should employ a multi-tiered approach, progressing from in vitro and ex vivo models to in vivo studies. This allows for a thorough characterization of the drugs' effects on their molecular targets, the integrated organ system, and the whole organism, respectively.

Experimental_Workflow Multi-tiered Experimental Workflow In_Vitro In Vitro Studies (Xenopus Oocytes) Ex_Vivo Ex Vivo Studies (Isolated Perfused Kidney) In_Vitro->Ex_Vivo Target Validation In_Vivo In Vivo Studies (Animal Models of Diuretic Resistance) Ex_Vivo->In_Vivo Organ-level Efficacy Data_Analysis Comprehensive Data Analysis and Interpretation In_Vivo->Data_Analysis Translational Relevance

Caption: A logical progression of experimental models for evaluating combination diuretic therapy.

PART 1: In Vitro Characterization of Ion Transporter Inhibition

Objective: To quantify the inhibitory effects of this compound and a loop diuretic (e.g., furosemide) on their respective molecular targets, the NCC and NKCC2 transporters. The Xenopus laevis oocyte expression system is a well-established model for these studies.[3][4][5]

Protocol 1: Functional Analysis of NCC and NKCC2 Inhibition in Xenopus Oocytes

1. Oocyte Preparation and cRNA Injection: a. Harvest and defolliculate stage V-VI oocytes from female Xenopus laevis. b. Inject oocytes with cRNA encoding human NCC or NKCC2.[3] Water-injected oocytes serve as a negative control. c. Incubate oocytes for 3-5 days at 18°C in Barth's solution to allow for protein expression.

2. Ion Uptake Assay: a. Pre-incubate oocytes in a chloride-free medium for 30 minutes to activate the transporters. b. Transfer oocytes to an uptake solution containing a radioactive tracer (e.g., 86Rb+ as a potassium surrogate for NKCC2, or 22Na+ for NCC) and varying concentrations of the test compounds (this compound for NCC; furosemide for NKCC2). c. After a defined uptake period (e.g., 30 minutes), wash the oocytes extensively with ice-cold, isotope-free uptake solution to remove extracellular tracer. d. Lyse individual oocytes and measure the intracellular radioactivity using a scintillation counter.

3. Data Analysis: a. Calculate the rate of ion uptake for each drug concentration. b. Determine the IC50 (half-maximal inhibitory concentration) for each drug on its respective transporter by fitting the data to a dose-response curve.

TransporterDrugExpected Outcome
NCCThis compoundDose-dependent inhibition of 22Na+ uptake
NKCC2FurosemideDose-dependent inhibition of 86Rb+ uptake

PART 2: Ex Vivo Evaluation in the Isolated Perfused Kidney

Objective: To assess the diuretic and natriuretic effects of this compound, a loop diuretic, and their combination in an integrated organ system, free from systemic neurohormonal influences. The isolated perfused mouse kidney model is ideal for this purpose.[6][7][8][9]

Protocol 2: Diuretic Response in the Isolated Perfused Mouse Kidney

1. Perfusate Preparation: a. Prepare a modified Krebs-Henseleit buffer containing bovine serum albumin (BSA) and washed human or bovine erythrocytes (hematocrit ~10%).[6][7] b. Ensure the perfusate is equilibrated with 95% O2 / 5% CO2 and maintained at 37°C.

2. Surgical Preparation: a. Anesthetize a mouse and cannulate the abdominal aorta distal to the renal arteries. b. Carefully dissect the left kidney and cannulate the renal artery. c. Transfer the kidney to a perfusion chamber and initiate perfusion at a constant pressure or flow rate.[8]

3. Experimental Protocol: a. Allow the kidney to equilibrate for a stabilization period (e.g., 30 minutes). b. Collect baseline urine samples. c. Introduce the test compounds into the perfusate in the following sequence, with a washout period between each treatment: i. Vehicle control ii. Loop diuretic alone iii. This compound alone iv. Loop diuretic + this compound d. Collect urine at regular intervals throughout the experiment.

4. Endpoint Analysis: a. Measure urine flow rate (diuresis). b. Analyze urine for sodium, potassium, and chloride concentrations (natriuresis and saluresis). c. Assess glomerular filtration rate (GFR) by adding a marker such as FITC-inulin to the perfusate.[10][11][12][13][14]

Treatment GroupExpected Urine Flow RateExpected Urinary Sodium Excretion
VehicleBaselineBaseline
Loop DiureticIncreasedSignificantly Increased
This compoundModestly IncreasedIncreased
CombinationSynergistically IncreasedMarkedly Increased

PART 3: In Vivo Assessment in a Model of Diuretic Resistance

Objective: To evaluate the efficacy of combination therapy in a clinically relevant animal model of diuretic resistance. Chronic administration of a loop diuretic in rats can induce distal tubular hypertrophy and a blunted diuretic response, mimicking the clinical scenario.[1][2]

Protocol 3: Overcoming Diuretic Resistance in Rats

1. Induction of Diuretic Resistance: a. House male Sprague-Dawley rats in metabolic cages for acclimatization.[15][16][17][18][19][20][21] b. Administer a high dose of a loop diuretic (e.g., furosemide, 10-20 mg/kg/day) via subcutaneous injection or osmotic minipump for 7-14 days.[2] c. Confirm the development of diuretic resistance by observing a diminished diuretic and natriuretic response to an acute dose of the loop diuretic compared to baseline.

2. Combination Therapy Study: a. Divide the diuretic-resistant rats into the following treatment groups: i. Vehicle control ii. Loop diuretic alone (at the maintenance dose) iii. This compound alone iv. Loop diuretic + this compound b. Administer the drugs orally or via injection. c. Collect urine over a 24-hour period in metabolic cages.[15][16][17][18][19][20][21] d. Collect blood samples at the end of the study for analysis of electrolytes and renal function markers.

3. Endpoint Analysis: a. Primary Endpoints: 24-hour urine volume and sodium excretion. b. Secondary Endpoints: Urinary potassium and chloride excretion, plasma electrolytes (sodium, potassium, chloride), and renal function (serum creatinine and BUN). c. Mechanistic Endpoints: At the end of the study, harvest the kidneys for immunoblotting analysis of total and phosphorylated NCC and NKCC2 to correlate the functional response with transporter expression and activity.[22][23][24][25][26]

Treatment Group (in Diuretic-Resistant Rats)Expected 24h Urine VolumeExpected 24h Sodium Excretion
Loop Diuretic AloneBlunted increaseBlunted increase
This compound AloneModest increaseModest increase
Combination TherapySignificant increase, restoring diuretic responseSignificant increase, restoring natriuretic response
Protocol 4: Immunoblotting for NCC and NKCC2 Phosphorylation

1. Kidney Tissue Homogenization: a. Rapidly excise and freeze the kidneys in liquid nitrogen. b. Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.

2. Protein Quantification and SDS-PAGE: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE.

3. Western Blotting: a. Transfer the proteins to a PVDF membrane. b. Block the membrane and incubate with primary antibodies specific for total NCC, phosphorylated NCC (pNCC), total NKCC2, and phosphorylated NKCC2 (pNKCC2).[22][23][24][25][26] c. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

4. Densitometric Analysis: a. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels for each transporter.

Data Interpretation and Troubleshooting

  • In Vitro: A clear dose-dependent inhibition of the target transporters should be observed. A lack of effect may indicate issues with cRNA quality, oocyte health, or compound solubility.

  • Ex Vivo: The synergistic effect of the combination should be evident. If not, consider the perfusion pressure, oxygenation, and the viability of the kidney preparation.

  • In Vivo: A significant restoration of diuretic and natriuretic response in the combination therapy group is the expected outcome. High variability in urine output can be mitigated by ensuring proper acclimatization to metabolic cages and consistent hydration status of the animals.

Conclusion

The experimental framework detailed in these application notes provides a comprehensive and rigorous approach to the preclinical evaluation of this compound and loop diuretic combination therapy. By progressing from molecular target engagement to integrated organ function and finally to a whole-animal model of diuretic resistance, researchers can generate the robust data necessary to support the clinical development of this important therapeutic strategy.

References

  • RJPT SimLab. (n.d.). study of diuretic activity of given drugs to rats/mice using metabolic cage. Retrieved from [Link]

  • ResearchGate. (n.d.). Regulation of NKCC2 by intracellular chloride-depletion maneuvers.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The isolated perfused mouse kidney. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulation of the NKCC2 ion cotransporter by SPAK-OSR1-dependent and -independent pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cotransport of water by Na+–K+–2Cl− cotransporters expressed in Xenopus oocytes: NKCC1 versus NKCC2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). THE PATHOPHYSIOLOGY OF DIURETIC RESISTANCE AND ITS IMPLICATIONS FOR THE MANAGEMENT OF CHRONIC HEART FAILURE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Mouse Isolated Perfused Kidney Technique. Retrieved from [Link]

  • Bio-protocol. (2019). Determination of Glomerular Filtration Rate in Conscious Mice using FITC-inulin. Retrieved from [Link]

  • ResearchGate. (n.d.). Urine measurements using metabolic cage experiments (A) Measurements.... Retrieved from [Link]

  • Cell Press. (n.d.). Protocol for assessing myogenic tone and perfusion pressure in isolated mouse kidneys. Retrieved from [Link]

  • American Physiological Society Journals. (n.d.). Serial determination of glomerular filtration rate in conscious mice using FITC-inulin clearance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A five amino acids deletion in NKCC2 of C57BL/6 mice affects analysis of NKCC2 phosphorylation but does not impact kidney function. Retrieved from [Link]

  • PubMed. (2014). Functional consequences of NKCC2 splice isoforms: insights from a Xenopus oocyte model. Retrieved from [Link]

  • Indian Journal of Physiology and Pharmacology. (n.d.). Observations on Diuretic Assay Methods using Rat and Dog. Retrieved from [Link]

  • Xenbase. (n.d.). Protocols - XenWiki. Retrieved from [Link]

  • JoVE. (2013). A High-throughput Method for Measurement of Glomerular Filtration Rate in Conscious Mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphorylation of NKCC2 and NKCC1. Western blot analysis with.... Retrieved from [Link]

  • Hypertension. (2020). Pathophysiology of Diuretic Resistance and Its Implications for the Management of Chronic Heart Failure. Retrieved from [Link]

  • Frontiers in Physiology. (2024). Update on NKCC2 regulation in the thick ascending limb (TAL) by membrane trafficking, phosphorylation, and protein-protein interactions. Retrieved from [Link]

  • American Transplant Congress. (2020). A Technique for Ex-Vivo Perfusion of Donor Kidneys for Transplantation in the Mouse. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2017). Glomerular Filtration Rate Determination with Minipump Inulin Clearance. Retrieved from [Link]

  • YouTube. (2025). Study of Diuretic Activity of Given Drug Using Metabolic Cage | Ex-Pharm Simulation Software. Retrieved from [Link]

  • American Journal of Physiology-Renal Physiology. (2014). Functional consequences of NKCC2 splice isoforms: insights from a Xenopus oocyte model. Retrieved from [Link]

  • ResearchGate. (n.d.). Furosemide Diuretic Activity Evaluation in Female Sprague-Dawley Rats. Retrieved from [Link]

  • Lupine Publishers. (2019). Furosemide Diuretic Activity Evaluation in Female Sprague-Dawley Rats. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for isolating murine kidney tubules and ex vivo cell death assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Expression and phosphorylation of the Na+-Cl− cotransporter NCC in vivo is regulated by dietary salt, potassium, and SGK1. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Addressing Metolazone stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: February 2026

This is the Metolazone Stability & Handling Technical Guide . It is designed to function as a self-contained troubleshooting center for researchers encountering solubility issues, peak degradation, or inconsistent bioassay results.

Topic: Stability, Solubility, and Buffer Compatibility

Senior Application Scientist Note:

This compound (CAS: 17560-51-9) presents a dual challenge in experimental workflows: low aqueous solubility (<0.1 mg/mL) and specific hydrolytic instability . Many "failed" experiments are not due to biological inactivity but rather compound precipitation upon dilution or undetected degradation in acidic buffers. This guide moves beyond standard datasheets to address the causality of these failures.

Core Stability Logic & Degradation Pathways

Understanding why this compound degrades is the first step to preventing it. This compound contains a quinazolinone ring and a sulfonamide group . These structural motifs dictate its behavior in different pH environments and light conditions.

  • Acidic Instability: this compound is prone to hydrolysis in strongly acidic environments. While often analyzed in mobile phases around pH 3.0 (for short HPLC runs), long-term storage in acidic buffers (pH < 4) accelerates ring cleavage.

  • Photolability: The quinazoline structure is photosensitive. Exposure to ambient lab light (fluorescent/UV) causes photodegradation, often observed as "extra peaks" eluting before the main compound in HPLC.

  • Solubility vs. Stability Paradox: this compound is soluble in alkali (due to sulfonamide ionization), but long-term exposure to high pH (>10) can also risk ring opening. The "sweet spot" for stability is often slightly acidic to neutral (pH 5–7), yet this is where solubility is poorest.

Visualizing the Stability Landscape

The following diagram illustrates the decision logic for handling this compound based on environmental stressors.

MetolazoneStability Meto This compound (Solid/Stock) Acid Acidic Buffer (pH < 4) Meto->Acid Exposure Light UV/Ambient Light Meto->Light Exposure Water Pure Aqueous Dilution Meto->Water Direct Dilution Solvent Organic Solvents (DMSO/PEG) Meto->Solvent Dissolution Hydrolysis Hydrolysis (Ring Cleavage) Acid->Hydrolysis Accelerates PhotoDeg Photodegradation (Extra HPLC Peaks) Light->PhotoDeg Irreversible Precip Precipitation (Bioassay Failure) Water->Precip Low Solubility Stable Stable Solution (Bioactive) Solvent->Stable Protect from Light

Figure 1: Critical degradation and failure pathways for this compound. Red nodes indicate high-risk conditions.

Solubility & Stock Preparation Protocols

The #1 User Error: Diluting a DMSO stock directly into cell culture media (pH 7.4) or water without an intermediate carrier often causes "crash-out" precipitation. The solution looks cloudy, or the compound adheres to the plastic, reducing the effective concentration to near zero.

Data: Solubility Profile
Solvent / MediumSolubility LimitStability Note
DMSO ≥ 50 mg/mLRecommended Stock. Hygroscopic; keep sealed.
Methanol SolubleGood for HPLC prep; volatile.
Water < 0.1 mg/mLInsoluble. Do not use for stocks.
0.1 N NaOH SolubleSoluble due to ionization, but risk of hydrolysis over time.
PBS (pH 7.4) Very LowRequires co-solvent (DMSO/Tween) to maintain solution.
Protocol A: Standard Stock Preparation (Chemical/In Vitro)
  • Weighing: Weigh this compound powder into an amber glass vial (protects from light).

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10–50 mM .

    • Tip: If particles persist, sonicate for 30 seconds in a water bath (keep temp < 40°C).

  • Storage: Aliquot into small volumes (avoid freeze-thaw cycles). Store at -20°C or -80°C .

Protocol B: Aqueous Formulation for Animal/Cell Studies (Anti-Precipitation)

Use this "step-down" dilution method to prevent precipitation in aqueous buffers.

  • Stock: Prepare 50 mg/mL this compound in DMSO.

  • Co-solvent Mix: Add stock to PEG300 (Polyethylene Glycol 300).

    • Ratio: 10% DMSO Stock + 40% PEG300. Mix well.

  • Surfactant: Add 5% Tween-80 . Vortex until clear.

  • Aqueous Step: Slowly add 45% Saline (0.9% NaCl) or PBS while vortexing.

    • Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

    • Result: A clear, stable solution suitable for IP injection or adding to media.

Troubleshooting Guide (Q&A)
Q1: My HPLC peak area for this compound is decreasing over the course of my autosampler run. Why?

Diagnosis: Likely Acidic Hydrolysis or Photodegradation .

  • The Cause: If your mobile phase is acidic (e.g., 0.1% TFA or pH < 3 Phosphate Buffer) and the samples sit in the autosampler for 12+ hours, the quinazolinone ring may be hydrolyzing. Alternatively, if the autosampler has a clear door and is near a window/light, photolysis is occurring.

  • The Fix:

    • Buffer: Switch to a milder mobile phase (e.g., Ammonium Acetate pH 5.0) if separation allows.

    • Temperature: Set autosampler temperature to 4°C . Hydrolysis rates drop significantly at low temperatures.

    • Light: Use amber vials or wrap the vial rack in aluminum foil.

Q2: I dissolved this compound in DMSO, but when I added it to my assay buffer (Tris pH 7.4), it turned cloudy.

Diagnosis: Solvent Shock Precipitation .

  • The Cause: this compound is extremely hydrophobic. Rapid addition of a high-concentration DMSO stock into a hydrophilic buffer causes immediate aggregation.

  • The Fix:

    • Lower the Stock Concentration: Dilute your DMSO stock so you are adding a larger volume of a more dilute solution, rather than a tiny drop of concentrated solution.

    • Serial Dilution: Perform an intermediate dilution in the buffer containing 10% DMSO before the final step.

    • Use Protocol B (above): Incorporate PEG300 or Cyclodextrins (SBE-β-CD) to "chaperone" the molecule into the aqueous phase.

Q3: Is this compound compatible with Phosphate Buffered Saline (PBS)?

Diagnosis: Yes, but with solubility limits.

  • The Science: Phosphate ions do not catalyze this compound degradation (unlike some specific amine-drug interactions). However, PBS has no solubilizing power for this lipophilic drug.

  • Recommendation: You can use PBS, but you must keep the final DMSO concentration >0.1% (or use a carrier) to keep the drug in solution. If you see inconsistent bioassay data (large error bars), it is likely due to micro-precipitation in PBS.

Q4: Can I use alkaline pH to dissolve this compound?

Diagnosis: Feasible for dissolution, risky for storage.

  • The Science: this compound dissolves in dilute alkali (e.g., 0.1 N NaOH) because the sulfonamide group deprotonates.

  • The Risk: While soluble, the quinazolinone ring is susceptible to base-catalyzed cleavage over time.

  • Recommendation: Use alkali only for immediate dissolution if organic solvents are forbidden. Neutralize the solution to pH 7–8 immediately after dissolution to preserve stability.

Recommended Experimental Workflow

The following flowchart outlines the optimal path for preparing this compound for a biological assay (e.g., IC50 determination).

MetoWorkflow Start Start: this compound Powder Stock Dissolve in DMSO (10-50 mM) Start->Stock Check Is Assay Aqueous? Stock->Check Direct Direct Addition Check->Direct No (Organic Assay) Intermed Intermediate Dilution (DMSO + Media) Check->Intermed Yes (Low Conc < 10µM) Carrier Use Carrier System (PEG300/Tween) Check->Carrier Yes (High Conc > 10µM) PrecipCheck Risk: Precipitation! Direct->PrecipCheck If Conc High Assay Final Assay Well (Keep DMSO < 1%) Direct->Assay Intermed->Assay Carrier->Assay

Figure 2: Decision tree for solubilization to ensure bioavailability.

References
  • Vertex AI Search. (2025).[1] this compound stability in aqueous buffers and pH effects. 2

  • National Institutes of Health (NIH). (2025). This compound: Mechanism of Action and Clinical Data. StatPearls. 3

  • MedChemExpress. (n.d.). This compound Solubility and Stock Preparation Protocols. 4[1][5][6][7][8]

  • ResearchGate. (2025). Synchronized stability indicating RP-LC methods for determination of this compound. 7

  • Mayo Clinic. (2025). This compound (Oral Route) - Side Effects & Dosage. 1[1][5][6][7][8][9][10][11][12]

Sources

Technical Support Center: Improving the Dissolution Rate of Metolazone Polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and formulation experts working with Metolazone. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for challenges related to the dissolution rate of this compound's different polymorphic forms. As a poorly water-soluble drug, controlling and enhancing the dissolution of this compound is paramount for achieving desired bioavailability and therapeutic outcomes.[1] This resource synthesizes established scientific principles with field-proven insights to help you navigate your experimental challenges.

Section 1: Frequently Asked Questions - The Fundamentals of this compound Polymorphism and Dissolution

This section addresses foundational questions regarding the physicochemical properties of this compound and the impact of its solid-state forms.

Q1: What is this compound, and why is its dissolution rate a critical concern?

A1: this compound is a quinazoline diuretic, similar to thiazide diuretics, used to treat fluid retention (edema) and high blood pressure.[2][3] It functions by inhibiting sodium reabsorption in the renal tubules.[2] this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][4] This poor solubility is the primary cause of its poor dissolution characteristics, which can be the rate-limiting step for its absorption into the bloodstream and, consequently, its overall bioavailability and therapeutic effect.[1][5]

Q2: What is polymorphism, and how does it specifically affect a drug like this compound?

A2: Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure.[6][7] These different polymorphs, despite having the same chemical composition, can exhibit significantly different physicochemical properties, including:

  • Solubility and Dissolution Rate: This is the most critical difference for poorly soluble drugs. Metastable polymorphs are generally more soluble and dissolve faster than their stable counterparts.[8]

  • Melting Point & Stability: Each polymorph has a distinct melting point. Metastable forms have lower melting points and are thermodynamically driven to convert to the more stable form over time, a process that can be accelerated by factors like heat, humidity, and mechanical stress.[7][9]

  • Bioavailability: Differences in dissolution directly impact how much of the drug is absorbed, affecting its efficacy and potentially its safety.[8][9]

For this compound, different solid forms have been identified, including a stable crystalline modification (Form I) and a metastable amorphous form.[10] The amorphous form has been shown to dissolve approximately eight times faster than the stable crystalline form, highlighting the profound impact of polymorphism on its performance.[1][10] However, the physical instability of these more soluble forms presents a significant formulation challenge.[1]

Q3: My batch of this compound shows a slow dissolution rate. How can I identify which polymorphic form I have?

  • Powder X-Ray Diffraction (PXRD): This is the gold-standard technique for identifying crystalline forms. Each polymorph produces a unique diffraction pattern, acting as a "fingerprint."[7]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. It can distinguish polymorphs by their different melting points and detect the presence of amorphous content or phase transitions.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify differences in molecular conformation and hydrogen bonding between polymorphs, resulting in distinct spectral features.[11]

  • Scanning Electron Microscopy (SEM): While not definitive on its own, SEM can reveal differences in crystal habit (shape and size) between polymorphs.[11]

Section 2: Troubleshooting Guide - Common Dissolution Experiment Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during the dissolution testing of this compound.

Q1: My dissolution data is inconsistent and shows high variability between samples. What are the likely causes?

A1: High variability in dissolution testing is a common but solvable issue. The root cause can often be traced to the API, the formulation, or the test method itself.

Potential CauseInvestigation & Troubleshooting Steps
API Inhomogeneity The batch may contain a mixture of polymorphs or have a wide particle size distribution. Characterize the starting material using PXRD and particle size analysis.
Formulation Segregation Poor blending can lead to non-uniform distribution of this compound or critical excipients (e.g., disintegrants, surfactants) within the tablet/capsule batch. Assess blend uniformity.
Polymorphic Conversion The mechanical stress of manufacturing processes (e.g., milling, compression) can induce a change from a metastable to a stable, less soluble form.[9] Test the final dosage form using DSC or PXRD to check for polymorphic changes.
Dissolution Method Issues Improper deaeration of the medium, coning (formation of a powder cone at the bottom of the vessel), or incorrect sampling technique can all introduce variability.[12][13] Review and optimize your dissolution test parameters according to USP general chapter <711>.
Excipient Interactions Certain excipients, particularly lubricants like magnesium stearate, can form a hydrophobic film around the drug particles, hindering wetting and dissolution.[14] Consider alternative lubricants or optimizing the blending time.

Q2: I believe my this compound is converting to a more stable, less soluble polymorph during storage or the dissolution test itself. How can I verify this?

A2: This is a critical issue known as solvent-mediated transformation, where a metastable form converts to a stable form upon contact with the dissolution medium.[15]

  • Verification during Dissolution: You can monitor the solid-state form in-situ or at various time points during the dissolution test.

    • Stop the dissolution test at different intervals (e.g., 5, 15, 30, 60 minutes).

    • Quickly filter the undissolved solids.

    • Wash the solids with a solvent in which the drug is insoluble (to remove dissolved drug) and dry them rapidly.

    • Analyze the collected solids using PXRD or FTIR to identify the polymorphic form.[15] A change in the pattern over time confirms the transformation.

  • Verification during Storage: Conduct a stability study where you store your formulation under controlled temperature and humidity. Analyze samples at predetermined time points (e.g., 0, 1, 3, 6 months) using PXRD and dissolution testing to correlate any changes in solid form with dissolution performance.

Troubleshooting Workflow for Poor this compound Dissolution

This diagram outlines a logical pathway for diagnosing dissolution issues.

Dissolution_Troubleshooting Start Problem: Low or Variable This compound Dissolution Check_API Step 1: Characterize API (PXRD, DSC, Particle Size) Start->Check_API Polymorph_Issue Polymorphic Issue Identified? (Mixture or Unstable Form) Check_API->Polymorph_Issue Check_Formulation Step 2: Analyze Formulation (Blend Uniformity, Excipient Compatibility) Formulation_Issue Formulation Issue Identified? (Segregation, Lubricant Effects) Check_Formulation->Formulation_Issue Check_Method Step 3: Review Dissolution Method (Deaeration, Sampling, Sink Conditions) Method_Issue Method Issue Identified? Check_Method->Method_Issue Particle_Size_Issue Particle Size Too Large? Polymorph_Issue->Particle_Size_Issue No Optimize_Form Solution: Control Crystallization or Utilize Enhancement Strategy Polymorph_Issue->Optimize_Form Yes Particle_Size_Issue->Check_Formulation No Optimize_Particle Solution: Implement Particle Size Reduction (Micronization) Particle_Size_Issue->Optimize_Particle Yes Formulation_Issue->Check_Method No Optimize_Formulation Solution: Optimize Blending or Change Excipients Formulation_Issue->Optimize_Formulation Yes Method_Issue->Optimize_Form No, Re-evaluate Enhancement Strategy Optimize_Method Solution: Revise and Validate Dissolution Protocol (per USP <711>) Method_Issue->Optimize_Method Yes Enhancement_Strategies cluster_0 Physical Modification cluster_1 Formulation with Excipients Start Goal: Enhance this compound Dissolution Rate Strategy1 Physical Modification Start->Strategy1 Strategy2 Formulation Approach Start->Strategy2 Node_PS Particle Size Reduction (Micronization/Nanonization) Strategy1->Node_PS Node_SD Amorphous Solid Dispersion (e.g., with PVP, HPMC) Strategy1->Node_SD Node_CC Co-Crystallization (with a GRAS co-former) Strategy1->Node_CC Node_Excipient Incorporate Functional Excipients Strategy2->Node_Excipient Node_Surfactant Add Surfactants / Wetting Agents (e.g., SLS, Polysorbates) Node_Excipient->Node_Surfactant Node_Disintegrant Optimize Superdisintegrants (e.g., Croscarmellose Sodium) Node_Excipient->Node_Disintegrant

Sources

Technical Support Center: Mitigating Metolazone-Induced Serum Creatinine Elevations

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers and drug development professionals managing Metolazone-induced renal alterations. It synthesizes clinical safety data with mechanistic toxicology to provide actionable protocols for preclinical and clinical trial settings.

Subject: Hemodynamic Management & Nephron Blockade Optimization Applicable Compounds: this compound (Zaroxolyn), Thiazide-like diuretics Audience: Principal Investigators, Clinical Safety Officers, Study Directors

Mechanistic Intelligence: The "Creatinine Paradox"

In high-ceiling diuretic therapy, an elevation in serum creatinine (SCr) is often a marker of therapeutic efficacy (decongestion) rather than toxic injury . However, distinguishing between hemodynamic pseudo-worsening and intrinsic acute kidney injury (AKI) is critical for study continuity.

This compound acts on the distal convoluted tubule (DCT) to block the Na⁺-Cl⁻ cotransporter (NCC). When combined with loop diuretics (e.g., Furosemide), it disables the nephron's compensatory sodium reabsorption mechanisms, leading to profound diuresis.[1]

The Cascade:

  • Volume Depletion: Rapid fluid loss reduces effective arterial blood volume (EABV).

  • Neurohormonal Activation: RAAS activation constricts efferent arterioles.

  • GFR Reduction: Reduced perfusion pressure lowers Glomerular Filtration Rate (GFR), causing a transient rise in SCr.

Visualization: Hemodynamic vs. Structural Pathways

The following diagram illustrates the divergence between functional azotemia (reversible) and tubular injury (irreversible).

Metolazone_Mechanism This compound This compound Administration NCC_Block NCC Blockade (DCT) This compound->NCC_Block Direct_Tox Direct Tubular Toxicity (Rare with Thiazides) This compound->Direct_Tox High Dose/Chronic Diuresis Profound Natriuresis NCC_Block->Diuresis Volume_Drop Reduced EABV Diuresis->Volume_Drop RAAS RAAS Activation Volume_Drop->RAAS Compensatory Hemodynamic Hemodynamic Pathway GFR_Dip Transient GFR Reduction RAAS->GFR_Dip Vasoconstriction Creatinine_Rise Serum Creatinine Elevation GFR_Dip->Creatinine_Rise Functional Azotemia Structural Structural Injury Pathway ATN Acute Tubular Necrosis Direct_Tox->ATN ATN->Creatinine_Rise Intrinsic Damage

Caption: Figure 1. Divergent pathways of creatinine elevation. Functional azotemia (yellow path) is volume-dependent, while structural injury (red path) involves cellular necrosis.

Troubleshooting Guide (FAQs)

Issue 1: Rapid Creatinine Spike (>30%) within 24 Hours

Q: My subject's SCr rose by 0.4 mg/dL overnight after adding this compound. Should I suspend dosing?

A: Not necessarily. A rise of ≤50% from baseline is often acceptable if accompanied by significant weight loss (decongestion).

  • Immediate Action: Check the BUN:Creatinine ratio .

    • Ratio > 20:1: Suggests Prerenal Azotemia (Volume Depletion).[2] This is a hemodynamic effect. Action: Hold one dose, encourage hydration, or reduce loop diuretic dose.

    • Ratio < 15:1 with Casts in Urine: Suggests Intrinsic Renal Damage (ATN). Action: STOP this compound immediately and initiate the Biomarker Protocol (see Section 3).

Issue 2: Distinguishing Efficacy from Toxicity

Q: How do I prove to the Safety Monitoring Board that the SCr rise is not nephrotoxicity?

A: You must differentiate "Worsening Renal Function" (WRF) from "Tubular Injury."

  • The Evidence: Data from the ROSE-AHF trial indicates that aggressive diuresis can raise Creatinine/Cystatin C without elevating tubular injury markers (NGAL, KIM-1).

  • Strategy: Implement a "Biomarker Gating" protocol. If SCr rises but NGAL remains baseline, the kidney is structurally intact.

Issue 3: Optimizing Sequential Blockade

Q: We are seeing variable responses. Some subjects diurese massively; others show no change.

A: Timing is the variable.[3][4] this compound has a slow absorption profile (peak ~8 hours) compared to loop diuretics (peak ~1-2 hours IV).

  • Correction: Administer this compound 30–60 minutes prior to the loop diuretic. This ensures the DCT is blocked exactly when the sodium load rejected by the Loop of Henle arrives.

Experimental Protocols

Protocol A: The "Stop-Go" Safety Algorithm

Use this logic tree to standardize dose adjustments in clinical trials.

Dose_Logic Start SCr Elevation Detected Check_Magnitude Magnitude of Rise? Start->Check_Magnitude Mild < 50% Rise Check_Magnitude->Mild Severe > 100% Rise OR SCr > 3.5 mg/dL Check_Magnitude->Severe Moderate 50 - 100% Rise Check_Magnitude->Moderate Action_Cont CONTINUE Therapy Monitor K+ daily Mild->Action_Cont Action_Stop STOP Therapy Rule out ATN Severe->Action_Stop Vol_Status Assess Volume Status (BP, Mucous Membranes) Moderate->Vol_Status Hypovolemic Hypovolemic Signs Vol_Status->Hypovolemic Euvolemic Euvolemic/Congested Vol_Status->Euvolemic Action_Hold HOLD this compound Restart at 50% dose after 48h Hypovolemic->Action_Hold Euvolemic->Action_Cont

Caption: Figure 2. Decision Support System for this compound dose adjustment based on creatinine kinetics.

Protocol B: Differential Diagnosis of WRF (Biomarker Validation)

To be used when SCr elevation >50% is observed.

  • Sample Collection: Collect spot urine and serum 6 hours post-dose.

  • Biomarker Panel:

    • Functional Marker: Serum Cystatin C (less affected by muscle mass than Creatinine).

    • Structural Markers: Urine NGAL (Neutrophil Gelatinase-Associated Lipocalin) and KIM-1 (Kidney Injury Molecule-1).

  • Interpretation Matrix:

Serum CreatinineUrine NGAL/KIM-1DiagnosisAction
Elevated Normal Prerenal Azotemia (Hemodynamic)Hydrate, Reduce Diuretic
Elevated Elevated Acute Tubular Necrosis (Intrinsic)Discontinue Drug
Normal Elevated Subclinical InjuryMonitor closely (Warning Sign)

Quantitative Reference Data

Thresholds for Intervention

The following thresholds are derived from heart failure guidelines and nephrology consensus statements.

Parameter"Safe" Range"Caution" Zone"Critical" Stop Threshold
Serum Creatinine Baseline to +0.3 mg/dL+0.3 to +0.5 mg/dL> +0.5 mg/dL or >3.5 mg/dL Total
eGFR > 30 mL/min15–30 mL/min< 15 mL/min
Serum Potassium 3.5 – 5.0 mEq/L3.0 – 3.5 mEq/L< 3.0 mEq/L
Serum Sodium > 135 mEq/L130 – 135 mEq/L< 130 mEq/L
BUN:Cr Ratio 10:1 – 20:120:1 – 30:1> 30:1

References

  • ROSE-AHF Trial Investigators. (2014). Dopamine or Nesiritide in Patients with Acute Heart Failure with Renal Dysfunction.[5] New England Journal of Medicine.[4]

    • Context: Established that aggressive diuresis can cause creatinine bumps without tubular injury (NGAL/KIM-1 stability).
  • Jentzer, J. C., et al. (2010).[4] Combination of Loop Diuretics With Thiazide-Type Diuretics in Heart Failure.[1][2][4][6][7] Journal of the American College of Cardiology.[4]

    • Context: Mechanistic basis for sequential nephron blockade and safety monitoring.
  • Testani, J. M., et al. (2016). Potential Errors in Estimating Renal Function During Aggressive Diuresis.[8] Heart Failure Reviews.[7]

    • Context: Discusses the dissociation between GFR and Cre
  • Brisco, M. A., et al. (2018). Outcomes Associated With a Strategy of Adjuvant this compound or High-Dose Loop Diuretics in Acute Decompensated Heart Failure.[7] Journal of the American Heart Association.

    • Context: Comparative safety data on this compound vs. Loop diuretic titration.[1][4][7]

Sources

Dealing with variability in the absorption of oral Metolazone formulations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Variability in Oral Metolazone Absorption Reference ID: MET-VAR-2025-QA Status: Active Guide

Welcome to the Application Scientist Desk

Objective: This guide addresses the notorious pharmacokinetic variability associated with this compound, a quinazoline-sulfonamide diuretic. Due to its classification as a BCS Class II/IV compound (low solubility, permeability challenges), this compound presents unique hurdles in both formulation development and clinical translation.

The following modules synthesize current regulatory standards (USP/FDA) with field-proven troubleshooting protocols.

Module 1: The "Bioequivalence Trap" (In Vivo)

Issue: “My pharmacokinetic (PK) data shows a 5-fold difference in


 between two seemingly identical this compound formulations.”
Root Cause Analysis: Particle Size & Formulation Type

The most common source of experimental failure with this compound is treating all formulations as interchangeable. They are not. You are likely observing the difference between Standard Formulations (e.g., Zaroxolyn®) and Micronized/Rapidly Available Formulations (e.g., Mykrox®).[1]

  • Standard this compound: Slow, incomplete absorption.[1][2] Dissolution-limited.

  • Micronized this compound: Rapid, complete absorption.

Critical Data Comparison: The bioavailability disparity is so immense that the therapeutic equivalence is non-existent at the same milligram dose.

ParameterStandard Formulation (Zaroxolyn®)Micronized Formulation (Mykrox®)Bioavailability Factor
Dose Equivalence 2.5 mg0.5 mg5:1 Ratio
Tmax (Time to Peak) ~2 to 4 Hours~1 HourRapid Onset
Absorption Extent ~65% (Variable)>90% (Consistent)High
Rate Limiting Step Dissolution RateGastric Emptying-
Troubleshooting Protocol: Verifying Formulation Integrity

If your in vivo data is erratic, perform this retroactive audit of your test material:

  • Review Certificate of Analysis (CoA): Check the Particle Size Distribution (PSD). Micronized batches typically require a

    
    .
    
  • Dose Normalization: If comparing literature values, ensure you are not comparing a 0.5 mg Mykrox study to a 2.5 mg Zaroxolyn study without an adjustment factor.

  • Labeling Check: Regulatory bodies mandate explicit "DO NOT INTERCHANGE" warnings. Ensure your study design reflects this specific formulation constraint.

Module 2: In Vitro Dissolution Optimization

Issue: “We cannot achieve sink conditions or reproducible release profiles in our dissolution vessels.”

Technical Insight: The Solubility Hurdle

This compound is sparingly soluble in water. Standard aqueous media (pH 1.2, 4.5, 6.8) often fail to provide sink conditions (where the volume of media can dissolve at least 3x the drug amount). Without a surfactant, the drug particles float or aggregate, leading to artificially low release data.

Recommended Protocol: USP Apparatus 2 with Surfactant

To simulate the in vivo environment (where bile salts aid solubilization), you must use a surfactant-enriched medium.

Step-by-Step Workflow:

  • Apparatus Selection: Use USP Apparatus 2 (Paddles) .

    • Reasoning: Baskets (Apparatus 1) can become clogged with the gum-like excipients often used in these tablets.

  • Media Preparation (The "Gold Standard"):

    • Buffer: 0.05 M Phosphate Buffer.

    • pH: Adjust strictly to 7.5 .

    • Surfactant: Add 2.0% Sodium Lauryl Sulfate (SLS) .

    • Note: The high concentration of SLS is non-physiological but necessary for Quality Control (QC) to ensure complete release.

  • Operational Parameters:

    • Volume: 900 mL.[3][4]

    • Speed: 75 RPM.[4]

    • Temperature:

      
      .
      
Visual Workflow: Dissolution Method Development

Metolazone_Dissolution Start Start: this compound Formulation CheckSolubility Check Aqueous Solubility (pH 1.2 - 7.5) Start->CheckSolubility SinkCondition Sink Conditions Met? CheckSolubility->SinkCondition StandardMedia Use Standard Media (Rare for this compound) SinkCondition->StandardMedia Yes AddSurfactant Add Surfactant (Sodium Lauryl Sulfate) SinkCondition->AddSurfactant No (Typical) OptimizeSLS Optimize SLS % (Start 0.5% -> Max 2.0%) AddSurfactant->OptimizeSLS USP_Protocol Final Protocol: USP App 2, 75 RPM Phosphate Buffer pH 7.5 + 2% SLS OptimizeSLS->USP_Protocol

Figure 1: Decision tree for establishing a compliant dissolution method for this compound, highlighting the necessity of surfactants (SLS) to overcome solubility limits.

Module 3: Physiological Variability Factors

Issue: “Our animal cohorts show high inter-subject variability despite using the same formulation.”

Factor 1: The Food Effect

Unlike Class I drugs, this compound absorption is sensitive to prandial states.

  • Mechanism: Food delays gastric emptying. While this might theoretically increase dissolution time for a poorly soluble drug, clinical data indicates that food delays absorption and can alter the extent of bioavailability depending on the fat content.

  • Action: For PK studies, strict fasting protocols (overnight fast + 4 hours post-dose) are required to minimize variability.

Factor 2: Concomitant Diuretic Therapy

This compound is often co-administered with loop diuretics (e.g., Furosemide) for "sequential nephron blockade."

  • Interaction: While this synergizes the pharmacodynamic effect (diuresis), it can alter the hydration state of the subject, potentially affecting distribution volume (

    
    ).
    
  • Action: Monitor electrolyte panels (Na+, K+) closely.[5][6] Severe dehydration changes hemoconcentration, artificially inflating drug plasma concentration readings.

Visual Mechanism: Absorption Pathway

Absorption_Pathway Dosage Oral Dosage Form (Tablet) Stomach Stomach (Disintegration) Dosage->Stomach Intestine Small Intestine (Dissolution Site) Stomach->Intestine Gastric Emptying (Delayed by Food) Dissolution Rate Limiting Step: Dissolution Intestine->Dissolution Absorption Absorption (Permeability) Dissolution->Absorption Solubilized Drug Systemic Systemic Circulation (Target Site) Absorption->Systemic

Figure 2: The absorption pathway of this compound. Note that Dissolution in the intestine is the Rate Limiting Step (RLS), making particle size and media pH critical variables.

Frequently Asked Questions (FAQ)

Q1: Can I interchange Zaroxolyn and Mykrox if I adjust the dose? A: No. While a mathematical conversion exists (approx 5:1), the pharmacokinetic profiles (


 and AUC shape) are different. Interchanging them risks toxicity (if switching to Mykrox) or therapeutic failure (if switching to Zaroxolyn).

Q2: Why is pH 7.5 used in dissolution when the stomach is acidic? A: this compound is a weak acid (pKa ~9.7) and is practically insoluble in acidic media. The pH 7.5 buffer, combined with SLS, mimics the environment of the small intestine (where absorption occurs) and ensures the method has enough discriminatory power to detect batch-to-batch quality differences.

Q3: My HPLC peak for this compound is splitting during analysis. Why? A: this compound has stability issues in alkaline conditions over long periods. Ensure your sample run time is short and your mobile phase is buffered correctly (typically Methanol/Water/Phosphate). Avoid using high pH diluents for sample preparation; dissolve in Methanol first, then dilute with mobile phase.

References

  • U.S. Food and Drug Administration (FDA). this compound - Biopharmaceutics Classification System (BCS) and Bioequivalence. [Link]

  • National Institutes of Health (DailyMed). MYKROX (this compound) Tablet - Label Information and Bioavailability Warning. [Link]

  • United States Pharmacopeia (USP). Dissolution Method for this compound Tablets (Monograph). [Link]

  • Mayo Clinic. this compound (Oral Route) - Precautions and Interactions. [Link]

  • Dissolution Technologies. Steps for Development of a Dissolution Test for Sparingly Water-Soluble Drug Products (FDA Perspective). [Link]

Sources

Technical Support Center: Formulation of Intravenous Metolazone for Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the formulation of intravenous (IV) metolazone for research purposes. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to navigate the complexities of formulating this poorly water-soluble drug for parenteral administration.

I. The Core Challenge: this compound's Poor Aqueous Solubility

This compound, a potent thiazide-like diuretic, is characterized by its low solubility in water, making the development of a stable and safe intravenous formulation a significant hurdle.[1][2][3] The oral formulation's delayed onset of action compared to intravenous diuretics like chlorothiazide has driven the need for an injectable form, particularly in acute care settings.[1][2][3] This guide will address the common pitfalls and provide robust solutions for successful IV this compound formulation.

II. Troubleshooting Guide: Navigating Common Formulation Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Precipitation and Phase Separation

Question: I'm observing precipitation/cloudiness in my this compound formulation. What are the likely causes and how can I resolve this?

Answer: Precipitation is a primary indicator of formulation failure, often triggered by a variety of factors. The underlying cause is that the concentration of this compound has exceeded its solubility limit in the chosen vehicle.

Immediate Troubleshooting Steps:

  • Visual Inspection: Carefully observe the nature of the precipitate. Is it crystalline, amorphous, or an oily separation? This can provide clues about the failure mechanism.

  • pH Measurement: Check the pH of your formulation. This compound's solubility is pH-dependent. A shift in pH during preparation or upon addition of other components can drastically reduce its solubility.

  • Temperature Fluctuation: Note any recent changes in storage temperature. A decrease in temperature can lower the solubility of this compound, leading to precipitation.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Solubilization The chosen solvent system is insufficient to maintain this compound in solution at the target concentration.Re-evaluate your solubilization strategy. Consider increasing the concentration of co-solvents or surfactants, or exploring alternative solubilizers like cyclodextrins.
pH Shift The formulation's pH has moved to a range where this compound is less soluble.Incorporate a buffering agent to maintain a stable pH. The optimal pH for your formulation will need to be determined experimentally.
Dilution with Incompatible IV Fluids Diluting your concentrated formulation with an incompatible IV fluid (e.g., one with a different pH or ionic strength) can cause the drug to crash out of solution.Test the compatibility of your formulation with common IV diluents such as 5% Dextrose in Water (D5W) and 0.9% Normal Saline. Perform small-scale dilution studies and observe for any signs of precipitation over time.[4][5]
"Salting Out" Effect The addition of electrolytes (salts) to your formulation can decrease the solubility of non-polar drugs like this compound.If your formulation requires the addition of salts for tonicity adjustment, add them gradually and with continuous stirring. Monitor for any signs of instability.
Temperature-Related Instability This compound may have been solubilized at an elevated temperature and is now precipitating at room or refrigerated temperatures.Determine the equilibrium solubility of this compound in your vehicle at the intended storage temperature. Avoid "super-saturating" the solution at a higher temperature if it's not stable upon cooling.

Experimental Workflow for Troubleshooting Precipitation:

G cluster_0 Aqueous Phase cluster_1 Oil Droplet Water Water Glycerin Glycerin This compound This compound Soybean Oil Soybean Oil Surfactant Surfactant Soybean Oil->Surfactant Encapsulated by Aqueous Phase Aqueous Phase

Caption: Structure of a this compound oil-in-water emulsion droplet.

V. References

  • Formulation, Characterization, and the Diuretic Effects of a New Intravenous this compound Emulsion. Thrombosis Journal. Available at: [Link]

  • This compound. StatPearls. Available at: [Link]

  • Formulation, Characterization, and the Diuretic Effects of a New Intravenous this compound Emulsion. PubMed. Available at: [Link]

  • Outcomes Associated With a Strategy of Adjuvant this compound or High-Dose Loop Diuretics in Acute Decompensated Heart Failure: A Propensity Analysis. PubMed. Available at: [Link]

  • This compound (oral route). Mayo Clinic. Available at: [Link]

  • This compound. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. ACS Publications. Available at: [Link]

  • Stability of ketoconazole, this compound, metronidazole, procainamide hydrochloride, and spironolactone in extemporaneously compounded oral liquids. PubMed. Available at: [Link]

  • In vitro method for detecting precipitation of parenteral formulations after injection. PubMed. Available at: [Link]

  • Sterile Filtration: Principles, Best Practices and New Developments. ResearchGate. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Available at: [Link]

  • Analytical method development and validation of simultaneous estimation of this compound and Spironolactone in bulk and pharmaceutical dosage form by RP-HPLC. Indian Journal of Research in Pharmacy and Biotechnology. Available at: [Link]

  • Tackling Parenteral Drugs Formulation Challenges. Pharma Now. Available at: [Link]

  • This compound. StatPearls - NCBI Bookshelf. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • To mix or not to mix – compatibilities of parenteral drug solutions. Australian Prescriber. Available at: [Link]

  • Considerations for Sterile Filtration of Biologic Drugs. Pharmaceutical Technology. Available at: [Link]

  • Diuretic Effect of this compound Pre-dosing Versus Concurrent Dosing. ClinicalTrials.gov. Available at: [Link]

  • Ozonation of metoprolol in aqueous solution: Ozonation by-products and mechanisms of degradation. ResearchGate. Available at: [Link]

  • (PDF) Investigation of hydroxypropyl-β-cyclodextrin inclusion complexation of two poorly soluble model drugs and their taste-sensation - Effect of electrolytes, freeze-drying and incorporation into oral film formulations. ResearchGate. Available at: [Link]

  • Simultaneous determination of this compound and spironolactone in raw materials, combined tablets and human urine by high performance liquid chromatography. ResearchGate. Available at: [Link]

  • The Effect of Surfactant Selection on Emulsion Polymer Properties. PCI Magazine. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - NIH. Available at: [Link]

  • Molecular Mechanisms Influencing the Performance of Amorphous Formulations for Poorly Water- Soluble Drugs. DiVA portal. Available at: [Link]

  • Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. MDPI. Available at: [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available at: [Link]

  • Can we use D5 (dextrose 5%) instead of normal saline as a diluent for injection drugs?. Evidence-Based Medicine Consult. Available at: [Link]

  • Effect of Solvents, Stabilizers and the Concentration of Stabilizers on the Physical Properties of Poly(d,l-lactide-co-glycolide) Nanoparticles: Encapsulation, In Vitro Release of Indomethacin and Cytotoxicity against HepG2-Cell. ResearchGate. Available at: [Link]

  • Effective Surfactants Blend Concentration Determination for O/W Emulsion Stabilization by Two Nonionic Surfactants by Simple Linear Regression. PubMed. Available at: [Link]

  • Annex 6 WHO good manufacturing practices for sterile pharmaceutical products Introduction. World Health Organization (WHO). Available at: [Link]

  • Manufacture of Parenteral Products and Troubleshooting - Part A. Slideshare. Available at: [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]

  • Table 15.3, [Comparison of IV Solutions[]]. Nursing Fundamentals - NCBI Bookshelf. Available at: [Link]

  • IV Fluids Explained: Normal Saline, Lactated Ringer's, D5W, PlasmaLyte, & Albumin | Clinical Guide. YouTube. Available at: [Link]

  • This compound Versus Intravenous Chlorothiazide for Decompensated Heart Failure Sequential Nephron Blockade: A Retrospective Cohort Study. PubMed. Available at: [Link]

  • Parenteral preparations, challenges in formulations. Roquette. Available at: [Link]

  • Impact of mixed surfactant composition on emulsion stability in saline environment: anionic and nonionic surfactants. ResearchGate. Available at: [Link]

  • Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement. NIH. Available at: [Link]

  • Synchronized stability indicating RP-LC methods for determination of this compound with losartan potassium or spironolactone in presence of their degradation products. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Management of Metolazone-Induced Hypokalemia in Research

Author: BenchChem Technical Support Team. Date: February 2026

<ITEM_NAVIGATION>

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing Metolazone in experimental studies. This guide is designed to provide in-depth, practical advice for managing the common adverse effect of hypokalemia (low serum potassium). Our goal is to ensure the integrity of your research data and the safety of your subjects by equipping you with the necessary knowledge to anticipate, prevent, and treat this electrolyte imbalance.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the underlying mechanisms and clinical presentation of this compound-induced hypokalemia.

1. Why does this compound cause hypokalemia?

This compound, a thiazide-like diuretic, primarily acts on the distal convoluted tubule (DCT) of the nephron in the kidney.[1][2] It blocks the sodium-chloride (Na+/Cl-) symporter, inhibiting the reabsorption of sodium and chloride from the tubular fluid back into the blood.[2] This leads to increased excretion of sodium, chloride, and water, which is the desired diuretic effect.[1]

However, this increased delivery of sodium to the downstream collecting ducts enhances the activity of the sodium-potassium (Na+/K+) exchange mechanism.[2][3] In this exchange, sodium is reabsorbed into the blood while potassium is secreted into the tubular fluid to be excreted in the urine, resulting in a net loss of potassium from the body and subsequent hypokalemia.[2][3][4]

2. What are the signs and symptoms of hypokalemia to monitor in research subjects?

The clinical manifestations of hypokalemia are often non-specific and can range from asymptomatic in mild cases to life-threatening in severe instances.[5] Researchers should be vigilant for the following signs and symptoms in subjects receiving this compound:

  • Musculoskeletal: Muscle weakness, cramps, fatigue, and in severe cases, paralysis.[4][6]

  • Cardiovascular: Irregular heartbeat (arrhythmias), palpitations, and characteristic ECG changes (e.g., flattened T-waves, appearance of U-waves).[4][5][7]

  • Gastrointestinal: Constipation or ileus (impaired bowel motility).[7][8]

3. What is the target serum potassium range for research subjects on this compound?

For most research protocols, the goal is to maintain serum potassium within the normal physiological range, typically 3.5 to 5.0 mEq/L (mmol/L) . A serum potassium level below 3.5 mEq/L defines hypokalemia.[8][9] Levels below 3.0 mEq/L are considered moderate to severe and warrant more aggressive management.[8][10] It is critical to establish a clear action threshold in your study protocol before initiating treatment.

4. Can dietary changes alone be sufficient to manage this compound-induced hypokalemia?

While increasing the intake of potassium-rich foods like bananas, potatoes, and spinach can be helpful, it is often insufficient to counteract the potassium loss caused by this compound, especially at higher doses.[4][11] Dietary potassium is typically paired with phosphate, whereas diuretic-induced hypokalemia is often associated with chloride depletion; therefore, potassium chloride supplementation is more effective.[12] Dietary modification should be considered an adjunct to, not a replacement for, protocol-driven potassium supplementation.[12]

Troubleshooting Guides & Protocols

This section provides structured, step-by-step protocols for the prevention, monitoring, and treatment of this compound-induced hypokalemia in a research setting.

Protocol 1: Baseline and Ongoing Monitoring

A robust monitoring plan is the cornerstone of safe this compound administration.

Step 1: Baseline Assessment

  • Prior to the first dose of this compound, obtain baseline serum potassium, sodium, magnesium, and creatinine levels for all subjects. This is a critical safety measure.[13]

Step 2: Initial Monitoring Phase

  • After initiating this compound, repeat serum electrolyte measurements frequently. A common schedule is within 24-48 hours of the first dose, and then at regular intervals (e.g., weekly) for the first few weeks, as determined by the study protocol and dose.

Step 3: Long-Term Monitoring

  • Once a subject is on a stable dose and their potassium levels are within the target range, the frequency of monitoring can be reduced (e.g., monthly), but should not be discontinued.

Step 4: Symptom-Triggered Monitoring

  • Instruct subjects to report any symptoms of hypokalemia immediately. Any such report should trigger an unscheduled serum potassium measurement.

Diagram: Mechanism of this compound-Induced Hypokalemia

TubularLumen Tubular Lumen (Urine Side) DCT_Cell DCT Cell TubularLumen->DCT_Cell Na+ Cl- Blood Blood DCT_Cell->Blood Na+ This compound This compound NCC Na+/Cl- Symporter This compound->NCC Blocks IncreasedNa Increased Na+ Delivery Na_Reabsorption Na+ Reabsorption CD_Lumen Tubular Lumen (Urine Side) Principal_Cell Principal Cell CD_Lumen->Principal_Cell Na+ Principal_Cell->CD_Lumen K+ K_Excretion K+ Excretion (Hypokalemia) CD_Blood Blood ENaC ENaC Channel IncreasedNa->ENaC Stimulates ROMK ROMK Channel

Caption: this compound blocks Na+/Cl- reabsorption in the DCT, increasing Na+ delivery to the collecting duct, which enhances K+ excretion.

Protocol 2: Oral Potassium Supplementation

Oral potassium chloride (KCl) is the preferred agent for both prevention and treatment of mild to moderate hypokalemia as it is well-absorbed and addresses the accompanying chloride loss.[7][11][12]

Key Principles:

  • Prophylaxis: For preventative measures, a daily dose of 20 mEq of oral potassium is often sufficient.[12]

  • Treatment: For treating established hypokalemia, doses typically range from 40 to 100 mEq per day, given in divided doses to minimize gastrointestinal side effects.[12]

  • Administration: Administer potassium supplements with or after food to reduce gastrointestinal irritation.[7][8]

Table 1: Suggested Oral Potassium Chloride (KCl) Dosing Guide

Serum Potassium (mEq/L) Severity Suggested Daily Oral KCl Dose (in divided doses) Monitoring Frequency
3.0 - 3.4 Mild 20 - 40 mEq Recheck in 3-5 days
2.5 - 2.9 Moderate 40 - 80 mEq Recheck in 1-2 days

| < 2.5 | Severe | Requires urgent attention, see Protocol 4 | Continuous or every 2-4 hours[10] |

Note: These are general guidelines. The precise dose must be individualized based on the subject's weight, renal function, and the severity of hypokalemia. Always consult the study's medical monitor or a qualified clinician.

Protocol 3: Use of Potassium-Sparing Diuretics

In cases where significant potassium supplementation is required or if subjects are non-compliant with supplements, adding a potassium-sparing diuretic can be an effective strategy.[5][14] These agents work by blocking sodium channels (amiloride, triamterene) or antagonizing aldosterone (spironolactone, eplerenone) in the collecting duct, thereby reducing potassium excretion.

Step 1: Selection of Agent

  • Spironolactone is a commonly used agent. Studies have shown its efficacy in mitigating this compound-induced hypokalemia.[15][16]

Step 2: Dosing

  • Start with a low dose (e.g., Spironolactone 25 mg daily).[17]

Step 3: Cautious Monitoring

  • CRITICAL: The primary risk of this combination is hyperkalemia (high potassium), especially in subjects with any degree of renal impairment.

  • Monitor serum potassium and creatinine levels closely (e.g., within 3-5 days) after initiating the potassium-sparing diuretic and after any dose adjustments.

Protocol 4: Troubleshooting Severe or Refractory Hypokalemia

Definition:

  • Severe Hypokalemia: Serum potassium < 2.5 mEq/L.[8]

  • Refractory Hypokalemia: Failure of serum potassium to increase despite adequate oral supplementation.

Immediate Actions:

  • Assess for Symptoms: Immediately evaluate the subject for severe symptoms like muscle paralysis, arrhythmias, or significant ECG changes.[18] Symptomatic or severe hypokalemia is a medical emergency.

  • Consider IV Replacement: Intravenous potassium replacement may be necessary for subjects with severe hypokalemia or those who cannot tolerate oral supplements.[7][18] IV potassium must be administered cautiously in a controlled setting with continuous ECG monitoring due to the risk of fatal arrhythmias.[7][18] The infusion rate should generally not exceed 10-20 mEq/hour.[10][18]

  • Check Magnesium Levels: Hypomagnesemia is a common cause of refractory hypokalemia because magnesium is a crucial cofactor for potassium uptake into cells.[18] If hypokalemia is difficult to correct, measure the serum magnesium level and replete it if it is low.[18]

Diagram: Hypokalemia Management Workflow

Start Subject on This compound Monitor Monitor Serum K+ (Protocol 1) Start->Monitor Decision Serum K+ < 3.5 mEq/L? Monitor->Decision Normal K+ in Target Range (>3.5 mEq/L) Decision->Normal No Severe Severe K+ (<2.5 mEq/L) or Symptomatic? Decision->Severe Yes Continue Continue Monitoring Normal->Continue Continue->Monitor Mild Mild/Moderate K+ (2.5-3.4 mEq/L) OralTx Initiate Oral KCl (Protocol 2) Mild->OralTx Recheck Re-evaluate K+ OralTx->Recheck Severe->Mild No Emergency EMERGENCY - Consider IV KCl - Check Mg++ - ECG Monitoring (Protocol 4) Severe->Emergency Yes Recheck->Normal Resolved Refractory Refractory? Recheck->Refractory Not Resolved Refractory->Emergency Worsening KSD Consider K+-Sparing Diuretic (Protocol 3) Refractory->KSD KSD->Monitor

Sources

Technical Support Center: Navigating Metolazone's Solubility in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for addressing the poor water-solubility of Metolazone in in vitro assays. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the scientific reasoning behind these experimental choices, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous buffers?

This compound is a lipophilic molecule, a characteristic indicated by its positive LogP value of 2.5.[1] This means it preferentially dissolves in lipids and organic solvents rather than in water. Its chemical structure, a quinazoline derivative, contributes to its low water solubility.[1] The U.S. Food and Drug Administration (FDA) notes that this compound is only "sparingly soluble in water".[2] This inherent hydrophobicity is the primary reason for the challenges encountered when preparing aqueous solutions for in vitro experiments.

Q2: What is the recommended starting solvent for this compound?

For in vitro applications, Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for this compound.[3][4] It can be dissolved in DMSO at a concentration of approximately 25 mg/mL.[3] Other organic solvents like ethanol and dimethylformamide (DMF) can also be used, but DMSO is often preferred due to its miscibility with aqueous solutions and its ability to dissolve a wide range of compounds.[3]

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture media. What's happening?

This is a common issue known as "precipitation upon dilution." It occurs because while this compound is soluble in the highly organic environment of 100% DMSO, its solubility dramatically decreases when the DMSO stock is diluted into an aqueous-based cell culture medium. The final concentration of DMSO in your assay is often too low to keep the hydrophobic this compound in solution.

Troubleshooting Guide: From Theory to Benchtop Success

Issue 1: My this compound won't fully dissolve in the initial solvent.

Underlying Cause: This can be due to using a suboptimal solvent, insufficient solvent volume, or the presence of less soluble polymorphic forms of the drug.

Solutions:

  • Confirm Solvent Choice: For initial stock preparation, ensure you are using a high-purity, anhydrous grade of DMSO.

  • Gentle Heating and Sonication: To aid dissolution, you can gently warm the solution and use a sonicator.[4] However, be cautious with heating as it can potentially degrade the compound.

  • Consider Amorphous Form: Different solid forms of this compound can have varying dissolution rates.[5] While not always practical to control, be aware that amorphous forms tend to dissolve faster than crystalline forms.[5]

Issue 2: How can I prepare a stable working solution of this compound in my aqueous assay buffer?

Underlying Cause: The key is to create a microenvironment in the aqueous solution that is more favorable for the hydrophobic this compound molecule. This can be achieved through the use of co-solvents and excipients.

Validated Protocol for Aqueous Working Solution:

This protocol is adapted from established methods for formulating poorly soluble drugs for in vitro and in vivo studies.[4]

Objective: To prepare a 1 mg/mL working solution of this compound in a saline buffer.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl in ddH₂O)

Step-by-Step Methodology:

  • Prepare a Concentrated DMSO Stock: Dissolve this compound in DMSO to create a 10 mg/mL stock solution. Ensure it is fully dissolved.

  • Sequential Addition of Co-solvents:

    • In a new tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of your 10 mg/mL this compound in DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again until the solution is homogenous.

  • Final Dilution in Aqueous Buffer: Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL. This will result in a clear solution with a this compound concentration of 1 mg/mL.[4]

Why this works:

  • PEG300: Acts as a co-solvent, increasing the overall polarity of the solvent system in a graded manner, which helps to prevent the this compound from crashing out of solution.

  • Tween-80: This is a non-ionic surfactant that forms micelles. The hydrophobic tails of the Tween-80 molecules create a non-polar core that can encapsulate the this compound, while the hydrophilic heads interact with the aqueous environment, keeping the entire complex in solution.

Workflow for Preparing this compound Working Solution

G cluster_0 Step 1: Concentrated Stock cluster_1 Step 2: Co-solvent Mixture cluster_2 Step 3: Final Working Solution Metolazone_Powder This compound Powder Stock_Solution 10 mg/mL Stock in DMSO Metolazone_Powder->Stock_Solution DMSO DMSO DMSO->Stock_Solution PEG300 Add PEG300 Add_Stock Add DMSO Stock PEG300->Add_Stock Mix1 Mix Add_Stock->Mix1 Tween80 Add Tween-80 Mix2 Mix Tween80->Mix2 Mix1->Tween80 Saline Add Saline Mix2->Saline Final_Solution 1 mg/mL Working Solution Saline->Final_Solution

Caption: Sequential addition workflow for preparing an aqueous this compound solution.

Issue 3: I am concerned about the effects of DMSO on my cells. What are the safe concentration limits?

Underlying Cause: DMSO, while an excellent solvent, can have direct effects on cells, including cytotoxicity and altered gene expression, particularly at higher concentrations.[6][7]

Expert Recommendations:

  • General Rule of Thumb: For most cell lines, the final concentration of DMSO in the cell culture medium should be kept below 0.5%.[8] Some robust cell lines may tolerate up to 1%, but this should be validated for your specific cell type.[8]

  • Sensitive and Primary Cells: For primary cells or particularly sensitive cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[8]

  • Always Include a Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO (and any other co-solvents) as your experimental wells, but without the this compound. This allows you to distinguish the effects of the drug from the effects of the solvent system.

Data Summary: DMSO Tolerance in Various Cell Types

Cell TypeReported Tolerated DMSO ConcentrationPotential Effects Noted
HeLa Cells< 2% (cytotoxic above 2%)Cell growth inhibition below 1%.[6]
Neutrophils, Eosinophils, Lymphocytes, Monocytes< 1%Reduced superoxide production above 1%.[6]
Mono Mac 6, HL-60 cellsUp to 1%Stimulatory effects at 0.25-0.5%.[6]
Isolated Leukocytes, RAW 264.7 cells< 1%Negative effects observed even at 1%.[6]
General Cell Lines0.5% - 1%Cytotoxicity can occur above these levels.[8]
Primary Cells≤ 0.1%Generally more sensitive than cell lines.[8]
Issue 4: Are there alternative formulation strategies if the co-solvent approach is not suitable for my assay?

Underlying Cause: Certain assays, such as those studying cellular metabolism or membrane transport, may be sensitive to the detergents and co-solvents used in the previous protocol.

Alternative Strategy: Using Cyclodextrins

Another effective method for solubilizing hydrophobic drugs is the use of cyclodextrins.

What are Cyclodextrins? Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative with improved solubility and safety.

Protocol for this compound Solubilization with SBE-β-CD:

Objective: To prepare a 2.75 mg/mL this compound solution using SBE-β-CD.[4]

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • SBE-β-CD

  • Saline (0.9% NaCl in ddH₂O)

Step-by-Step Methodology:

  • Prepare a Concentrated DMSO Stock: Dissolve this compound in DMSO to create a 27.5 mg/mL stock solution.

  • Prepare the Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline. Ensure it is fully dissolved.

  • Combine and Mix: Add 100 µL of the this compound DMSO stock to 900 µL of the 20% SBE-β-CD solution. Mix thoroughly until a clear solution is obtained.[4]

Decision Tree for Formulation Strategy

G start Start: Need to dissolve this compound q1 Is your assay sensitive to detergents/co-solvents? start->q1 cosolvent_path Use Co-Solvent Method (DMSO, PEG300, Tween-80) q1->cosolvent_path No cyclodextrin_path Use Cyclodextrin Method (DMSO, SBE-β-CD) q1->cyclodextrin_path Yes end_cosolvent Proceed with experiment. Include vehicle control. cosolvent_path->end_cosolvent end_cyclodextrin Proceed with experiment. Include vehicle control. cyclodextrin_path->end_cyclodextrin

Caption: Decision-making process for selecting a this compound formulation strategy.

Stability and Storage of this compound Solutions

  • DMSO Stock Solutions: When stored at -20°C or -80°C, DMSO stock solutions of this compound are stable for at least one to two years, respectively.[4] It is recommended to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[3]

  • Aqueous Working Solutions: It is strongly recommended to prepare aqueous working solutions fresh on the day of use.[3][4] this compound in aqueous solutions can be less stable, and precipitation can occur over time, even if initially clear. A study on a this compound suspension showed stability for at least one week at 25°C and for up to 3 months at 4°C.[9] However, for solubilized forms in in vitro assays, fresh preparation is the best practice to ensure accurate and reproducible results.

References

  • This compound Tablets, USP Rx Only. U.S. Food and Drug Administration. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. T. T. T. Tran, et al. Biological and Pharmaceutical Bulletin. [Link]

  • This compound. StatPearls - NCBI Bookshelf. [Link]

  • Synchronized stability indicating RP-LC methods for determination of this compound with losartan potassium or spironolactone in presence of their degradation products. M. K. Abdel-Haye, et al. ResearchGate. [Link]

  • Dissolution and polymorphism of this compound. M. A. Moustafa, et al. Journal of Pharmaceutical Sciences. [Link]

  • This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. [Link]

  • This compound. Wikipedia. [Link]

  • Zaroxolyn (this compound) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • DMSO usage in cell culture. LifeTein. [Link]

  • This compound (oral route) - Side effects & dosage. Mayo Clinic. [Link]

  • This compound | C16H16ClN3O3S | CID 4170. PubChem - NIH. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Diuretic Efficacy: Metolazone vs. Furosemide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of diuretic therapy, particularly for managing fluid overload in conditions such as heart failure and renal insufficiency, furosemide, a potent loop diuretic, has long been a cornerstone of treatment. However, the phenomenon of diuretic resistance often presents a clinical challenge, necessitating alternative or adjunctive therapeutic strategies. Metolazone, a thiazide-like diuretic, has emerged as a key player in this context, frequently used in combination with furosemide to elicit a synergistic diuretic response. This guide provides an in-depth, objective comparison of the diuretic efficacy of this compound and furosemide, supported by experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Pharmacokinetic and Pharmacodynamic Properties

A fundamental understanding of the pharmacokinetic and pharmacodynamic profiles of this compound and furosemide is crucial for interpreting their diuretic effects. The following table summarizes their key characteristics.

ParameterThis compoundFurosemide
Drug Class Thiazide-like diureticLoop diuretic
Mechanism of Action Inhibits the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule.[1]Inhibits the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[2]
Oral Bioavailability ~65%10-100% (highly variable)
Onset of Action (Oral) ~1 hour30-60 minutes
Time to Peak Effect (Oral) ~1.5 hours[3]1-2 hours
Half-life 6-20 hours[4]1.5-2 hours
Primary Route of Excretion Urine (primarily as unchanged drug)[3]Renal (60-70%) and fecal/biliary (30-40%)

The Cornerstone of a Powerful Combination: Sequential Nephron Blockade

The synergistic diuretic effect observed when this compound is administered with furosemide is a classic example of "sequential nephron blockade."[5] Furosemide's potent inhibition of the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle leads to a significant increase in the delivery of sodium to the more distal parts of the nephron.[2] Under normal circumstances, the distal convoluted tubule would compensate by reabsorbing a portion of this excess sodium.

This is where this compound exerts its effect. By inhibiting the Na+-Cl- cotransporter in the distal convoluted tubule, this compound blocks this compensatory reabsorption, leading to a profound increase in sodium and water excretion.[1][3] This dual-site action is particularly effective in overcoming the diuretic resistance that can develop with long-term loop diuretic monotherapy, which is often associated with hypertrophy and increased sodium reabsorptive capacity of the distal convoluted tubule.

cluster_nephron Nephron Tubule cluster_drugs Diuretic Sites of Action Glomerulus Glomerulus PCT Proximal Convoluted Tubule Glomerulus->PCT LoopOfHenle Thick Ascending Limb of Loop of Henle PCT->LoopOfHenle DCT Distal Convoluted Tubule LoopOfHenle->DCT CollectingDuct Collecting Duct DCT->CollectingDuct Furosemide Furosemide (Inhibits NKCC2) Furosemide->LoopOfHenle Blocks Na+ Reabsorption This compound This compound (Inhibits NCC) This compound->DCT Blocks Na+ Reabsorption

Figure 1: Sites of action of furosemide and this compound in the nephron.

Comparative Diuretic Efficacy: Insights from Clinical Studies

While direct head-to-head trials of this compound and furosemide as monotherapies for edema are limited, a wealth of data exists on the efficacy of their combined use, particularly in patients with diuretic-resistant heart failure.

A study in patients with acute decompensated chronic heart failure demonstrated that the combination of furosemide and this compound resulted in significantly greater mean weight loss by day three (1.5 ± 0.78 kg) compared to furosemide alone (0.971 ± 0.6 kg; p=0.003).[5] The combination therapy group also showed a significantly greater negative water balance on day two and day three.[5]

Recent findings presented at the European Society of Cardiology's Heart Failure 2024 Congress further underscore the superior efficacy of the combination. In patients with ambulatory congestive heart failure, the use of intravenous furosemide plus oral this compound resulted in significantly greater sodium excretion (4,691 mg) compared to intravenous furosemide alone (3,835 mg).[6] The combination also led to a greater increase in urine volume (1.84 L vs. 1.71 L) and a larger reduction in body weight.[6]

The following table summarizes key findings from comparative studies:

Study OutcomeFurosemide MonotherapyFurosemide + this compoundp-valueReference
Mean Weight Loss (Day 3) 0.971 ± 0.6 kg1.5 ± 0.78 kg0.003[5]
Mean Negative Water Balance (Day 2) 450 ± 230.94 ml750.59 ± 416.92 ml<0.001[5]
Mean Negative Water Balance (Day 3) 504.38 ± 292.46 ml780.88 ± 352.48 ml0.001[5]
Sodium Excretion 3,835 mg4,691 mgSignificant[6]
Urine Volume 1.71 L1.84 LSignificant[6]

It is important to note that while the combination therapy is more effective at promoting diuresis, it did not show a significant difference in mortality or re-hospitalization rates in one cohort study.[7][8]

A Protocol for a Comparative Study of Diuretic Efficacy

To rigorously evaluate the diuretic efficacy of this compound versus furosemide, a well-designed clinical trial is paramount. The following outlines a detailed, step-by-step methodology for such a study.

Study Design

A randomized, double-blind, crossover study in patients with stable chronic heart failure and evidence of fluid overload. A crossover design allows each patient to serve as their own control, reducing inter-individual variability.

Participant Selection
  • Inclusion Criteria:

    • Adults (18-80 years) with a diagnosis of chronic heart failure (New York Heart Association Class II-III).

    • Stable on oral furosemide therapy (40-80 mg/day or equivalent) for at least one month.

    • Clinical evidence of mild to moderate fluid overload (e.g., peripheral edema, stable elevated jugular venous pressure).

    • Estimated glomerular filtration rate (eGFR) > 30 mL/min/1.73m².

  • Exclusion Criteria:

    • Acute decompensated heart failure requiring hospitalization within the last 30 days.

    • Severe renal impairment (eGFR < 30 mL/min/1.73m²).

    • Hypotension (systolic blood pressure < 90 mmHg).

    • Significant electrolyte abnormalities at baseline.

    • Known hypersensitivity to sulfonamides, thiazides, or loop diuretics.

Experimental Workflow

G cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Randomized Treatment Periods cluster_assessment Phase 3: Efficacy Assessment Screening Screening & Informed Consent Baseline Baseline Data Collection (Weight, Vitals, Blood & Urine Samples) Screening->Baseline Randomization Randomization Baseline->Randomization TreatmentA Treatment Period 1 (14 days) (this compound or Furosemide) Randomization->TreatmentA Washout Washout Period (14 days) TreatmentA->Washout UrineCollection1 24-hour Urine Collection (Day 14 of Period 1) TreatmentA->UrineCollection1 TreatmentB Treatment Period 2 (14 days) (Crossover to other drug) Washout->TreatmentB UrineCollection2 24-hour Urine Collection (Day 14 of Period 2) TreatmentB->UrineCollection2 FinalAssessment Final Assessment (Weight, Vitals, Blood Samples) UrineCollection2->FinalAssessment

Figure 2: Experimental workflow for a comparative diuretic efficacy study.

Step-by-Step Methodology
  • Screening and Baseline (Visit 1):

    • Obtain written informed consent.

    • Verify inclusion and exclusion criteria.

    • Record baseline demographics, medical history, and concomitant medications.

    • Measure body weight, vital signs, and assess for signs of congestion.

    • Collect baseline blood samples for serum electrolytes, creatinine, and BUN.

    • Collect a spot urine sample for baseline sodium and creatinine.

  • Randomization and Treatment Period 1 (14 days):

    • Randomly assign participants to receive either oral this compound (e.g., 5 mg daily) or their standard dose of oral furosemide.

    • The study medication should be blinded to both the participant and the investigator.

    • Instruct participants to maintain their usual diet and fluid intake.

  • Efficacy Assessment 1 (Visit 2, Day 14 of Period 1):

    • Provide detailed instructions for a 24-hour urine collection.[9][10]

    • The collection should start in the morning, with the first void discarded and the time noted.[9] All subsequent urine for the next 24 hours is collected in a provided container and kept cool.[11]

    • At the end of the 24-hour period, the participant should void one last time and add it to the collection.[11]

    • Measure body weight and vital signs.

    • Collect blood samples for serum electrolytes, creatinine, and BUN.

  • Washout Period (14 days):

    • Participants will resume their standard pre-study diuretic regimen.

  • Crossover and Treatment Period 2 (14 days):

    • Participants will be switched to the other study medication (this compound or furosemide).

  • Efficacy Assessment 2 (Visit 3, Day 14 of Period 2):

    • Repeat the 24-hour urine collection, body weight and vital sign measurements, and blood sample collection as in Efficacy Assessment 1.

  • Data Analysis:

    • The primary endpoint will be the 24-hour urinary sodium excretion.

    • Secondary endpoints will include 24-hour urine volume, change in body weight, and changes in serum and urine electrolytes and creatinine.

    • Statistical analysis will be performed using appropriate methods for a crossover design to compare the effects of this compound and furosemide.

Conclusion

The available evidence strongly supports the synergistic and potent diuretic effect of combining this compound with furosemide, particularly in patients who have developed resistance to loop diuretics alone. This "sequential nephron blockade" is a well-established and effective strategy for managing fluid overload. While direct comparative data on the monotherapeutic efficacy of this compound versus furosemide for edema is less robust, their distinct mechanisms of action and pharmacokinetic profiles provide a clear rationale for their differential application and combined use. The proposed experimental protocol provides a framework for future research to further elucidate the comparative efficacy of these two important diuretics. For drug development professionals, understanding the interplay between these agents is critical for designing novel diuretic therapies and strategies to combat diuretic resistance.

References

  • Moein, S., et al. (2021). This compound Add-On Therapy in Heart Failure: A Cohort Study from Persian Registry of Cardiovascular Disease/Heart Failure (PROVE/HF). Critical Care Research and Practice, 2021, 6688223. [Link]

  • Moein, S., et al. (2021). This compound Add-On Therapy in Heart Failure: A Cohort Study from Persian Registry of Cardiovascular Disease/Heart Failure (PROVE/HF). ResearchGate. [Link]

  • Drugs.com. (n.d.). Furosemide vs this compound Comparison. Drugs.com. [Link]

  • Synapse. (2023). Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action. Synapse. [Link]

  • Veeva. (2018). Oral this compound and Intermittent Intravenous Furosemide Versus Continuous Infusion Furosemide in Acute Heart Failure. ClinicalTrials.Veeva. [Link]

  • Shulenberger, C. E., et al. (2012). Comparison of Bumetanide- and this compound-Based Diuretic Regimens to Furosemide in Acute Heart Failure. Journal of Cardiovascular Pharmacology and Therapeutics, 17(4), 373-379. [Link]

  • Shrestha, S., et al. (2022). Treatment of Acute Decompensated Chronic Heart Failure: Furosemide vs Furosemide and this compound: A Cross-Sectional Comparative Study. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2023). This compound. PubMed. [Link]

  • O'Riordan, M. (2024). Better Natriuresis With IV Furosemide and this compound in Chronic HF Patients. TCTMD.com. [Link]

  • Bessa, R., et al. (2025). A Systematic Review and Meta‐Analysis of this compound Compared to Chlorothiazide for Treatment of Acute Decompensated Heart Failure. ResearchGate. [Link]

  • ClinicalTrials.gov. (n.d.). A Comparison of Hydrochlorothiazide and this compound in Combination With Furosemide in Congestive Heart Failure Patients. ClinicalTrials.gov. [Link]

  • Dr.Oracle. (2025). What is the efficacy of Lasix (furosemide) alone versus Lasix (furosemide) with metalazone (this compound) in treating edema?. Dr.Oracle. [Link]

  • ClinicalTrials.gov. (n.d.). Comparing Diuretic Strategies in Hospitalized Heart Failure. ClinicalTrials.gov. [Link]

  • Johns Hopkins Medicine. (n.d.). 24-Hour Urine Collection. Johns Hopkins Medicine. [Link]

  • Luo, W., & Brouwer, C. (2013). Pathview: an R/Bioconductor package for pathway-based data integration and visualization. Bioinformatics, 29(14), 1830-1831. [Link]

  • Orlov, S. N., & Hamet, P. (2006). NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension. Journal of hypertension, 24(8), 1459-1463. [Link]

  • Deranged Physiology. (2025). Furosemide. Deranged Physiology. [Link]

  • Hanna, M. A., & Fergestrom, N. (2024). 24-Hour Urine Collection and Analysis. StatPearls. [Link]

  • Delpire, E., & Gagnon, K. B. (2018). Pharmacology of compounds targeting cation-chloride cotransporter physiology. American Journal of Physiology-Cell Physiology, 314(4), C393-C407. [Link]

  • Ellison, D. H., & Felker, G. M. (2017). Diuretic Treatment in Heart Failure. New England Journal of Medicine, 377(20), 1964-1975. [Link]

  • European Journal of Medical Research. (2023). Comparison of diuretic strategies in diuretic-resistant acute heart failure: a systematic review and network meta-analysis. European Journal of Medical Research, 28(1), 1-8. [Link]

  • Mayo Clinic Laboratories. (n.d.). 24-Hour Urine Collection Instructions. Mayo Clinic Laboratories. [Link]

  • Graphviz. (2023). Datasets of text - GraphViz examples?. Graphviz Forum. [Link]

  • Gagnon, K. B., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences, 106(13), 5363-5368. [Link]

  • Flores-Mireles, A. L., et al. (2021). The Pharmacological Inhibition of CaMKII Regulates Sodium Chloride Cotransporter Activity in mDCT15 Cells. Biology, 10(12), 1335. [Link]

  • Schlossmann, J., et al. (2015). Regulation of the Na+-K+-2Cl-cotransporter by cGMP/cGMP-dependent protein kinase I after furosemide administration. The FEBS journal, 282(16), 3195-3206. [Link]

  • Reddit. (2023). Molecular Pathway Figure Generator. r/bioinformatics. [Link]

  • ResearchGate. (2025). Comparison of all types of loop-diuretics for chronic heart failure: A protocol for a systematic review and network meta-analysis. ResearchGate. [Link]

  • UNC Health Rex. (n.d.). 24-Hour Urine Sample Collection Instructions. UNC Health Rex. [Link]

  • ResearchGate. (n.d.). NKCC2 and NCC activities and localization in Clcnk2 2/2 mice. ResearchGate. [Link]

  • Cambridge University Hospitals. (n.d.). How to collect a 24 hour urine sample. CUH. [Link]

  • Oxford Academic. (2023). Diuretic strategies in acute heart failure: a systematic review and network meta-analysis of randomized clinical trials. European Heart Journal, 44(Supplement_2), ehad655-1565. [Link]

  • Research Unit of Computer Graphics | TU Wien. (n.d.). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. TU Wien. [Link]

  • National Center for Biotechnology Information. (2024). This compound. StatPearls. [Link]

  • arXiv. (2021). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. arXiv. [Link]

Sources

Efficacy of Metolazone Compared to Standard Thiazide Diuretics in Renal Impairment

[1][2][3][4]

Audience: Researchers, Clinical Pharmacologists, and Drug Development Professionals. Content Type: Technical Comparison Guide.

Introduction: The "Renal Cliff" in Diuretic Therapeutics

In the development of diuretic therapies, the "renal cliff"—the glomerular filtration rate (GFR) threshold at which a drug loses pharmacodynamic efficacy—is a critical parameter. Standard thiazide diuretics (e.g., hydrochlorothiazide, bendroflumethiazide) exhibit a steep loss of efficacy when GFR falls below 30–40 mL/min .

Metolazone, a quinazoline-sulfonamide, defies this limitation. It retains diuretic potency even at GFRs as low as 10–20 mL/min .[1] This guide dissects the mechanistic and pharmacokinetic superiority of this compound over standard thiazides in renally impaired systems, providing actionable protocols for validating these differences in experimental settings.

Mechanistic Distinction: The Proximal Advantage

To understand why this compound succeeds where Hydrochlorothiazide (HCTZ) fails, researchers must look beyond the Distal Convoluted Tubule (DCT).

The Dual-Site Blockade Theory

While both agents inhibit the Sodium-Chloride Cotransporter (NCC) in the DCT, this compound possesses a secondary mechanism of action in the proximal tubule . Micropuncture studies and phosphate excretion data suggest this compound inhibits sodium reabsorption in the proximal tubule, increasing the delivery of sodium to the distal sites.[2] In renal impairment, where distal delivery is already compromised by reduced GFR, this "proximal push" is essential for maintaining natriuresis.

Visualization: Site-Specific Nephron Blockade

The following diagram illustrates the differential binding sites contributing to the efficacy gap.

NephronBlockadeGlomerulusGlomerulus(Filtration)ProximalProximal Tubule(65% Na+ Reabsorption)Glomerulus->ProximalLoopLoop of Henle(NKCC2 Site)Proximal->LoopDistalDistal Convoluted Tubule(NCC Site)Loop->DistalCollectingCollecting Duct(ENaC Site)Distal->CollectingThis compoundThis compoundThis compound->ProximalSecondary Inhibition(Unique to this compound)This compound->DistalPrimary BlockadeThiazidesStandard Thiazides(HCTZ)Thiazides->DistalPrimary Blockade(Ineffective at low GFR)FurosemideLoop Diuretics(Furosemide)Furosemide->LoopPrimary Blockade

Figure 1: Differential sites of action. Note this compound's unique secondary activity at the proximal tubule, which increases solute delivery to distal sites even during reduced filtration.

Pharmacokinetic & Pharmacodynamic Profiling

In drug development, selecting the correct comparator is vital. The table below synthesizes PK/PD data specifically for subjects with renal impairment (CKD Stage 4-5).

FeatureThis compound Hydrochlorothiazide (HCTZ) Chlorothiazide (IV)
GFR Efficacy Threshold Effective down to 10–20 mL/min Ineffective < 30–40 mL/min Effective (due to IV delivery), but short duration
Primary Target NCC (Distal) + Proximal Tubule NCC (Distal) onlyNCC (Distal) only
Bioavailability in Edema Variable, but absorption persistsSignificantly reduced by gut edema100% (Intravenous)
Half-life (t1/2) 14–24 hours (prolonged in CKD)6–15 hours1–2 hours (Requires frequent dosing)
Protein Binding 95% (High)40–68%~95%
Clinical Utility Sequential Blockade in Diuretic ResistanceMild Hypertension (Normal Renal Function)Acute Rescue (High Cost)

Key Insight for Protocol Design: When designing a study for renal impairment, HCTZ is a negative control , not a comparator. The true comparator for efficacy in acute settings is Intravenous Chlorothiazide, although this compound (Oral) has been shown to be non-inferior and significantly more cost-effective.[3]

Experimental Protocols: Validating Diuretic Efficiency

To objectively compare this compound against alternatives, rely on the Diuretic Efficiency (DE) metric rather than raw urine output. DE accounts for the resistance inherent in renal failure.

Protocol: Sequential Nephron Blockade Assessment (Clinical/Translational)

Objective: Quantify the natriuretic amplification of adding this compound vs. Standard Thiazide in loop-diuretic resistant subjects.

Prerequisites:

  • Subject with eGFR < 45 mL/min.[1][4]

  • Documented Loop Diuretic Resistance (Urine Na < 50 mEq/L despite high-dose Furosemide).

Workflow:

  • Baseline Phase (Hour 0-2): Administer IV Loop Diuretic (e.g., Furosemide 2x home dose).

  • Responsiveness Check (Hour 2): Measure Spot Urine Sodium (

    
    ).
    
    • If

      
       mmol/L: Responder (Stop).
      
    • If

      
       mmol/L: Non-Responder (Proceed to Step 3).
      
  • Intervention Phase (Hour 0 next day):

    • Arm A: this compound 5 mg PO (administered 1 hour prior to Loop Diuretic to align peak concentrations).

    • Arm B: Chlorothiazide 500 mg IV (administered simultaneously with Loop Diuretic).

  • Quantification (Hour 0-6 post-diuretic): Collect total urine volume and sodium.

Calculation of Diuretic Efficiency (DE)
5

A DE value < 0.2 mL/mg indicates severe resistance. This compound typically restores DE to > 1.0 mL/mg in resistant patients.

Visualization: The "Rescue" Decision Logic

This logic tree guides the experimental application of this compound in a clinical trial setting.

ProtocolWorkflowStartStart: Loop DiureticChallenge (2x Dose)CheckNaAssess 2-HourSpot Urine Na+Start->CheckNaResponderResponder (Na > 50 mEq/L)Continue Current TherapyCheckNa->ResponderYesResistantDiuretic Resistant(Na < 50 mEq/L)CheckNa->ResistantNoGFRCheckCheck eGFRResistant->GFRCheckHighGFReGFR > 40 mL/minCan use HCTZ or this compoundGFRCheck->HighGFRNormal/MildLowGFReGFR < 30 mL/minStandard Thiazides IneffectiveGFRCheck->LowGFRSevere ImpairmentInterventionInitiate Sequential Blockade(this compound 2.5-5mg PO)HighGFR->InterventionOptional AgentLowGFR->InterventionRequired AgentTimingTiming Rule:Administer this compound 60 minprior to Loop DiureticIntervention->TimingOutcomeMeasure 6-HourDiuretic Efficiency (DE)Timing->Outcome

Figure 2: Experimental decision logic for selecting this compound based on diuretic resistance and GFR thresholds.

Synthesis of Comparative Efficacy Data

Recent studies have focused on the comparison between Oral this compound and IV Chlorothiazide (CTZ), as HCTZ is clinically irrelevant in this demographic.

This compound vs. IV Chlorothiazide (Head-to-Head)

In a retrospective analysis of acute decompensated heart failure patients with renal dysfunction (eGFR ~30-40 mL/min):

  • Urine Output (72h): No statistically significant difference between this compound and IV CTZ (4828 mL vs 3779 mL, p=0.16).[6]

  • Safety (Electrolytes): Hypokalemia rates were similar, though some data suggests IV CTZ may cause more rapid potassium depletion due to faster peak onset.

  • Cost Efficiency: this compound is approximately 1/50th the cost of IV Chlorothiazide.

References

  • This compound vs. Chlorothiazide in Acute Heart Failure. Vertex AI Clinical Search. (2025).[1] Clinical comparison of efficacy in diuretic resistance. 1

  • Mechanisms of Diuretic Resistance. Kidney International. (1989).[7] Foundational text on distal tubular hypertrophy and sequential blockade.[6] 7

  • This compound Pharmacokinetics and Renal Impairment. RxList Monograph. (2024).[4] Detailed PK data regarding absorption and excretion in reduced GFR states. 2

  • Oral this compound vs Intravenous Chlorothiazide as Adjunct to Loop Diuretics. Hospital Pharmacy. (2019).[8] Retrospective cohort study establishing non-inferiority. 8[3][5]

  • Loop Diuretic Efficiency: A Prognostic Metric. Journal of Cardiac Failure. (2013).[5][8] Defines the calculation for Diuretic Efficiency (DE) used in protocols. 5[1][3][5][7][9]

A Comparative Guide to the Synergistic Diuretic Effect of Metolazone and Furosemide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of the synergistic diuretic effects of Metolazone and Furosemide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the underlying mechanisms, present supporting experimental data, and offer detailed protocols for further investigation. Our objective is to provide a comprehensive resource grounded in scientific integrity and practical, field-proven insights.

Introduction: Overcoming Diuretic Resistance

Diuretics are foundational in managing fluid overload in conditions such as congestive heart failure, liver cirrhosis, and chronic kidney disease.[1][2] However, a significant clinical challenge is the development of diuretic resistance, where the kidneys become less responsive to standard diuretic therapy, particularly with loop diuretics like furosemide.[2][3] This phenomenon often involves compensatory mechanisms within the nephron that counteract the diuretic's effect.[2][4][5] A powerful strategy to overcome this resistance is the combination of diuretics that act on different segments of the nephron. This guide focuses on the synergistic combination of furosemide, a loop diuretic, and this compound, a thiazide-like diuretic, a pairing that creates a potent sequential nephron blockade.[4][6][7][8]

Mechanisms of Action: A Tale of Two Nephron Segments

The synergy between furosemide and this compound stems from their distinct sites of action within the kidney's nephron.

Furosemide: The High-Ceiling Loop Diuretic

Furosemide exerts its primary effect on the thick ascending limb of the Loop of Henle.[2][9][10] It competitively inhibits the Na-K-2Cl cotransporter (NKCC2) on the luminal side of the epithelial cells.[2][10][11] This transporter is responsible for reabsorbing a significant portion—approximately 25%—of filtered sodium.[4] By blocking this crucial step, furosemide leads to a substantial increase in the excretion of sodium, chloride, and water.[2][12]

Caption: this compound blocks the NCC cotransporter in the distal convoluted tubule.

The Synergistic Effect: Sequential Nephron Blockade

The profound diuretic effect of combining furosemide and this compound arises from a principle known as sequential nephron blockade. [4][6][7]When furosemide is used alone, especially chronically, the distal convoluted tubule undergoes compensatory hypertrophy and increases its capacity to reabsorb sodium. [2][4][13][14]This adaptation blunts the overall natriuretic effect of the loop diuretic, leading to resistance.

By adding this compound, this compensatory mechanism is effectively shut down. Furosemide blocks the majority of sodium reabsorption in the thick ascending limb, leading to a high concentration of sodium flowing into the distal tubule. This compound then blocks the reabsorption of this excess sodium in the distal tubule. [15]The result is a synergistic and often dramatic increase in sodium and water excretion, far greater than the additive effect of either drug alone. [6]

Synergistic_Action Start Glomerular Filtrate Proximal_Tubule Proximal Tubule (~65% Na+ Reabsorption) Start->Proximal_Tubule Flow of Filtrate Loop_of_Henle Thick Ascending Limb (~25% Na+ Reabsorption) Proximal_Tubule->Loop_of_Henle Flow of Filtrate Distal_Tubule Distal Convoluted Tubule (~5% Na+ Reabsorption) Loop_of_Henle->Distal_Tubule Flow of Filtrate Collecting_Duct Collecting Duct Distal_Tubule->Collecting_Duct Flow of Filtrate Urine Urine Collecting_Duct->Urine Flow of Filtrate Furosemide Furosemide Furosemide->Loop_of_Henle Inhibits Na+ Reabsorption This compound This compound This compound->Distal_Tubule Inhibits Compensatory Na+ Reabsorption

Caption: Sequential blockade of the nephron by furosemide and this compound.

Experimental Evidence and Data Analysis

The efficacy of this combination therapy is well-documented in both preclinical and clinical studies.

Preclinical Investigation Protocol

Animal models are crucial for elucidating the pharmacodynamics of diuretic synergy. A common approach involves using rodent models of induced heart failure or renal insufficiency.

Objective: To quantify the synergistic diuretic and natriuretic effect of co-administering furosemide and this compound in a rat model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=24) are divided into four groups: Vehicle control, Furosemide only, this compound only, and Combination therapy.

  • Housing: Animals are housed in metabolic cages to allow for precise collection of urine.

  • Dosing:

    • Control: Saline vehicle (intraperitoneal).

    • Furosemide: 20 mg/kg (intraperitoneal).

    • This compound: 5 mg/kg (oral gavage).

    • Combination: Furosemide (20 mg/kg IP) and this compound (5 mg/kg PO).

  • Sample Collection: Urine is collected over a 6-hour period post-administration. Total urine volume is recorded.

  • Analysis: Urine samples are analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.

  • Calculations: Total urine output (mL/6h), sodium excretion (mmol/6h), and potassium excretion (mmol/6h) are calculated for each animal.

  • Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups.

Expected Quantitative Data:

Treatment GroupMean Urine Output (mL/6h)Mean Sodium Excretion (mmol/6h)Mean Potassium Excretion (mmol/6h)
Vehicle Control 2.1 ± 0.50.3 ± 0.10.4 ± 0.1
Furosemide (20 mg/kg) 8.5 ± 1.21.2 ± 0.30.9 ± 0.2
This compound (5 mg/kg) 4.3 ± 0.80.6 ± 0.20.6 ± 0.1
Combination 15.2 ± 2.12.8 ± 0.41.5 ± 0.3

Note: Data are representative and for illustrative purposes.

Clinical Study Data

Numerous clinical studies have validated the potent synergy of this combination in patients with refractory edema, particularly those with heart failure. [16]For instance, one study demonstrated that adding this compound to furosemide therapy in patients with refractory edema resulted in a significant increase in mean sodium excretion from 131 to 303 mEq/day and a rise in mean urine volume from 1677 to 2940 mL/day. [6][16] Table: Representative Clinical Trial Outcomes in Heart Failure Patients with Diuretic Resistance

ParameterFurosemide Monotherapy (Baseline)Furosemide + this compound (Day 1)p-value
24-hour Urine Volume (mL) 16772940<0.01
24-hour Sodium Excretion (mEq) 131303<0.01
Weight Change (kg) -0.5-2.2<0.001
Serum Potassium (mEq/L) 4.13.7<0.05

Source: Adapted from data presented in clinical studies.[6][16]

Protocol for Clinical Investigation

For drug development professionals, designing a robust clinical trial is paramount to validating therapeutic strategies.

Objective: To assess the efficacy and safety of adjunctive this compound in patients with acute decompensated heart failure and diuretic resistance.

Clinical_Trial_Workflow Screening Patient Screening (ADHF, Diuretic Resistance) Enrollment Enrollment & Consent Screening->Enrollment Randomization Randomization Enrollment->Randomization Group_A Group A: Furosemide IV + Placebo PO Randomization->Group_A Group_B Group B: Furosemide IV + this compound PO Randomization->Group_B Treatment_Period 72-hour Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Monitoring Continuous Monitoring: - Urine Output - Weight - Electrolytes - Renal Function Treatment_Period->Monitoring Endpoints Primary Endpoint Analysis: Net Urine Output at 72h Secondary Endpoints: Weight Loss, Electrolyte Changes Treatment_Period->Endpoints Follow_Up Safety Follow-up Endpoints->Follow_Up

Caption: Workflow for a randomized controlled trial investigating diuretic synergy.

Detailed Protocol Steps:

  • Study Design: A prospective, randomized, double-blind, placebo-controlled trial.

  • Participant Population: Hospitalized patients with acute decompensated heart failure, evidence of volume overload, and resistance to intravenous loop diuretics (defined as <1L urine output in 6 hours after ≥80mg IV furosemide). [17]3. Intervention:

    • Control Arm: Standardized IV furosemide regimen + oral placebo.

    • Treatment Arm: Standardized IV furosemide regimen + oral this compound (e.g., 5 mg once daily). [17]4. Primary Endpoint: Net urine output over the first 72 hours.

  • Secondary Endpoints:

    • Change in body weight at 72 hours.

    • Incidence of hypokalemia (<3.5 mEq/L) and hyponatremia (<135 mEq/L).

    • Change in serum creatinine and BUN.

    • Length of hospital stay.

  • Data Collection:

    • Hourly urine output for the first 24 hours, then cumulative every 24 hours.

    • Daily body weight.

    • Serum electrolytes, BUN, and creatinine at baseline, 12, 24, 48, and 72 hours.

  • Dosing Considerations: The timing of this compound administration relative to furosemide has been a subject of debate. Some clinicians administer this compound 30-60 minutes prior to the loop diuretic to coincide with its peak effect. [4][8]However, given this compound's long duration of action, the clinical significance of this pre-dosing is not definitively established. [4][8]

Safety and Monitoring: A Critical Consideration

The potent synergy of this compound and furosemide necessitates vigilant monitoring to prevent adverse events. [18]The combination can lead to significant electrolyte disturbances and volume depletion.

Key Monitoring Parameters:

  • Electrolytes: Frequent monitoring of serum potassium, sodium, and magnesium is crucial. The risk of profound hypokalemia is high, and prophylactic potassium supplementation is often required. [18]* Renal Function: Regular checks of BUN and serum creatinine are necessary to detect any decline in kidney function, which can result from excessive diuresis and volume contraction. [19]* Fluid Status: Daily weight measurements, along with monitoring for signs of dehydration and hypotension, are essential to guide dose adjustments. [19] Titration Strategy:

  • Initiate this compound at a low dose (e.g., 2.5 mg daily or every other day). [6]* Carefully titrate the doses of both diuretics based on the patient's clinical response and laboratory values.

  • If excessive diuresis occurs, it is often recommended to temporarily hold both drugs rather than simply reducing the dose of one. [19]

Conclusion

The combination of this compound and furosemide represents a powerful, evidence-based strategy for overcoming diuretic resistance in patients with severe fluid overload. The synergy achieved through sequential nephron blockade provides a level of diuresis often unattainable with monotherapy. For researchers and drug development professionals, understanding the distinct mechanisms of action, appreciating the wealth of supporting data, and adhering to rigorous investigational and monitoring protocols are key to harnessing the therapeutic potential of this combination safely and effectively. Future research should continue to focus on optimizing dosing strategies and identifying patient populations most likely to benefit from this potent diuretic synergy.

References

  • Dr.Oracle. (2025, November 1). What is the rationale for combining furosemide (loop diuretic) and this compound (thiazide-like diuretic)
  • Dr.Oracle. (2025, March 11). What is the mechanism of action of this compound (a thiazide-like diuretic) in its drug class?
  • RxList. (n.d.). This compound (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). This compound pre-dosing versus concurrent dosing with furosemide on 24-hour urine output. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetic and pharmacodynamic interaction between furosemide and this compound in man. Retrieved from [Link]

  • PubMed. (n.d.). The site of action of furosemide. Retrieved from [Link]

  • Medscape. (2024, November 18). Diuretics and Heart Failure Technique: Outpatient, Inpatient, Potassium-sparing Diuretics. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (n.d.). This compound. Retrieved from [Link]

  • Mayo Clinic. (2025, November 1). This compound (oral route) - Side effects & dosage. Retrieved from [Link]

  • Drugs.com. (n.d.). Furosemide and this compound Interactions. Retrieved from [Link]

  • Oxford Academic. (2017, May 26). MP072EFFECT OF FUROSEMIDE ON THE LOOP OF HENLE BY USING 0.45% NACL LOADING | Nephrology Dialysis Transplantation. Retrieved from [Link]

  • PubMed. (n.d.). [Furosemide and this compound: a highly effective diuretic combination]. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) this compound and Furosemide Combination in Cardiorenal Syndrome: Short-Term Safety and Efficacy Among Admitted Patients in a Tertiary Hospital. Retrieved from [Link]

  • PubMed Central. (2023, September 3). Combination Diuretic Therapy With Thiazides: A Systematic Review on the Beneficial Approach to Overcome Refractory Fluid Overload in Heart Failure. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Combination Therapy with this compound and Loop Diuretics in Outpatients with Refractory Heart Failure: An Observational Study and Review of the Literature | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Loop diuretic. Retrieved from [Link]

  • YouTube. (2020, April 22). Loop Diuretics | Mechanism of Action, Indications, Adverse Reactions, Contraindications. Retrieved from [Link]

  • Dr.Oracle. (2025, December 19). What is the role of this compound (Zaroxolyn) and Lasix (furosemide) together in managing Congestive Heart Failure (CHF)
  • ClinicalTrials.Veeva. (2021, October 22). Diuretic Effect of this compound Pre-dosing Versus Concurrent Dosing. Retrieved from [Link]

  • PubMed. (n.d.). Prediction and measurement of diuretic responsiveness after oral administration of furosemide to healthy dogs and dogs with congestive heart failure. Retrieved from [Link]

  • Hypertension. (2020, August 24). Pathophysiology of Diuretic Resistance and Its Implications for the Management of Chronic Heart Failure. Retrieved from [Link]

  • JACC: Basic to Translational Science. (n.d.). Compensatory Distal Reabsorption Drives Diuretic Resistance in Human Heart Failure. Retrieved from [Link]

  • PubMed. (2017, July 24). Compensatory Distal Reabsorption Drives Diuretic Resistance in Human Heart Failure. Retrieved from [Link]

  • Deranged Physiology. (2025, December 5). Furosemide. Retrieved from [Link]

  • PubMed Central. (n.d.). THE PATHOPHYSIOLOGY OF DIURETIC RESISTANCE AND ITS IMPLICATIONS FOR THE MANAGEMENT OF CHRONIC HEART FAILURE. Retrieved from [Link]

Sources

A Comparative Analysis of Metolazone and Other Diuretics on Electrolyte Excretion

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of renal physiology and pharmacology, diuretics represent a cornerstone of therapy for managing fluid overload and hypertension. Their efficacy is intrinsically linked to their ability to modulate electrolyte excretion within the nephron. Metolazone, a quinazoline-derived diuretic with thiazide-like properties, holds a unique position in this class, particularly for its utility in patients with renal impairment and in combination therapy for diuretic resistance. This guide provides a detailed comparative analysis of this compound and other major diuretic classes, focusing on their differential effects on the excretion of key electrolytes, supported by experimental data and methodological insights.

Introduction to Diuretic Classes and their Primary Sites of Action

Diuretics are broadly classified based on their primary site and mechanism of action within the nephron. Understanding this anatomical and physiological context is crucial for interpreting their effects on electrolyte excretion.

  • Thiazide and Thiazide-Like Diuretics (e.g., this compound, Hydrochlorothiazide): These agents act primarily on the distal convoluted tubule (DCT), inhibiting the Na+/Cl- cotransporter. This compound is distinguished by an additional, albeit lesser, effect on the proximal convoluted tubule.[1][2]

  • Loop Diuretics (e.g., Furosemide, Bumetanide): These are the most potent diuretics, targeting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle.

  • Potassium-Sparing Diuretics: This class is further divided into two subclasses:

    • Epithelial Sodium Channel (ENaC) Inhibitors (e.g., Amiloride, Triamterene): These directly block sodium channels in the late distal tubule and collecting duct.

    • Aldosterone Antagonists (e.g., Spironolactone, Eplerenone): These competitively inhibit the action of aldosterone in the collecting duct, reducing the expression of ENaC channels.

  • Osmotic Diuretics (e.g., Mannitol): These are filtered at the glomerulus but are poorly reabsorbed, exerting an osmotic effect that retains water in the tubular fluid and reduces the reabsorption of electrolytes.

Diagram of Diuretic Action in the Nephron

Nephron_Diuretics cluster_nephron Nephron Segments cluster_diuretics Diuretic Classes Proximal_Tubule Proximal Convoluted Tubule Loop_of_Henle Thick Ascending Limb Loop of Henle Distal_Tubule Distal Convoluted Tubule Collecting_Duct Collecting Duct Metolazone_Node This compound Metolazone_Node->Proximal_Tubule Minor Action Metolazone_Node->Distal_Tubule Major Action Thiazides_Node Thiazide & Thiazide-Like Diuretics Thiazides_Node->Distal_Tubule Loop_Diuretics_Node Loop Diuretics Loop_Diuretics_Node->Loop_of_Henle K_Sparing_Node Potassium-Sparing Diuretics K_Sparing_Node->Collecting_Duct Osmotic_Diuretics_Node Osmotic Diuretics Osmotic_Diuretics_Node->Proximal_Tubule Primary Site Osmotic_Diuretics_Node->Loop_of_Henle Osmotic_Diuretics_Node->Collecting_Duct Clinical_Workflow Start Start Screening Participant Screening & Consent Start->Screening Standardization Diet & Fluid Standardization Screening->Standardization Baseline Baseline 24h Urine & Blood Collection Standardization->Baseline Randomization Randomization Baseline->Randomization Treatment_A Administer this compound Randomization->Treatment_A Group 1 Treatment_B Administer Comparator Diuretic Randomization->Treatment_B Group 2 Collection_A 24h Urine & Blood Collection (A) Treatment_A->Collection_A Collection_B 24h Urine & Blood Collection (B) Treatment_B->Collection_B Washout Washout Period Collection_A->Washout Analysis Electrolyte Analysis Collection_A->Analysis Collection_B->Washout Collection_B->Analysis Crossover Crossover to Opposite Treatment Washout->Crossover Crossover->Treatment_A Group 2 Crossover->Treatment_B Group 1 Data_Analysis Statistical Analysis & Comparison Analysis->Data_Analysis End End Data_Analysis->End

Caption: A typical crossover clinical trial workflow for comparing diuretics.

Conclusion

This compound distinguishes itself from other thiazide-like diuretics through its efficacy in patients with impaired renal function and its synergistic effect with loop diuretics in overcoming diuretic resistance. Its impact on electrolyte excretion is characterized by moderate natriuresis and kaliuresis, and a notable hypocalciuric effect. In contrast, loop diuretics offer more potent natriuresis but with a greater risk of calcium and magnesium wasting. Potassium-sparing diuretics provide a valuable option for mitigating potassium loss when used in combination with other diuretics. A thorough understanding of these differential effects on electrolyte handling is paramount for the rational selection and monitoring of diuretic therapy in both clinical practice and drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel diuretic agents.

References

  • Abbo, A., Gruber, A., Volis, I., et al. (2024). Diuresis Efficacy in Ambulatory Congested Heart Failure Patients: Intrapatient Comparison of 3 Diuretic Regimens (DEA-HF). JACC: Heart Failure. [Link]

  • Bennett, W. M., & Porter, G. A. (1973). Efficacy and safety of this compound in renal failure and the nephrotic syndrome. Journal of Clinical Pharmacology, 13(10), 357-364. [Link]

  • Drugs.com. (n.d.). This compound. [Link]

  • Ghose, R. R., & Gupta, S. K. (1981). Synergistic action of this compound with 'loop' diuretics. British Medical Journal (Clinical research ed.), 282(6274), 1432. [Link]

  • Hammad, T. A., et al. (2018). Oral this compound Versus Intravenous Chlorothiazide as an Adjunct to Loop Diuretics for Diuresis in Acute Decompensated Heart Failure With Reduced Ejection Fraction. Journal of Cardiac Failure, 24(8), S89. [Link]

  • He, F. J., et al. (2018). Spot urine samples compared with 24-h urine samples for estimating changes in urinary sodium and potassium excretion in the China Salt Substitute and Stroke Study. The American Journal of Clinical Nutrition, 108(6), 1185–1193. [Link]

  • Huxel, C., Raja, A., & Ollivierre-Lawrence, M. (2023). Loop Diuretics. In StatPearls. StatPearls Publishing. [Link]

  • Khan, A. M., & Brown, N. N. (2015). A Review of Critical Differences among Loop, Thiazide, and Thiazide-Like Diuretics. Cardiology in Review, 23(2), 83-89. [Link]

  • Yendt, E. R., & Cohanim, M. (1978). Changes in calcium excretion after prolonged this compound therapy in recurrent stone formers. The Journal of Clinical Pharmacology, 18(2-3), 87–93. [Link]

  • Lote, C. J. (2012). Principles of Renal Physiology, Fifth Edition. Springer Science & Business Media.
  • Lote, C. J., & Wood, J. A. (1979). The action of amiloride on the magnesium and potassium-sparing effects of spironolactone in the conscious rat. British Journal of Pharmacology, 65(3), 411–414. [Link]

  • Marunaka, Y. (2017). Roles of N-glycosylation in the regulation of ion channels and transporters. Journal of Physiological Sciences, 67(2), 217–227. [Link]

  • Medical Dialogues. (2024, July 17). Furosemide Plus this compound Boosts Natriuresis in Ambulatory Chronic Heart Failure Patients, finds study. [Link]

  • Niazi, A. K., & Niazi, S. (1976). This compound and spironolactone in cirrhosis and the nephrotic syndrome. Clinical Pharmacology & Therapeutics, 20(3), 329-334. [Link]

  • Perez, V., & Chang, E. T. (2014). Sodium-to-potassium ratio and blood pressure, hypertension, and related factors. Advances in Nutrition, 5(6), 712–741. [Link]

  • Cunningham, E., Oliveros, F. H., & Nascimento, L. (1982). This compound therapy of active calcium nephrolithiasis. Clinical Pharmacology & Therapeutics, 32(5), 642-645. [Link]

  • TCTMD. (2024, May 13). Better Natriuresis With IV Furosemide and this compound in Chronic HF Patients. [Link]

  • Ji, C., Miller, M. A., & Tzen, C. Y. (2018). Systematic review of studies comparing 24-hour and spot urine collections for estimating population salt intake. Journal of Human Hypertension, 32(4), 307–315. [Link]

  • Ellison, D. H., & Loffing, J. (2009). Thiazide-sensitive Na-Cl cotransporter in the renal distal tubule: molecular identification and functional properties. Current Opinion in Nephrology and Hypertension, 18(5), 440–446. [Link]

  • Sica, D. A. (2004). This compound and its role in edema management. Congestive Heart Failure, 10(2), 100-105. [Link]

  • Walmsley, K. R., & Chikhaliya, B. N. (2021). Simultaneous determination of this compound and spironolactone in raw materials, combined tablets and human urine by high performance liquid chromatography. Journal of the Chilean Chemical Society, 66(1), 5057-5062. [Link]

  • Lippincott NursingCenter. (2021, October 4). Understanding the 5 Classes of Diuretics. [Link]

  • Clinical Tree. (2024, March 8). Loop and Thiazide Diuretics. [Link]

  • Akbari, P., & Khorasani-Zadeh, A. (2023). Thiazide Diuretics. In StatPearls. StatPearls Publishing. [Link]

  • Testani, J. M., & Ellison, D. H. (2014). Urine Electrolyte Composition and Diuretic Therapy in Heart Failure. Circulation, 130(10), 799–801. [Link]

  • Khan, T. M., et al. (2019). Comparing the sodium excreting efficacy of furosemide and indapamide combination against furosemide and this compound combination in congestive heart failure patients: A randomized control trial. JPMA. The Journal of the Pakistan Medical Association, 69(1), 24-28. [Link]

  • Sica, D. A., & Carter, B. (2011). Thiazide and Loop Diuretics. The Journal of Clinical Hypertension, 13(9), 639–643. [Link]

  • Ramsay, L. E., Hettiarachchi, J., Fraser, R., & Morton, J. J. (1980). Dose-response relationships for spironolactone in combination with a potassium-wasting diuretic. Clinical Pharmacology & Therapeutics, 27(4), 533–543. [Link]

  • Grams, M. E., & Estrella, M. M. (2016). Diuretics in Acute Kidney Injury. Seminars in Nephrology, 36(1), 3–11. [Link]

  • Healthline. (2025, March 27). Kidney Failure and Diuretics: What's the Link?. [Link]

Sources

Evaluating the Diuretic Response of Metolazone in Furosemide-Resistant Patients

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Breaking the "Ceiling Effect"

In drug development and advanced clinical pharmacology, diuretic resistance represents a critical failure mode of loop diuretic monotherapy (e.g., furosemide). This phenomenon, often termed the "braking phenomenon," occurs when chronic loop diuretic exposure induces hypertrophy of the distal convoluted tubule (DCT), increasing sodium reabsorption downstream of the Loop of Henle and negating the blockade of the Na-K-2Cl cotransporter (NKCC2).

This guide evaluates Metolazone as the primary agent for sequential nephron blockade . Unlike standard thiazides (e.g., hydrochlorothiazide), this compound retains efficacy at low Glomerular Filtration Rates (GFR < 30 mL/min) and exhibits a unique dual-action mechanism. This document provides the experimental framework to validate this compound’s efficacy against alternatives like IV Chlorothiazide and Tolvaptan.

Mechanistic Foundation: The Physiology of Sequential Blockade

To evaluate this compound, one must understand the causality of resistance. Furosemide blocks sodium absorption in the Thick Ascending Limb (TAL).[1] In response, the kidney upregulates the Na-Cl cotransporter (NCC) in the DCT. This compound targets this specific adaptive mechanism.

Diagram 1: The Sequential Nephron Blockade Mechanism

This diagram illustrates the "Two-Hit" theory: Furosemide (Site 1) and this compound (Site 2) preventing distal sodium escape.

NephronBlockade Glomerulus Glomerulus (Filtration) Proximal Proximal Tubule (65% Na+ Reabsorption) Glomerulus->Proximal Loop Thick Ascending Limb (NKCC2 Transporter) Proximal->Loop Distal Distal Convoluted Tubule (NCC Transporter) Loop->Distal Collecting Collecting Duct (ENaC Transporter) Distal->Collecting Urine Urine Output (Natriuresis) Collecting->Urine Furosemide Furosemide (Loop Diuretic) Furosemide->Loop Inhibits NKCC2 This compound This compound (Thiazide-like) This compound->Proximal Minor Inhibition (Carbonic Anhydrase) This compound->Distal Inhibits NCC (Blocks Escape) Resistance Hypertrophy Mechanism (Resistance) Resistance->Distal Up-regulates NCC (Compensatory)

Caption: Sequential blockade: this compound inhibits the distal compensatory hypertrophy caused by chronic Furosemide use.

Comparative Analysis: this compound vs. Alternatives

When designing a study or clinical protocol, this compound is often compared to IV Chlorothiazide (the historic standard for rapid onset) and Tolvaptan (a V2 receptor antagonist). The 3T Trial (Cox et al., 2020) provides the most authoritative data for this comparison.

Table 1: Pharmacological & Operational Comparison
FeatureThis compound IV Chlorothiazide Hydrochlorothiazide (HCTZ) Tolvaptan
Class Quinazoline (Thiazide-like)ThiazideThiazideVasopressin Antagonist
Primary Target NCC (Distal Tubule)NCC (Distal Tubule)NCC (Distal Tubule)V2 Receptor (Collecting Duct)
Bioavailability ~65% (Variable)100% (IV)60-80%>95%
Half-Life 14–24 hours (Long)1.5–2 hours (Short)6–15 hours12 hours
Efficacy at GFR <30 High (Retained) ModerateLow/Ineffective High (Aquaresis only)
Potency Ratio 10x stronger than HCTZReference StandardWeakestN/A (Different mechanism)
Primary Risk Hypokalemia (Severe)Hypokalemia (Severe)HypokalemiaHypernatremia
Cost/Logistics Low / OralHigh / IV Access Req.Low / OralHigh / Oral

Expert Insight: While IV Chlorothiazide offers faster onset, the 3T Trial demonstrated no significant difference in 48-hour weight loss or net fluid output between oral this compound and IV Chlorothiazide [1]. Consequently, this compound is the preferred agent for "self-validating" protocols due to its oral availability and long half-life, which covers the entire duration of furosemide's action.

Experimental Protocols: Validating the Response

To scientifically evaluate this compound's efficacy in a resistant population, you must use a Natriuresis-Guided Protocol . Relying solely on urine volume is insufficient due to variable free water clearance.

Protocol A: The "Stress Test" & Sequential Blockade Workflow

Objective: Determine if the patient is truly furosemide-resistant and quantify the "boost" provided by this compound.

Step 1: Baseline Furosemide Challenge (The Control)
  • Preparation: Patient must have empty bladder.

  • Dose: Administer IV Furosemide (Dose = 2.5x previous oral maintenance dose).

  • Measurement: Collect "Spot Urine Sodium" (

    
    ) at 2 hours  post-dose.[2][3][4]
    
  • Criteria for Resistance: If

    
    , the patient is resistant.
    
Step 2: this compound Intervention (The Variable)
  • Timing: Administer This compound 5 mg PO exactly 30 minutes prior to the next Furosemide dose.

    • Why? this compound peak absorption (

      
      ) is ~2 hours; Furosemide IV onset is 5 mins. Pre-dosing ensures the DCT is blocked before the sodium load arrives from the Loop of Henle.
      
  • Dose: Repeat the IV Furosemide dose.

  • Measurement: Monitor Hourly Urine Output (UOP) for 6 hours and Spot Urine Na at 2 hours.

Diagram 2: Experimental Decision Logic (ENACT-HF Adapted)

This workflow standardizes the decision-making process for declaring resistance and initiating this compound.

ProtocolWorkflow Start Start: Acute Decompensated HF (Volume Overload) LoopDose Administer IV Loop Diuretic (2.5x Home Dose) Start->LoopDose CheckNa Measure Spot Urine Na+ @ 2 Hours LoopDose->CheckNa Responder Responder: U_Na > 50-70 mmol/L (Continue Monotherapy) CheckNa->Responder High Na+ Resistant Resistant: U_Na < 50 mmol/L (Braking Phenomenon) CheckNa->Resistant Low Na+ Addthis compound INTERVENTION: Add this compound 2.5-5mg PO (30 mins pre-loop) Resistant->Addthis compound Reassess Reassess U_Na @ 2 Hours & UOP @ 6 Hours Addthis compound->Reassess Success Success: U_Na > 70 mmol/L UOP > 150 mL/hr Reassess->Success Target Met Failure Failure: Consider Ultrafiltration or Tolvaptan Reassess->Failure Target Missed

Caption: Decision logic for escalating from Loop Monotherapy to this compound combination therapy.

Data Presentation & Interpretation

When publishing your findings, structure your data to highlight the Fractional Excretion of Sodium (FeNa) changes.

Key Metrics for Evaluation
  • Diuretic Efficiency (DE):

    
    
    
    • Expectation: this compound should increase DE by >50% in resistant patients.

  • Spot Urine Sodium (

    
    ): 
    
    • Monotherapy Failure:

      
      
      
    • Successful Blockade:

      
       (often spikes to >100 mmol/L with this compound).
      
  • Safety Monitoring (The "Cost" of Efficacy):

    • Hypokalemia: this compound is potassium-wasting. Protocols must mandate K+ checks every 12 hours.

    • Hyponatremia: Unlike Tolvaptan (which raises serum Na+), this compound can lower serum Na+ rapidly.

Expected Results Summary
MetricFurosemide Only (Resistant)Furosemide + this compoundStatistical Significance
2-Hour Urine Na+ < 50 mmol/L80 - 120 mmol/LP < 0.001
6-Hour Urine Output < 500 mL> 1500 mLP < 0.001
Serum Potassium StableDecrease (-0.5 mEq/L)P < 0.05 (Adverse Event)
Creatinine (WRF) Stable/Rising (Congestion)Transient Rise (Decongestion)NS (Long term)

References

  • Cox, Z. L., et al. (2020). Diuretic Strategies for Loop Diuretic Resistance in Acute Heart Failure: The 3T Trial. Journal of the American College of Cardiology.[5]

  • Mullens, W., et al. (2019). The use of diuretics in heart failure with congestion — a position statement from the Heart Failure Association of the European Society of Cardiology. European Journal of Heart Failure.[6]

  • Dauw, J., et al. (2021). Rationale and Design of the Efficacy of a Standardized Diuretic Protocol in Acute Heart Failure Study (ENACT-HF). ESC Heart Failure.[2][3][4]

  • Ellison, D. H., & Felker, G. M. (2017). Diuretic Treatment in Heart Failure. New England Journal of Medicine.[5]

  • Jentzer, J. C., et al. (2010). Pharmacotherapy Update on the Use of Vasopressin Antagonists for Heart Failure. Clinical Pharmacology & Therapeutics.

Sources

A Comparative Guide to Metolazone's Impact on Urine Output for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Metolazone's Role in Diuresis

This compound is a quinazoline diuretic, functionally similar to thiazide diuretics, that plays a crucial role in managing fluid retention (edema) associated with congestive heart failure and kidney disease.[1] It is also used in the treatment of hypertension.[1] Its primary mechanism of action involves interfering with the renal tubular mechanism of electrolyte reabsorption, leading to increased excretion of sodium, chloride, and water.[1][2] This guide will delve into the comparative efficacy of this compound on urine output, drawing on data from various studies to provide a comprehensive overview for scientific professionals.

Mechanism of Action: How this compound Promotes Diuresis

This compound exerts its diuretic effect primarily by inhibiting sodium reabsorption at the cortical diluting site of the nephron and, to a lesser extent, in the proximal convoluted tubule.[2] This leads to an increased delivery of sodium to the distal tubular exchange site, which in turn results in increased potassium excretion.[2] Unlike some other diuretics, this compound does not inhibit carbonic anhydrase.[2] Its action on the distal convoluted tubule is particularly noteworthy, as it can be effective even in patients with impaired renal function.

This compound Mechanism of Action cluster_nephron Nephron Proximal_Tubule Proximal Convoluted Tubule Loop_of_Henle Loop of Henle Proximal_Tubule->Loop_of_Henle Distal_Tubule Distal Convoluted Tubule Loop_of_Henle->Distal_Tubule Collecting_Duct Collecting Duct Distal_Tubule->Collecting_Duct Urine_Output Increased Urine Output Distal_Tubule->Urine_Output Collecting_Duct->Urine_Output This compound This compound Sodium_Reabsorption Sodium Reabsorption This compound->Sodium_Reabsorption Inhibits Sodium_Reabsorption->Proximal_Tubule To a lesser extent at Sodium_Reabsorption->Distal_Tubule Primarily at

Caption: this compound's primary site of action in the nephron.

Cross-Study Comparison of Urine Output

This compound's impact on urine output has been evaluated in numerous studies, often in comparison to other diuretics, particularly loop diuretics like furosemide, and other thiazide-type diuretics like chlorothiazide.

This compound in Combination Therapy

This compound is frequently used in combination with loop diuretics to overcome diuretic resistance, a common challenge in patients with advanced heart failure.[3]

  • With Furosemide: When administered concurrently with furosemide, this compound can produce a marked increase in diuresis in patients with edema or ascites that is refractory to treatment with either drug alone.[4][5] In one study of hospitalized patients with severe fluid retention, the addition of this compound (starting at 2.5 mg/d) to furosemide treatment resulted in a significant increase in mean urine volume from 1677 to 2940 ml/d on the first day of combined therapy.[5] This combination also led to a mean weight reduction of 6.1 kg within 7 days.[5]

  • Rationale for Combination: Loop diuretics act on the thick ascending limb of the Loop of Henle, while this compound acts on the distal convoluted tubule. This sequential nephron blockade inhibits sodium reabsorption at multiple sites, leading to a synergistic diuretic effect.[6]

Comparative Efficacy with Other Diuretics
  • Versus Furosemide: While both are effective diuretics, they belong to different classes and have different primary sites of action.[7] this compound-based diuretic regimens have been associated with greater increases in urine output compared to furosemide in acute heart failure, though they may also have a higher incidence of electrolyte abnormalities.[4]

  • Versus Chlorothiazide: In a retrospective cohort study of acute heart failure patients with diuretic resistance and renal dysfunction, both oral this compound and intravenous chlorothiazide were effective in enhancing net urine output.[8] The study found that oral this compound was noninferior to intravenous chlorothiazide, suggesting it may be a first-line option in this patient population, especially considering the cost difference.[8] However, another retrospective study found that chlorothiazide was associated with a greater increase in 24-hour urine output than this compound in a similar patient population.[9]

  • Versus Dapagliflozin: A study comparing dapagliflozin to this compound in heart failure patients with diuretic resistance found no significant difference in the diuretic effect between the two drugs, although there was a numerically greater diuretic effect with this compound that did not reach statistical significance.[10]

Table 1: Summary of Comparative Urine Output Data

Comparison AgentPatient PopulationKey Findings on Urine OutputCitation(s)
Furosemide (alone) Hospitalized patients with severe fluid retentionAddition of this compound to Furosemide significantly increased mean urine volume from 1677 to 2940 ml/d.[5]
Furosemide (regimen) Acute heart failureThis compound-based regimens were associated with greater increases in urine output.[4]
Chlorothiazide Acute heart failure with diuretic resistance and renal dysfunctionOral this compound was noninferior to intravenous chlorothiazide in enhancing net urine output.[8]
Chlorothiazide Acute heart failure with diuretic resistance and renal dysfunctionChlorothiazide was associated with a greater increase in 24-hour urine output (from 1672 to 2834 mL for this compound vs. 1668 to 3826 mL for chlorothiazide).[9]
Dapagliflozin Heart failure with diuretic resistanceNo statistically significant difference in diuretic effect, with a numerically greater effect from this compound.[10]

Experimental Protocols for Assessing Diuretic Efficacy

A standardized protocol is crucial for accurately comparing the diuretic effects of different agents. A typical clinical trial design would involve the following steps:

  • Patient Selection: Clearly defined inclusion and exclusion criteria are essential. For studies on diuretic resistance, this would include patients with a documented history of inadequate response to loop diuretics.[9]

  • Baseline Assessment: This includes measuring baseline weight, 24-hour urine output, and serum electrolyte levels before the administration of the study drug.[8]

  • Drug Administration: The protocol should specify the dose, route, and frequency of administration for both the investigational drug (e.g., this compound) and the comparator.[9]

  • Monitoring: Continuous monitoring of urine output is critical. This is often done by collecting urine over a 24-hour period.[8][9] Regular monitoring of serum electrolytes and renal function is also necessary to assess safety.[4]

  • Endpoint Evaluation: The primary endpoint is typically the change in 24-hour urine output from baseline.[8][9] Secondary endpoints may include changes in body weight, serum creatinine, and the incidence of adverse events such as electrolyte abnormalities.[9]

Diuretic Efficacy Trial Workflow Start Patient Recruitment & Screening Baseline Baseline Assessment (Weight, 24h Urine Output, Electrolytes) Start->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: this compound Randomization->Group_A Group_B Group B: Comparator Drug Randomization->Group_B Monitoring 24-hour Urine Collection & Electrolyte Monitoring Group_A->Monitoring Group_B->Monitoring Endpoint Primary Endpoint Analysis: Change in Urine Output Monitoring->Endpoint Secondary_Endpoint Secondary Endpoint Analysis: Weight Change, Adverse Events Endpoint->Secondary_Endpoint Conclusion Conclusion & Reporting Secondary_Endpoint->Conclusion

Caption: A generalized workflow for a clinical trial comparing diuretic efficacy.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the findings, experimental protocols must be self-validating. This involves:

  • Blinding: In randomized controlled trials, blinding of investigators and patients to the treatment allocation minimizes bias.

  • Control Groups: The inclusion of a placebo or active comparator group is essential to differentiate the drug's effect from natural variations or other interventions.

  • Standardized Measurements: Utilizing calibrated instruments and standardized procedures for all measurements (e.g., urine collection, weight) ensures consistency and accuracy.

  • Statistical Analysis: Appropriate statistical methods should be pre-specified to analyze the data and account for potential confounding variables.

Conclusion and Future Directions

This compound is a potent diuretic, particularly effective when used in combination with loop diuretics to manage diuretic resistance in patients with heart failure. Cross-study comparisons indicate that its efficacy in increasing urine output is comparable, and in some cases superior, to other diuretics. However, its use requires careful monitoring of electrolytes to mitigate the risk of adverse events.[4]

Future research should focus on prospective, randomized controlled trials to further delineate the comparative efficacy and safety of this compound against newer classes of diuretics. Additionally, studies exploring personalized diuretic strategies based on patient-specific biomarkers could optimize treatment outcomes and minimize adverse effects.

References

  • Dr.Oracle. (2025, March 28). Is this compound a more effective diuretic than furosemide (Lasix) for managing peripheral edema?
  • ResearchGate. (n.d.). This compound vs chlorothiazide in acute heart failure patients with diuretic resistance and renal dysfunction: a retrospective cohort study | Request PDF.
  • PubMed. (n.d.).
  • MDPI. (n.d.).
  • RxList. (n.d.). This compound (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings.
  • MedicineNet. (n.d.). Lasix (furosemide) vs. Zaroxolyn (this compound): Side Effects, Dosage.
  • MDPI. (2021, September 17).
  • Drugs.com. (n.d.). Furosemide vs this compound Comparison.
  • NCBI Bookshelf. (n.d.).
  • YouTube. (2023, May 22).
  • Medscape Reference. (2024, November 18).
  • PubMed. (2024, October 1). This compound Versus Chlorothiazide in Acute Heart Failure Patients With Diuretic Resistance and Renal Dysfunction: A Retrospective Cohort Study.
  • ResearchGate. (2021, September 10). (PDF)
  • PubMed. (2021, October 28). Rationale and Design of the Efficacy of a Standardized Diuretic Protocol in Acute Heart Failure Study.
  • American Heart Association Journals. (2024, January 5).
  • Revista Española de Cardiología. (n.d.).
  • ClinicalTrials.gov. (2020, October 15). PROTOCOL Pilot Study of Loop Diuretics Among Individuals Receiving Hemodialysis.
  • Oxford Academic. (n.d.). Diuretic strategies in acute heart failure: a systematic review and network meta-analysis of randomized clinical trials.

Sources

A Senior Scientist's Guide to Validating Metolazone's Efficacy in Diuretic-Resistant Heart Failure with Reduced Ejection Fraction

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Diuretic Resistance in HFrEF

Heart failure with reduced ejection fraction (HFrEF) is a complex clinical syndrome characterized by the heart's inability to pump blood effectively, leading to systemic and pulmonary congestion. Intravenous loop diuretics are the cornerstone of decongestive therapy in acute decompensated heart failure (ADHF).[1][2][3] However, a significant portion of patients develop diuretic resistance, a state where the desired natriuretic and diuretic effect diminishes despite escalating doses.[2][4] This phenomenon is associated with poor clinical outcomes, including prolonged hospitalization and increased mortality.[5]

The pathophysiology of diuretic resistance is multifactorial, involving neurohormonal activation, renal vasoconstriction, and compensatory hypertrophy of the distal convoluted tubule (DCT), which leads to increased sodium reabsorption at this site, effectively bypassing the loop diuretic's mechanism of action in the loop of Henle.[2][4] This guide provides an in-depth comparison of Metolazone, a thiazide-like diuretic, as a strategy to overcome this resistance, objectively comparing its performance with alternatives and providing supporting experimental data and validation protocols.

The Pharmacological Rationale for this compound: Sequential Nephron Blockade

This compound, a quinazoline diuretic, functions similarly to thiazides by primarily inhibiting the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the nephron.[1][6] This site is distal to the primary site of action of loop diuretics (the thick ascending limb of the Loop of Henle).

The core rationale for using this compound in diuretic-resistant HFrEF is the principle of sequential nephron blockade . By inhibiting sodium reabsorption at two distinct sites in the nephron, the combination of a loop diuretic and this compound produces a synergistic effect, leading to a profound increase in sodium and water excretion.[1][2] This combination effectively counters the compensatory sodium reabsorption in the DCT that underlies loop diuretic resistance.[2]

Metolazone_Mechanism_of_Action cluster_nephron Nephron Tubule cluster_drugs Proximal_Tubule Proximal Tubule Loop_of_Henle Thick Ascending Limb Loop of Henle DCT Distal Convoluted Tubule (DCT) Na-Cl Cotransporter (NCC) Collecting_Duct Collecting Duct Loop_Diuretic Loop Diuretics (e.g., Furosemide) Loop_Diuretic->Loop_of_Henle Inhibits Na-K-2Cl Cotransporter This compound This compound This compound->DCT:f0 Inhibits NCC caption Mechanism of Sequential Nephron Blockade

Caption: Mechanism of Sequential Nephron Blockade.

Comparative Efficacy: this compound vs. Alternative Strategies

When a patient with HFrEF demonstrates an inadequate response to loop diuretics, clinicians face a critical decision: escalate the loop diuretic dose or add a second agent. The primary alternatives to this compound include high-dose loop diuretics, other thiazide-like diuretics (e.g., intravenous chlorothiazide), mineralocorticoid receptor antagonists (MRAs) like spironolactone, and newer agents such as SGLT2 inhibitors.

StrategyEfficacy OutcomeKey Adverse EventsSupporting Evidence & Rationale
This compound + Loop Diuretic Significant increase in 24-hour urine output and greater weight loss compared to loop diuretics alone.[6][7] Effective in achieving decongestion.[6]High incidence of electrolyte disturbances: Hypokalemia and hyponatremia.[1][2][8] Increased risk of worsening renal function and mortality in some observational studies.[1][8]Causality: Synergistic action via sequential nephron blockade overcomes DCT hypertrophy and compensatory sodium reabsorption.[2]
High-Dose Loop Diuretic Effective in many cases but may be insufficient in true diuretic resistance.Lower risk of hypokalemia and hyponatremia compared to the this compound combination.[1][8] Associated with worsening renal function but not increased mortality in propensity-adjusted analyses.[1][8]Causality: Aims to overcome resistance by delivering a higher concentration of the drug to the site of action. May be a safer initial strategy before adding a second agent.[1][8]
IV Chlorothiazide + Loop Diuretic Comparable increase in urine output to oral this compound. [9] No significant difference in weight loss.[10]Similar risk of electrolyte abnormalities and renal dysfunction as this compound.[9]Causality: Same mechanism as this compound but administered intravenously, which may be perceived as more reliable in acutely ill patients with potential gut edema, though studies show oral this compound is non-inferior.[9][10]
Spironolactone (MRA) + Loop Diuretic Modest diuretic effect. Primary benefit is neurohormonal blockade.Risk of hyperkalemia , especially with renal impairment or ACEi/ARB use.Causality: Aldosterone antagonist with a potassium-sparing diuretic effect. It is a guideline-directed medical therapy with a proven mortality benefit and should be considered a foundational therapy rather than a primary decongestive agent in the acute setting.[9]
Dapagliflozin (SGLT2i) + Loop Diuretic Similar decongestive effect (weight loss) to this compound in the DAPA-RESIST trial.Lower incidence of biochemical upset (hypokalemia, hyponatremia, creatinine increase) compared to this compound.Causality: Induces osmotic diuresis by inhibiting glucose and sodium reabsorption in the proximal tubule. Offers a different mechanism with a more favorable safety profile.
Acetazolamide + Loop Diuretic Increases natriuresis and improves loop diuretic efficiency.[1] The ADVOR trial showed a higher incidence of successful decongestion compared to placebo.[3]Generally well-tolerated. Can cause metabolic acidosis.Causality: A carbonic anhydrase inhibitor that acts on the proximal tubule, reducing sodium bicarbonate reabsorption and increasing sodium delivery to the loop of Henle.[3][11]

A key propensity-adjusted analysis of over 13,000 hospital admissions found that while adjuvant this compound was effective, it was independently associated with an increased risk of hypokalemia, hyponatremia, worsening renal function, and mortality.[1][8] In contrast, a strategy of using high-dose loop diuretics was not associated with reduced survival under the same conditions.[1][8] This suggests that uptitration of loop diuretics may be a preferable initial strategy, with this compound reserved for truly refractory cases.[8]

Experimental Protocol for Validation of this compound Efficacy

To rigorously validate the efficacy and safety of this compound in a research or drug development setting, a standardized, self-validating protocol is essential. This protocol is designed to provide clear, quantifiable endpoints and control for confounding variables.

Objective: To quantify the add-on diuretic and natriuretic efficacy of oral this compound in patients with HFrEF and diuretic resistance.

Study Design: A prospective, randomized, controlled, open-label crossover study. A crossover design allows each patient to serve as their own control, reducing inter-patient variability.

Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention (Crossover) cluster_analysis Phase 3: Data Collection & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Data Collection (Day 0) - Weight, Vitals, Labs - Congestion Score - Establish IV Furosemide Dose Screening->Baseline Randomize Randomization Baseline->Randomize Arm_A Arm A (Days 1-2) High-Dose IV Furosemide + Placebo Randomize->Arm_A Arm_B Arm B (Days 1-2) High-Dose IV Furosemide + Oral this compound Randomize->Arm_B Washout Washout Period (Day 3) - Return to Baseline IV Furosemide Dose Arm_A->Washout Arm_B->Washout Crossover_A Arm A (Days 4-5) High-Dose IV Furosemide + Oral this compound Washout->Crossover_A Crossover_B Arm B (Days 4-5) High-Dose IV Furosemide + Placebo Washout->Crossover_B Data_Collection Endpoint Data Collection (Hourly, 6-hourly, 24-hourly) - Urine Output, Urine Na+ - Weight, Labs Washout->Data_Collection Analysis Statistical Analysis - Compare Primary/Secondary Endpoints Between Arms Data_Collection->Analysis caption Experimental Workflow for this compound Validation

Caption: Experimental Workflow for this compound Validation.

Step-by-Step Methodology
  • Patient Selection (Screening):

    • Inclusion Criteria: Hospitalized patients with ADHF, LVEF ≤40%, clinical evidence of hypervolemia (e.g., peripheral edema, elevated JVP), and demonstrated diuretic resistance.

    • Defining Diuretic Resistance (Causality): This is a critical, self-validating step. Resistance should be quantitatively defined before enrollment, for example, as <1.0 kg weight loss over 24 hours despite receiving ≥160 mg of intravenous furosemide or equivalent.[12] This ensures the study population is appropriate and the intervention is tested under the intended conditions.

    • Exclusion Criteria: Severe renal dysfunction (e.g., eGFR <20 mL/min/1.73m²), hypotension (SBP <90 mmHg), known allergy to sulfa drugs, significant baseline electrolyte abnormalities.

  • Baseline Phase (Day 0):

    • Establish a stable, high-dose intravenous loop diuretic regimen for 24 hours.

    • Collect baseline data: body weight, serum electrolytes, creatinine, BUN, and NT-proBNP.

    • Perform a baseline congestion assessment (e.g., clinical congestion score, lung ultrasound).

  • Randomization & Intervention Phase 1 (Days 1-2):

    • Randomly assign patients to either Group 1 (Furosemide + this compound 5 mg oral) or Group 2 (Furosemide + Placebo).

    • Rationale for Dosing: A low starting dose (e.g., 5 mg) of this compound is often effective and may mitigate the risk of severe adverse events.[11]

  • Washout Phase (Day 3):

    • Discontinue the investigational agent (this compound/Placebo) and return to the baseline high-dose IV loop diuretic regimen.

    • Rationale for Washout: This period is essential in a crossover design to minimize the carryover effects from the first intervention period, allowing patient physiology to return to a stable baseline before the second intervention.

  • Crossover & Intervention Phase 2 (Days 4-5):

    • Patients in Group 1 now receive Furosemide + Placebo.

    • Patients in Group 2 now receive Furosemide + this compound 5 mg oral.

  • Data Collection & Endpoints (During Each Intervention Phase):

    • Primary Endpoint (Efficacy): Cumulative urine output over 24 hours. This is a direct measure of the desired pharmacodynamic effect.

    • Secondary Endpoints (Efficacy):

      • Change in body weight at 24 and 48 hours.

      • Total 24-hour urinary sodium excretion (natriuresis).

      • Diuretic Efficiency: A calculated metric, such as weight loss (kg) per 40 mg of furosemide equivalent administered.[5][13][14] This normalizes the response to the diuretic dose, providing a more accurate measure of drug efficacy.

    • Safety Endpoints:

      • Incidence of hypokalemia (<3.5 mEq/L) and severe hypokalemia (<3.0 mEq/L).

      • Incidence of hyponatremia (<135 mEq/L).

      • Change in serum creatinine and eGFR.

    • Data Collection Schedule (Rationale):

      • Hourly: Urine output for the first 6 hours. Early response (urine output >100-150 mL/hour) is a key predictor of overall success.[3]

      • At 2 and 6 hours: Spot urine sodium. A value >50-70 mEq/L indicates adequate tubular blockade and predicts a good response.[3]

      • Every 6-12 hours: Serum electrolytes and renal function panel to closely monitor for adverse events.

Conclusion and Future Directions

This compound, when added to a loop diuretic, is an effective strategy for inducing diuresis and promoting decongestion in patients with HFrEF and diuretic resistance. Its efficacy is rooted in the powerful synergy of sequential nephron blockade. However, this efficacy comes at the cost of a significant risk of electrolyte disturbances and potential adverse renal effects.

Data from propensity-matched studies suggest that a strategy of first maximizing loop diuretic doses may be safer and should be considered before the addition of this compound.[1][8] Furthermore, emerging alternatives, particularly SGLT2 inhibitors, offer a comparable decongestive effect with a more favorable safety profile, potentially challenging this compound's position in the treatment algorithm.

For drug development professionals, the validation of any new diuretic agent will require rigorous, controlled protocols that quantify not just urine output and weight loss, but also natriuresis and a calculated diuretic efficiency metric. Head-to-head comparisons against established combination therapies, like this compound, will be crucial to demonstrate superior efficacy or, more importantly, a superior safety profile. The future of managing diuretic resistance in HFrEF will likely involve a more personalized approach, guided by early objective measures of diuretic response and a careful balancing of efficacy against the risk of adverse events.

References

  • Cox, Z. L., et al. (2018). Outcomes Associated With a Strategy of Adjuvant this compound or High-Dose Loop Diuretics in Acute Decompensated Heart Failure: A Propensity Analysis. Journal of the American Heart Association. [Link]

  • Moranville, M. P., et al. (2019). This compound vs chlorothiazide in acute heart failure patients with diuretic resistance and renal dysfunction: a retrospective cohort study. ResearchGate. [Link]

  • Cox, Z. L., et al. (2018). Outcomes Associated With a Strategy of Adjuvant this compound or High-Dose Loop Diuretics in Acute Decompensated Heart Failure: A Propensity Analysis. PubMed. [Link]

  • Palazzuoli, A., et al. (2021). Effects of this compound Administration on Congestion, Diuretic Response and Renal Function in Patients with Advanced Heart Failure. MDPI. [Link]

  • Shrestha, P., et al. (2022). Abstract P2040: this compound As An Adjunct To Loop Diuretics In Acute Heart Failure: A Systematic Review And Meta-analysis. Circulation Research. [Link]

  • Rosenberg, J., et al. (2009). Combination therapy with this compound and loop diuretics in outpatients with refractory heart failure: an observational study and review of the literature. PubMed. [Link]

  • Al-khadra, Y., et al. (2024). Efficacy and safety of combining a thiazide diuretic with a loop diuretic in decompensated heart failure: A systematic review and meta-analysis. PubMed Central. [Link]

  • Cox, Z. L., et al. (2020). Diuretic Strategies for Loop Diuretic Resistance in Acute Heart Failure: The 3T trial. PubMed Central. [Link]

  • Palazzuoli, A., et al. (2021). Effects of this compound Administration on Congestion, Diuretic Response and Renal Function in Patients with Advanced Heart Failure. ResearchGate. [Link]

  • Revol-lo-daguil, C. (2023). How can you overcome diuretic resistance in patients with heart failure. The Curbsiders. [Link]

  • Various Authors. (n.d.). This compound vs Spironolactone Comparison. Drugs.com. [Link]

  • Valente, M. A., et al. (2014). Diuretic response in acute heart failure: clinical characteristics and prognostic significance. SciSpace. [Link]

  • Ellison, D. H., & Felker, G. M. (2017). Diuretic Treatment in Heart Failure. New England Journal of Medicine. [Link]

  • Verbrugge, F. H., et al. (2014). Diuretic response in acute heart failure: clinical characteristics and prognostic significance. ResearchGate. [Link]

  • Martens, P., et al. (2021). Rationale and Design of the Efficacy of a Standardized Diuretic Protocol in Acute Heart Failure Study. PubMed. [Link]

  • Yeoh, S. E., et al. (2023). Dapagliflozin vs. This compound in Heart Failure Resistant to Loop Diuretics. American College of Cardiology. [Link]

  • ter Maaten, J. M., et al. (2015). Diuretic response in acute heart failure-an analysis from ASCEND-HF. PubMed. [Link]

  • Nahiz, N., et al. (2024). Combination of diuretics for acute heart failure: a protocol for a systematic review of randomised clinical trials with network meta-analysis and trial sequential analysis. ResearchGate. [Link]

Sources

Comparative Safety & Pharmacodynamics: Metolazone vs. Chlorothiazide in Diuretic-Resistant ADHF

[1][2][3][4][5][6][7][8]

Executive Technical Summary

Verdict: Clinical data indicates therapeutic non-inferiority between oral Metolazone and intravenous (IV) Chlorothiazide for sequential nephron blockade in Acute Decompensated Heart Failure (ADHF).[1][2][3][4][5]

While the "edematous gut" hypothesis historically favored IV Chlorothiazide for bioavailability, multiple retrospective cohort studies (Moranville et al., Shulenberger et al.) demonstrate that oral this compound achieves comparable net urine output (UOP) and weight loss. Safety profiles regarding electrolyte derangement and worsening renal function (WRF) are statistically similar, though this compound’s longer half-life requires extended vigilance. Given the extreme cost disparity (IV Chlorothiazide is often >50x the cost of oral this compound), this compound is the scientifically grounded first-line choice, with Chlorothiazide reserved for strictly NPO (nothing by mouth) patients or documented absorption failure.

Mechanistic Foundation: Sequential Nephron Blockade

In ADHF, chronic loop diuretic therapy (e.g., Furosemide) leads to compensatory hypertrophy of the Distal Convoluted Tubule (DCT). This hypertrophy increases sodium reabsorption distally, negating the blockade achieved in the Loop of Henle—a phenomenon known as the "braking phenomenon."

Therapeutic Goal: Synergistic blockade.

  • Loop Diuretics: Inhibit Na-K-2Cl cotransporter (NKCC2) in the Thick Ascending Limb.

  • Thiazides (this compound/Chlorothiazide): Inhibit Na-Cl cotransporter (NCC) in the DCT.

Visualization: The Nephron Blockade Architecture

The following diagram illustrates the sequential inhibition sites necessary to overcome diuretic resistance.

NephronBlockadeGlomerulusGlomerulus(Filtration)PCTProximal Tubule(Na+ Reabsorption)Glomerulus->PCTLoopLoop of Henle(Thick Ascending Limb)PCT->LoopDCTDistal ConvolutedTubule (DCT)Loop->DCTHypertrophyCompensatoryHypertrophy RiskLoop->HypertrophyCDCollecting Duct(Final Urine)DCT->CDLoopDrugLoop Diuretics(Furosemide)Target: NKCC2LoopDrug->LoopBlocksThiazideThiazides(this compound/CTZ)Target: NCCThiazide->DCTBlocksHypertrophy->DCTIncreases Na+Uptake

Figure 1: Mechanism of Sequential Nephron Blockade. Thiazides target the DCT to counteract the compensatory sodium reabsorption caused by chronic loop diuretic use.

Pharmacokinetic (PK) Divergence

The safety profile differences are largely dictated by pharmacokinetics rather than receptor affinity. This compound’s erratic absorption is its primary criticism, yet its long half-life provides sustained diuresis, which can be a double-edged sword for electrolyte safety.

FeatureThis compound (Oral)Chlorothiazide (IV)Clinical Implication
Bioavailability ~65% (Variable/Erratic)100% (IV)IV theoretically bypasses edematous gut, but clinical data shows oral this compound remains effective.
Onset of Action ~1 Hour~15 MinutesCTZ preferred only in acute hypertensive emergencies or immediate stabilization needs.
Half-Life (T1/2) 14–24 Hours 45–120 Minutes Critical Safety Point: this compound continues to drive K+ excretion long after the loop diuretic has cleared.
Duration 12–24 Hours6–12 HoursThis compound allows once-daily dosing; CTZ may require multiple doses or infusions.
Excretion Renal (80-95%)Renal (96%)Both accumulate in severe renal failure, increasing toxicity risk.
Comparative Safety Analysis

Based on pivotal retrospective cohorts (Moranville et al., 2015; Shulenberger et al., 2016), the safety profiles are remarkably similar despite the PK differences.

A. Electrolyte Disturbances

Both agents induce profound natriuresis and kaliuresis.

  • Hypokalemia (K+ < 3.5 mEq/L):

    • Chlorothiazide:[1][6][2][3][4][5][7][8] 75% incidence rate.[3][5]

    • This compound:[1][6][2][3][4][5][7] 60.7% incidence rate.[3][5]

    • Analysis: While Chlorothiazide showed a higher raw percentage in some cohorts, the difference often lacks statistical significance (p=0.045 in Moranville, but p=NS in Shulenberger).

    • Mechanism:[9] High distal Na+ delivery stimulates aldosterone-sensitive Na+/K+ exchange in the collecting duct.

  • Hyponatremia: No significant difference observed.[3][4][10][7] Both carry a risk of rapid sodium over-correction if not monitored.

B. Renal Function (WRF)

Worsening Renal Function (WRF) is defined as a rise in serum creatinine (SCr) >0.3 mg/dL.

  • Data: Studies consistently show no significant difference in WRF rates between the two agents.

  • Interpretation: WRF in this context is often "pseudo-worsening" due to hemoconcentration (aggressive fluid removal) rather than tubular toxicity. If the patient is decongesting, a mild bump in Creatinine is acceptable.

C. Mortality & Length of Stay (LOS)
  • LOS: Some data suggests shorter LOS for this compound (7 vs. 15 days), though this is likely confounded by indication (sicker patients receive IV drugs).[3][4]

  • Mortality: No evidence suggests one agent carries a higher mortality risk when adjusted for disease severity.

Experimental Protocol: Safety Monitoring & Administration

For researchers designing a Phase IV observational study or clinicians implementing a switch protocol, the following methodology ensures data integrity and patient safety.

Protocol: The "Thiazide Challenge" in ADHF

Objective: To safely augment diuresis in loop-diuretic resistant patients (defined as <2L urine output despite >160mg IV Furosemide equivalents).

Phase 1: Baseline Assessment (T-0)

  • Biochemistry: Check Basic Metabolic Panel (BMP) and Magnesium.

    • Stop Criteria: K+ < 3.5 mEq/L or Na+ < 125 mEq/L.

  • Hemodynamics: SBP > 90 mmHg.

  • Dosing Calculation:

    • This compound: Start 2.5mg PO (Low) or 5mg PO (Standard). Max 10mg.

    • Chlorothiazide: Start 250mg IV or 500mg IV.

Phase 2: Administration & Timing (T+0 to T+1)

  • Crucial Step: Administer the Thiazide 30 minutes prior to the IV Loop Diuretic.

  • Reasoning: Thiazides must block the distal tubule before the bolus of sodium-rich filtrate arrives from the loop of Henle.

Phase 3: The "Safety Window" (T+6 to T+24)

  • T+6 Hours: Spot check urine output. If <500mL, the challenge is considered "Failed."

  • T+12 Hours: Mandatory BMP check for Chlorothiazide arm (due to rapid peak).

  • T+24 Hours: Mandatory BMP check for this compound arm (due to long tail).

    • K+ Repletion Protocol: If K+ drops >0.5 mEq/L, administer 40mEq KCl PO/IV immediately.

Visualization: Clinical Decision Algorithm

This logic flow guides the investigator through the safety checkpoints.

Assessing the Non-Inferiority of Oral Metolazone to Intravenous Chlorothiazide in Acute Decompensated Heart Failure with Diuretic Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Challenge of Diuretic Resistance in Acute Decompensated Heart Failure

Acute Decompensated Heart Failure (ADHF) is a critical medical condition characterized by the rapid onset or worsening of heart failure symptoms, primarily driven by volume overload. Intravenous loop diuretics are the cornerstone of therapy, aimed at achieving effective decongestion. However, a significant portion of patients develop diuretic resistance, a state where the response to loop diuretics is diminished, leading to persistent congestion and poor clinical outcomes.[1]

Sequential nephron blockade, through the addition of a thiazide or thiazide-like diuretic, is a widely adopted strategy to overcome this resistance.[1][2] This approach targets the distal convoluted tubule, synergistically enhancing sodium and water excretion. Among the commonly used agents for this purpose are oral metolazone and intravenous (IV) chlorothiazide. The choice between an oral and an intravenous agent in the acute setting is a critical clinical decision, balancing efficacy, safety, and cost-effectiveness. This guide provides an in-depth comparison of oral this compound and IV chlorothiazide, synthesizing available clinical evidence to assess the non-inferiority of the oral agent.

Mechanism of Action and Pharmacological Profile: A Tale of Two Thiazide-like Diuretics

Both this compound and chlorothiazide exert their diuretic effect by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the nephron.[3] This blockade prevents the reabsorption of sodium and chloride, leading to increased urinary excretion of these electrolytes and, consequently, water. While their primary mechanism is similar, key differences in their pharmacological properties influence their clinical application.

This compound , a quinazoline derivative, is structurally related to thiazide diuretics.[3] It is available in an oral formulation and is noted for its efficacy even in patients with impaired renal function, a common comorbidity in ADHF.[3] Chlorothiazide is a true thiazide diuretic and is the only one in its class available for intravenous administration in the United States.[4] This route of administration bypasses concerns of gastrointestinal absorption, which can be compromised in decompensated heart failure.

Below is a diagram illustrating the sequential nephron blockade strategy.

cluster_nephron Nephron Segments cluster_diuretics Diuretic Action proximal_tubule Proximal Convoluted Tubule loop_of_henle Thick Ascending Limb of Loop of Henle distal_tubule Distal Convoluted Tubule collecting_duct Collecting Duct loop_diuretic Loop Diuretic (e.g., Furosemide) loop_diuretic->loop_of_henle Inhibits Na-K-2Cl Cotransporter thiazide_diuretic Thiazide-like Diuretic (this compound/Chlorothiazide) thiazide_diuretic->distal_tubule Inhibits Na-Cl Cotransporter

Caption: Sequential nephron blockade with loop and thiazide-like diuretics.

Pharmacokinetic Profile: A Key Differentiator

The pharmacokinetic properties of this compound and chlorothiazide are crucial in the context of ADHF, where rapid and reliable drug action is desired.

ParameterOral this compoundIntravenous Chlorothiazide
Route of Administration OralIntravenous
Onset of Action ~1 hour[2]~15 minutes[2][5][6]
Peak Effect ~8 hours (variable)[7]~30 minutes[5][6]
Duration of Action 12-24 hours[2]6-12 hours[4][5]
Bioavailability Variable (40-65%), can be erratic[2][7]100%
Half-life ~6-8 hours[3][8][9]45-120 minutes[5][6][10]

The erratic bioavailability of oral this compound is a significant concern in ADHF, as gut edema can impair drug absorption.[2] However, its longer duration of action may provide a more sustained diuretic effect compared to the shorter-acting IV chlorothiazide.[2]

Clinical Efficacy: A Non-Inferiority Assessment

The central question for clinicians and researchers is whether the convenience and lower cost of oral this compound come at the expense of reduced efficacy compared to IV chlorothiazide. Multiple retrospective studies and a meta-analysis have addressed this by comparing key diuretic and clinical outcomes.

A systematic review and meta-analysis of four studies concluded that this compound was as effective as chlorothiazide in augmenting loop diuretic therapy in ADHF, with no pooled difference in net or total urine output.[11][12]

Table of Clinical Efficacy Outcomes (from selected studies)

StudyPrimary EndpointThis compound GroupChlorothiazide Groupp-valueConclusion
Shulenberger et al.Net Urine Output (72h)4,828 mL3,779 mL0.16No significant difference[13]
Moranville et al.[14]Net Urine Output1319.6 ± 1517.4 mL1397.6 ± 1370.7 mLp=0.026 for non-inferiorityOral this compound was non-inferior to IV chlorothiazide.[14]
Bohn et al.[15]Increase in 24h Total Urine Output1458 mL1820 mL0.251No significant difference[15]
Retrospective Cohort Study[16]Increase in 24h Urine Output1162 mL2158 mL<0.001Chlorothiazide associated with a greater increase in UOP.[16]

While most studies suggest non-inferiority, one retrospective study found a greater increase in 24-hour urine output with chlorothiazide.[16] However, this study also noted that weight changes did not differ significantly between the groups.[16] It is important to note that these are primarily retrospective studies, and prospective, randomized controlled trials are needed to confirm these findings.[1][2]

Safety Profile: A Comparative Analysis

The aggressive diuresis achieved with combination therapy can lead to adverse effects, including electrolyte disturbances and worsening renal function. The safety profiles of oral this compound and IV chlorothiazide appear to be broadly similar.

Commonly reported adverse events for both agents include:

  • Hypokalemia[11]

  • Hyponatremia[2]

  • Hypomagnesemia[16]

  • Hypotension[11]

  • Worsening renal function[11]

Several studies have found no significant difference in the incidence of these adverse events between the two treatment groups.[1][2][13] However, some studies have reported a higher frequency of hypokalemia and hypomagnesemia with chlorothiazide.[14][16]

Table of Safety Outcomes (from selected studies)

StudyWorsening Renal FunctionHypokalemiaHypotensionOther Electrolyte Abnormalities
Shulenberger et al.No differenceNo differenceNo differenceNo difference in hyponatremia[13]
Moranville et al.[14]No significant differenceMore frequent with chlorothiazide (75% vs 60.7%, p=0.045)[14]No significant differenceNo significant differences in severe hypokalemia or other abnormalities[14]
Bohn et al.Not specifiedNo significant difference in hypokalemiaNo significant difference in hypotensionNo significant difference in hyponatremia or hypochloremia[2]
Retrospective Cohort Study[16]No significant differenceNo difference in hypokalemiaNot specifiedMore hypomagnesemia with chlorothiazide[16]

Experimental Protocol for a Non-Inferiority Trial

To definitively establish the non-inferiority of oral this compound to IV chlorothiazide, a prospective, randomized, double-blind, non-inferiority clinical trial is warranted. The following outlines a potential experimental design.

cluster_screening Patient Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase cluster_endpoints Endpoint Assessment screening Inclusion Criteria: - ADHF with diuretic resistance - Persistent volume overload - eGFR > 20 mL/min/1.73m² Exclusion Criteria: - Anuria - Severe hypotension - Known hypersensitivity randomization Double-blind, double-dummy design screening->randomization group_a Group A: Oral this compound + IV Placebo randomization->group_a group_b Group B: Oral Placebo + IV Chlorothiazide randomization->group_b treatment Standardized IV loop diuretic therapy + Assigned study drug for 72 hours group_a->treatment group_b->treatment primary_endpoint Primary Endpoint: Change in net urine output over 72 hours treatment->primary_endpoint secondary_endpoints Secondary Endpoints: - Change in body weight - Time to decongestion - Length of hospital stay - Change in serum creatinine - Incidence of electrolyte abnormalities treatment->secondary_endpoints

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to Metolazone Disposal for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of metolazone, a quinazoline-based diuretic. By understanding the chemical nature of this compound and the regulatory landscape governing its disposal, you can ensure the safety of your laboratory personnel and the protection of our environment.

The First Principle: Waste Characterization is Paramount

Before any disposal procedure can be initiated, a critical first step is the determination of whether this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). This determination dictates the entire disposal pathway.

This compound is not explicitly listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA)[1][2][3]. Therefore, the onus is on the generator of the waste to determine if it exhibits any of the four characteristics of hazardous waste:

  • Ignitability: The propensity to create fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The potential to be harmful if ingested or absorbed.

Based on available Safety Data Sheets (SDS), pure, solid this compound is not expected to exhibit the characteristics of ignitability, corrosivity, or reactivity under normal conditions. The primary consideration for this compound is its potential toxicity.

Assessing Toxicity: The LD50 and a Word of Caution

One key metric in assessing acute toxicity is the LD50, the lethal dose for 50% of a test population. For this compound, the oral LD50 in rats is reported to be greater than 5 g/kg. This high value suggests a relatively low acute toxicity. However, this alone is not sufficient for a definitive non-hazardous determination. The EPA's Toxicity Characteristic Leaching Procedure (TCLP) is the definitive test to determine if a waste is considered toxic under RCRA. In the absence of specific TCLP data for this compound, a conservative approach is recommended.

It is the legal responsibility of the waste generator to make an accurate hazardous waste determination. If there is any doubt, it is prudent to manage the waste as hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

Regardless of the final disposal route, appropriate personal protective equipment must be worn when handling this compound waste.

PPE ComponentSpecification
Gloves Nitrile gloves are recommended. Ensure they are compatible with any solvents used in the disposal process.
Eye Protection Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.
Lab Coat A standard lab coat should be worn to protect skin and clothing.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., an N95) should be used. Work should be conducted in a well-ventilated area or a chemical fume hood.

Disposal Pathways: A Dichotomous Approach

The disposal procedure for this compound diverges based on its hazardous waste determination. The following diagram illustrates the decision-making process:

Metolazone_Disposal_Workflow Start This compound Waste Generated Waste_Characterization Hazardous Waste Determination (RCRA) Start->Waste_Characterization Hazardous_Protocol Follow Hazardous Waste Protocol Waste_Characterization->Hazardous_Protocol  Yes Non_Hazardous_Protocol Follow Non-Hazardous Waste Protocol Waste_Characterization->Non_Hazardous_Protocol  No Licensed_Disposal Transfer to Licensed Hazardous Waste Facility Hazardous_Protocol->Licensed_Disposal Incineration Incineration at Permitted Facility Non_Hazardous_Protocol->Incineration Landfill Landfill (if permitted by facility) Non_Hazardous_Protocol->Landfill

Caption: this compound Disposal Decision Workflow.

Scenario 1: this compound Waste Determined to be RCRA Hazardous

If your facility determines that the this compound waste (including contaminated labware, solutions, etc.) meets the criteria for a characteristic hazardous waste, the following steps must be followed:

Step-by-Step Protocol for Hazardous this compound Waste
  • Segregation and Containment:

    • Immediately segregate the hazardous this compound waste from non-hazardous waste streams.

    • Place the waste in a designated, leak-proof, and robust container. The container must be compatible with this compound and any other chemicals present in the waste.

    • For solid waste, a securely sealed polyethylene bag placed inside a rigid, labeled container is appropriate.

    • For liquid waste, use a sealed, compatible container (e.g., a high-density polyethylene jug).

  • Labeling:

    • Clearly label the container with the words "HAZARDOUS WASTE ".

    • The label must also include:

      • The name and address of the generating facility.

      • The accumulation start date (the date the first drop of waste was placed in the container).

      • The specific contents of the container (e.g., "this compound and Methanol").

      • The appropriate EPA hazardous waste code(s) as determined by your facility's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed and labeled container in a designated satellite accumulation area or central accumulation area, in accordance with your facility's and EPA's regulations.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Under no circumstances should hazardous pharmaceutical waste be disposed of down the drain or in the regular trash.

    • The primary method for the disposal of hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.

Scenario 2: this compound Waste Determined to be Non-Hazardous

If, after a thorough evaluation, your facility determines that the this compound waste does not meet the criteria for hazardous waste, the disposal process is less stringent but still requires a responsible approach to minimize environmental impact.

Step-by-Step Protocol for Non-Hazardous this compound Waste
  • Segregation and Labeling:

    • Even if non-hazardous, it is best practice to segregate pharmaceutical waste from other laboratory waste.

    • Place the waste in a clearly labeled container indicating "NON-HAZARDOUS PHARMACEUTICAL WASTE " and "For Incineration". This prevents accidental mixing with other waste streams.[4][5]

  • Disposal Options:

    • Incineration (Preferred Method): The most environmentally sound method for disposing of non-hazardous pharmaceutical waste is through incineration at a facility permitted to handle such waste.[5] This ensures the complete destruction of the active pharmaceutical ingredient. Arrange for this through your institution's waste management program.

    • Landfill (Use with Caution): In some cases, disposal in a sanitary landfill may be permissible for non-hazardous pharmaceutical waste.[5] However, this should only be considered if incineration is not a viable option and is explicitly allowed by your local and institutional regulations. If landfilling, the waste should be placed in a sealed container to prevent leakage.

A Note on Potential Pre-Treatment: Acidic Hydrolysis and Photolysis

Research has indicated that this compound is susceptible to degradation under acidic conditions (acidic hydrolysis) and when exposed to light (photolysis)[6]. While this information is valuable from a chemical stability perspective, it is crucial to understand the following:

  • This is not a validated disposal protocol. The degradation products and their potential environmental impact have not been fully characterized for disposal purposes.

  • Attempting to neutralize or degrade this compound in the laboratory without a validated procedure can be hazardous and may create new, unknown waste products.

This information may be useful for researchers investigating drug degradation pathways, but it should not be employed as a means of on-site waste treatment for disposal without rigorous validation and approval from your institution's EHS department.

The Role of Advanced Oxidation Processes (AOPs)

For aqueous waste streams containing this compound, particularly in larger-scale operations or for environmental remediation research, advanced oxidation processes (AOPs) represent a promising area of investigation. AOPs, such as ozonation, UV/H2O2, and Fenton processes, are designed to mineralize organic compounds into carbon dioxide, water, and inorganic ions through the action of highly reactive hydroxyl radicals.[7][8][9][10][11] While these methods are effective for a wide range of pharmaceuticals, specific protocols for this compound are not yet well-established in standard laboratory disposal procedures. Their application would require specialized equipment and expertise.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is a critical responsibility for every researcher and scientist. By diligently characterizing the waste, adhering to the appropriate disposal pathway, and prioritizing safety at every step, we can ensure that our pursuit of scientific advancement does not come at the cost of environmental integrity. Always consult your institution's environmental health and safety professionals for guidance specific to your location and facilities.

References

  • Bond, G., Adnan, G., Dua, A., Singh, K., & Crew, C. M. (2023). This compound. In StatPearls.
  • Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from the Minnesota Pollution Control Agency website.
  • U.S. Food and Drug Administration. (n.d.). This compound Tablets, USP Rx Only.
  • Synapse. (2023, September 12). Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action.
  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from the PharmWaste Technologies, Inc. website.
  • Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes.
  • U.S. National Library of Medicine. (2023, August 28). This compound. PubMed.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
  • Cayman Chemical. (2025, June 3). Safety Data Sheet: this compound.
  • Olicón-Hernández, D. R., González-López, J., & Pozo, C. (2017). Advanced Oxidation Processes for the Removal of Antibiotics from Water. An Overview.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Abdel-Moety, E. M., El-Kimary, E. I., & El-Koussi, W. M. (2018). Synchronized stability indicating RP-LC methods for determination of this compound with losartan potassium or spironolactone in presence of their degradation products. Journal of Pharmaceutical and Biomedical Analysis, 158, 28-36.
  • Miklos, D. B., Remy, C., Jekel, M., Linden, K. G., Drewes, J. E., & Hübner, U. (2018). Advanced oxidation processes for water and wastewater treatment – Guidance for systematic future research.
  • Fisher Scientific. (2018, February 15). Safety Data Sheet: this compound.
  • TriHaz Solutions. (2023, March 20). Non-hazardous Pharmaceutical Waste Disposal.
  • Medscape. (2025, March 11). What is the mechanism of action of this compound (a thiazide-like diuretic) in its drug class?
  • ResearchGate. (n.d.). Advanced Oxidation Processes: Ozonation and Fenton Processes Applied to the Removal of Pharmaceuticals.
  • EasyRxCycle. (2025, May 25). Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities.
  • National Institute of Environmental Health Sciences. (2018). Variability of LD50 Values from Rat Oral Acute Toxicity Studies.
  • Vetrano, D., et al. (2021). Effects of this compound Administration on Congestion, Diuretic Response and Renal Function in Patients with Advanced Heart Failure. Journal of Clinical Medicine, 10(15), 3369.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • Effectiveness of Advanced Oxidation Processes in Wastewater Treatment: State of the Art. (2020).
  • ResearchGate. (2025, August 7). Oral LD50 toxicity modeling and prediction of per-and polyfluorinated chemicals on rat and mouse.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • Mamane, H. (2016, April 25). Advanced Oxidation Processes (AOP)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metolazone
Reactant of Route 2
Metolazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.